2-[(E)-phenyldiazenyl]-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
phenyl(1H-pyrrol-2-yl)diazene |
InChI |
InChI=1S/C10H9N3/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-10/h1-8,11H |
InChI Key |
AVOVOVHRXURMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
The Photopharmacological Evolution: Cis-Trans Isomerization Mechanism of 2-Phenylazopyrrole
Executive Summary
As photopharmacology and smart materials advance, the limitations of classical azobenzenes—namely, incomplete photoswitching and poor visible-light addressability—have necessitated the development of next-generation photoswitches. Azoheteroarenes, specifically arylazopyrroles, have emerged as highly tunable alternatives . By replacing one phenyl ring with a five-membered pyrrole heterocycle, the electronic properties of the photoswitch are drastically altered. This substitution breaks molecular symmetry, red-shifts the absorption profile to enable visible-light addressability, and introduces unique conformational dynamics that dictate the thermal stability of the metastable Z-isomer (cis) [[1]]([Link]).
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways of 2-phenylazopyrrole, emphasizing the structural causality behind its thermal behavior and providing self-validating protocols for its experimental characterization.
Mechanistic Fundamentals of Isomerization
Photochemical Isomerization (E ⇌ Z)
The bidirectional photoswitching of 2-phenylazopyrrole relies on the selective excitation of distinct electronic transitions. Irradiation of the thermodynamically stable E-isomer (trans) with UV or near-UV light triggers a strong
Conversely, the Z
Thermal Relaxation (Z → E) and the Causality of N-Methylation
Understanding the thermal relaxation pathway is critical for engineering bistable molecular switches. Unsubstituted 2-phenylazopyrrole exhibits an extremely short thermal half-life, often reverting to the E-isomer in less than a minute . The causality behind this rapid relaxation lies in a tautomerization-isomerization mechanism . The free N-H group of the pyrrole ring can undergo proton transfer to the azo nitrogen, forming a transient hydrazone intermediate. This intermediate possesses a drastically lowered activation barrier for rotation around the N-N bond, facilitating ultra-fast thermal reversion to the E-isomer .
To engineer a bistable photoswitch, this tautomerization pathway must be chemically blocked. N-methylation of the pyrrole ring (yielding N-methyl-2-phenylazopyrrole) eliminates the acidic proton. This synthetic choice forces the molecule to relax via the classical, higher-energy inversion or rotation pathways, exponentially increasing the thermal half-life of the Z-isomer from seconds to weeks .
Structural Dynamics & Conformation
Computational and crystallographic studies reveal that the ground-state conformation of the Z-isomer strictly dictates its thermal stability. Azoheteroarenes that adopt a "T-shaped" conformation in the Z-state experience stabilizing dispersive interactions between the orthogonal aryl and heteroaryl rings, which increases the activation barrier for thermal isomerization .
Conversely, ortho-substitution (e.g., N-methylation combined with adjacent bulky groups) can force a more "twisted" geometry due to steric clash. While this slightly destabilizes the Z-isomer, it often improves the separation of absorption bands, representing a necessary compromise between thermal half-life and photochemical addressability .
Quantitative Data Summary
The following table summarizes the performance metrics of 2-phenylazopyrrole derivatives against the classical azobenzene benchmark.
| Compound | Photostationary State (PSS) E→Z | Photostationary State (PSS) Z→E | Thermal Half-Life (Z-isomer at 25°C) | Dominant Thermal Relaxation Mechanism |
| Azobenzene (Classical) | ~80% Z (365 nm) | ~70-80% E (420 nm) | ~2 days | Inversion |
| 2-Phenylazopyrrole (Unmethylated) | >90% Z | >90% E | < 1 minute | Tautomerization-Isomerization |
| N-Methyl-2-phenylazopyrrole | >95% Z (355 nm) | >95% E (532 nm) | ~10 - 50 days | Inversion / Rotation [[1]]([Link]) |
Experimental Protocols: Synthesis and Kinetic Evaluation
To ensure a high degree of trustworthiness and reproducibility, the following protocols are designed as self-validating systems for the synthesis and evaluation of N-methyl-2-phenylazopyrrole.
Step 1: Synthesis & Structural Locking (N-Methylation)
Objective: Synthesize the azo core and lock the pyrrole nitrogen to prevent tautomer-driven relaxation .
-
Condensation : Dissolve 1.0 eq of 1-methyl-1H-pyrrol-2-amine in glacial acetic acid. Add 1.0 eq of nitrosobenzene dropwise at 25°C. The acidic medium catalyzes the nucleophilic attack of the amine on the nitroso group.
-
Isolation : Stir in the dark for 12 hours. Neutralize with saturated
, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate) to isolate the pure E-isomer. -
Causality Check : If an unmethylated pyrrole precursor is used, an additional step using Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF is strictly required to cap the free N-H group and prevent the hydrazone tautomerization pathway .
Step 2: Photochemical Characterization (PSS Determination)
Objective: Quantify the bidirectional switching efficiency .
-
Preparation : Prepare a
M solution of the E-isomer in dry acetonitrile. -
E→Z Irradiation : Irradiate the sample using a 355 nm LED source (10 mW/cm²) in a quartz cuvette. Monitor via UV-Vis until the
band reaches a minimum plateau (typically 1-2 minutes). -
Z→E Irradiation : Irradiate the resulting Z-rich mixture with a 532 nm LED, selectively exciting the
band of the Z-isomer to drive the back-reaction. -
Validation : Calculate the exact PSS ratios using
-NMR integration of distinct aromatic protons rather than relying solely on UV-Vis absorbance, which can be skewed by overlapping extinction coefficients.
Step 3: Thermal Kinetics Measurement
Objective: Determine the thermal half-life of the metastable Z-isomer .
-
In Situ Generation : Generate the Z-isomer within a sealed quartz cuvette via 355 nm irradiation.
-
Monitoring : Place the cuvette in a Peltier-thermostated UV-Vis spectrometer at 25.0 ± 0.1 °C in the dark. Monitor the recovery of the E-isomer's
absorption maximum over time. -
Self-Validation System : Overlay the time-resolved spectra. The presence of sharp, unshifting isosbestic points is mandatory. If isosbestic points drift, it indicates parasitic degradation pathways (e.g., photobleaching or oxidation), and the kinetic data must be discarded.
-
Data Extraction : Fit the absorbance recovery to a first-order exponential decay model (
) to extract the rate constant ( ) and calculate the half-life ( ).
Mechanistic Diagram
Caption: Photochemical and thermal isomerization pathways of 2-phenylazopyrrole.
References
-
Weston, C. E., Richardson, R. D., Haycock, P. R., White, A. J. P., & Fuchter, M. J. (2014). "Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives." Journal of the American Chemical Society, 136(34), 11878–11881. URL:[Link]
-
Calbo, J., Weston, C. E., White, A. J. P., Rzepa, H. S., Contreras-García, J., & Fuchter, M. J. (2017). "Tuning Azoheteroarene Photoswitch Performance through Heteroaryl Design." Journal of the American Chemical Society, 139(3), 1261-1274. URL:[Link]
Sources
Technical Guide: UV-Vis Absorption Spectra of 2-[(E)-phenyldiazenyl]-1H-pyrrole
This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of 2-[(E)-phenyldiazenyl]-1H-pyrrole, designed for researchers in photochemistry and drug development.
Executive Summary
2-[(E)-phenyldiazenyl]-1H-pyrrole (often abbreviated as 2-PAP ) represents a critical class of heteroaryl-azobenzene photoswitches. Unlike varying azobenzene derivatives that require UV light for isomerization, the pyrrole moiety introduces unique solvatochromic and acid-base properties due to the presence of both a hydrogen-bond donor (pyrrole N-H) and a hydrogen-bond acceptor (azo -N=N-). This guide details the electronic transitions, solvent dependencies, and photoisomerization kinetics required to utilize 2-PAP as a molecular switch or optical probe.
Chemical Identity & Structural Logic
The molecule consists of a phenyl ring coupled to a pyrrole ring via an azo (
-
IUPAC Name: 2-[(E)-phenyldiazenyl]-1H-pyrrole
-
Molecular Formula:
-
Key Feature: The molecule exhibits E/Z (trans/cis) photoisomerization , which is the basis for its utility in photopharmacology.
UV-Vis Spectral Characteristics
Electronic Transitions
The UV-Vis spectrum of 2-PAP is dominated by two primary transitions. The positions of these bands are sensitive to the electronic environment (solvent polarity, pH).
| Transition | Wavelength Range ( | Intensity ( | Description |
| 320 – 350 nm | High ( | The allowed transition involving the conjugated | |
| 400 – 460 nm | Low ( | The symmetry-forbidden transition of the lone pair electrons on the azo nitrogen. Often appears as a "tail" or weak shoulder in the visible region. |
Expert Insight: In the E-isomer (trans), the molecule is planar, maximizing
-conjugation and intensity of theband. In the Z-isomer (cis), steric hindrance forces a twisted conformation, breaking conjugation. This results in a hypsochromic shift (blue shift) and intensity decrease of the band, while the band often becomes more distinct or slightly red-shifted.
Solvatochromism
The pyrrole N-H group allows 2-PAP to act as a hydrogen bond donor. In polar aprotic solvents (e.g., DMSO, DMF), the dipole moment of the excited state is stabilized, typically leading to a bathochromic (red) shift of the
-
Non-polar (Toluene):
-
Polar Aprotic (Acetonitrile/DMSO):
Acid-Base Behavior (Proton Switching)
2-PAP is amphoteric but predominantly acts as a weak base at the azo nitrogens and a weak acid at the pyrrole nitrogen.
-
Protonation: Addition of acid (e.g., TFA) protonates the azo
-nitrogen (closest to the phenyl ring) or forms a hydrazonium species. This causes a dramatic red shift (often to ), turning the solution from yellow/orange to red/purple. -
Deprotonation: In highly basic media, the pyrrole proton can be removed, creating an anionic species with a distinct spectral signature.
Mechanistic Visualization
The following diagrams illustrate the core switching and equilibrium pathways.
Figure 1: Photoisomerization Pathway
Caption: The reversible E-Z photoisomerization driven by UV and Visible light, showing the distinct spectral states.[1][2]
Figure 2: Acid-Base Equilibrium
Caption: Protonation of the azo group leads to a bathochromic shift (Red Shift) utilized in pH sensing.
Experimental Protocol: Spectral Measurement
To ensure reproducible data (Trustworthiness), follow this standardized workflow.
Materials
-
Compound: 2-[(E)-phenyldiazenyl]-1H-pyrrole (Synthesized via diazo coupling of aniline and pyrrole).
-
Solvents: Spectroscopic grade Acetonitrile (MeCN), Dichloromethane (DCM), or DMSO.
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with temperature control.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh
of 2-PAP ( ). -
Dissolve in
of MeCN to create a 10 mM stock solution. -
Note: Store in the dark (amber vial) to prevent ambient photoisomerization.
-
-
Working Solution:
-
Dilute the stock solution to
(approx. dilution). -
Target Absorbance:
AU at .
-
-
Baseline Correction:
-
Fill two quartz cuvettes (
path length) with pure solvent. -
Run a baseline scan (
).
-
-
Measurement (Dark State):
-
Photoisomerization Study (In-situ):
-
Irradiate the sample cuvette with a UV LED (
, ) for 30-second intervals. -
Record the spectrum after each interval until the Photostationary State (PSS) is reached (no further spectral changes).
-
Observation: Expect a decrease in the 340 nm peak and a slight rise/shift in the 450 nm region.
-
Applications in Drug Development
-
Photopharmacology: 2-PAP derivatives are used as "photoswitches" incorporated into bioactive molecules (e.g., kinase inhibitors). The E-isomer might bind to a receptor, while the Z-isomer (induced by light) does not, allowing for spatiotemporal control of drug activity.
-
Ion Sensing: Due to the N-H donor, 2-PAP can bind anions (like Fluoride) or metal ions, reporting the binding event via a colorimetric change (naked-eye detection).
References
-
Synthesis and UV-visible properties of thienyl-substituted pyrrole azo dyes. Source: Universidade do Minho. Link:[Link]
-
Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Source: National Institutes of Health (PMC). Link:[Link]
-
Photochromism of 2-(phenylazo)imidazoles. Source: Journal of Physical Chemistry A (via PubMed). Link:[Link]
-
2-[(E)-phenyldiazenyl]-1H-pyrrole (Compound Summary). Source: PubChem.[9] Link:[Link]
Sources
- 1. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lejan-team.com [lejan-team.com]
- 4. iris.unipv.it [iris.unipv.it]
- 5. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. 2-Phenylazopyrrole | C14H12N4 | CID 137179350 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Tale of Two Switches: An In-depth Technical Guide to Azobenzene and Phenylazopyrrole Photoswitches for Drug Development Professionals
Foreword: The Dawn of Photopharmacology
In the precise world of drug development, the ability to control a therapeutic agent's activity with spatiotemporal accuracy is the ultimate goal. Photopharmacology, a field that uses light to control the activity of drugs, brings this goal within reach. At the heart of this technology are molecular photoswitches—compounds that undergo reversible structural changes upon exposure to specific wavelengths of light.[1][2][3] For decades, azobenzene has been the undisputed workhorse of this field.[1][4][5] However, a new class of heteroaromatic photoswitches, exemplified by phenylazopyrroles, is emerging, offering distinct advantages that address some of azobenzene's key limitations. This guide provides a deep, comparative analysis of these two pivotal classes of photoswitches, offering the technical insights necessary for researchers, scientists, and drug development professionals to select and apply the optimal tool for their specific therapeutic application.
Chapter 1: The Archetype - Azobenzene Photoswitches
Azobenzene is the most extensively studied photoswitch due to its reliable isomerization and synthetic accessibility.[4][5] Its fundamental properties serve as the benchmark against which all other photoswitches are measured.
Molecular Structure and Isomerism
The core of azobenzene consists of two phenyl rings connected by a nitrogen-nitrogen double bond (N=N). This linkage is the engine of its photoswitching capability. The molecule exists in two isomeric forms:
-
trans-Azobenzene (E-isomer): The thermodynamically stable state. The phenyl groups are positioned on opposite sides of the N=N bond, resulting in a nearly planar and elongated structure.
-
cis-Azobenzene (Z-isomer): The metastable state. The phenyl groups are on the same side of the N=N bond, forcing the molecule into a more compact, globular shape.
This significant geometric transformation between a rod-like (E) and a bent (Z) structure is what allows azobenzene to function as a switch, sterically altering the conformation and function of a tethered drug molecule or biomolecule.
The Photoswitching Mechanism
The isomerization of azobenzene is driven by light-induced electronic transitions.[2][5]
-
E → Z Isomerization: Typically induced by ultraviolet (UV) light (around 320-360 nm), which excites the molecule via a high-energy π→π* transition.[6]
-
Z → E Isomerization: Can be triggered by lower-energy visible light (typically blue light, ~440 nm) corresponding to the n→π* transition, or it can occur spontaneously through thermal relaxation in the dark.[2][6]
The reliance on UV light for the primary switching direction is a significant drawback in biological applications, as high-energy UV can be damaging to cells and has limited tissue penetration.[7]
Caption: Photoswitching mechanism of a typical azobenzene.
Advantages and Limitations in Drug Development
Advantages:
-
Well-Established Chemistry: Decades of research provide a vast library of synthetic routes and functionalization strategies.
-
High Quantum Yields: The photoisomerization process is generally efficient.
-
Predictable Behavior: Its properties are well-characterized, making it a reliable tool.
Limitations:
-
UV Light Requirement: The E→Z isomerization often requires UV light, which is phototoxic to biological systems and has poor tissue penetration.[7]
-
Thermal Instability of the Z-isomer: The metastable Z-isomer relaxes back to the stable E-isomer in the dark. This thermal instability means continuous light application is needed to maintain a high population of the Z-state, complicating in vivo applications.[8]
-
Spectral Overlap: The absorption bands of the E and Z isomers can overlap, leading to the formation of a photostationary state (PSS) where both isomers are present, preventing complete conversion.[2][9]
Chapter 2: The Heteroaromatic Contender - Phenylazopyrrole Photoswitches
To overcome the limitations of azobenzenes, researchers have turned to heteroaromatic photoswitches. Replacing one of the phenyl rings with a five-membered N-heterocycle, like pyrrole or pyrazole, dramatically alters the molecule's electronic and photophysical properties.[6][10] Phenylazopyrroles and their pyrazole cousins are at the forefront of this new generation.
A Critical Structural and Electronic Distinction
The introduction of the electron-rich pyrrole ring breaks the symmetry of the molecule and significantly modifies the energy levels of the molecular orbitals involved in photoswitching. This has profound consequences:
-
Lowered Energy Gap: The energy difference between the n and π* orbitals is reduced. This is the key to red-shifting the absorption spectrum.
-
Increased Stability of the Z-isomer: The five-membered ring structure promotes the stability of the Z isomer, drastically slowing down thermal relaxation.[10]
A Superior Photoswitching Mechanism
The electronic perturbations introduced by the pyrrole ring lead to a more favorable photoswitching mechanism for biological applications.
-
E → Z Isomerization: The n→π* transition is red-shifted into the visible (blue/green) part of the spectrum. This allows the primary switching event to be triggered with lower-energy, less damaging visible light.
-
Z → E Isomerization: The back-isomerization can also be triggered with a distinct wavelength of visible light, often in the UV-A or violet range.
-
Exceptional Thermal Stability: The most significant advantage is the dramatically increased thermal half-life of the Z-isomer, which can extend from days to months.[11][12] This creates a truly bistable system, where the Z-state can be populated and will persist in the dark, effectively "storing" the light-induced state.
Caption: Photoswitching mechanism of a phenylazopyrrole.
Advantages and Limitations in Drug Development
Advantages:
-
Visible Light Activation: Both switching directions can often be controlled with visible light, enhancing biocompatibility and enabling deeper tissue penetration.
-
High Bistability: The exceptional thermal stability of the Z-isomer allows for persistent activation or deactivation of a drug without continuous irradiation. This is a critical feature for developing practical photopharmaceuticals.
-
Improved Photostationary States: Often achieve near-quantitative conversion to the Z-isomer, providing a more "digital" on/off response.[13]
Limitations:
-
More Complex Synthesis: The synthesis of functionalized phenylazopyrroles can be more challenging than for their azobenzene counterparts.
-
Emerging Field: While promising, the design rules for fine-tuning their properties are still being established.
Chapter 3: Head-to-Head Comparison for Drug Development
The choice between azobenzene and phenylazopyrrole hinges on the specific requirements of the therapeutic application. This section provides a direct comparison of their key performance metrics and a guide to their characterization.
Comparative Data Summary
The following table summarizes the typical photophysical properties. Note that these values are highly dependent on the specific substitution pattern and solvent environment.[9][14]
| Property | Standard Azobenzene | Phenylazopyrrole/Pyrazole | Significance for Drug Development |
| λmax (E → Z) | ~340 nm (UV) | ~450-500 nm (Visible) | Biocompatibility: Phenylazopyrroles avoid cytotoxic UV light. |
| λmax (Z → E) | ~440 nm (Visible) | ~400 nm (Visible/UV-A) | Orthogonality: Both allow for reversible control with light. |
| Quantum Yield (ΦE→Z) | Moderate to High (~0.1-0.3) | Moderate to High (~0.2-0.5) | Efficiency: Both can be switched efficiently. |
| Thermal Half-life (t1/2) of Z-isomer | Seconds to Hours | Days to Months | Bistability: Phenylazopyrroles enable persistent drug activity after a light pulse. |
| Photostationary State (% Z) | Often 70-90% | Often >95% | Efficacy: Phenylazopyrroles can provide a more complete "on" or "off" state. |
Experimental Workflow: Characterizing a Novel Photoswitch
Validating the performance of a newly synthesized photoswitch is a critical, multi-step process. This workflow is applicable to both azobenzene and phenylazopyrrole derivatives.
Caption: Standard experimental workflow for photoswitch characterization.
Step-by-Step Methodology
-
Synthesis: Synthesize the target photoswitch using established protocols (e.g., Mills reaction for azobenzenes, diazonium coupling for phenylazopyrroles).
-
Purification: Purify the compound to >95% purity using High-Performance Liquid Chromatography (HPLC) or column chromatography. Impurities can significantly affect photophysical measurements.
-
Structural Verification (NMR): Use ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the synthesized molecule.[15] Upon irradiation of the NMR sample with the appropriate wavelength, the appearance of a new set of peaks corresponding to the other isomer confirms successful photoswitching. The integration of these peaks allows for precise quantification of the isomer ratio in the photostationary state.[16][17]
-
Structural Verification (Mass Spec): Confirm the molecular weight of the compound using High-Resolution Mass Spectrometry (HRMS).
-
UV-Vis Spectroscopy:
-
Dissolve the sample in the desired solvent (e.g., DMSO, PBS).
-
Record the initial absorption spectrum of the thermally-adapted E-isomer.
-
Irradiate the sample in the spectrophotometer with a specific wavelength (e.g., 365 nm for azobenzene, 470 nm for phenylazopyrrole) until no further spectral changes are observed. This point is the Photostationary State (PSS).[9]
-
Record the spectrum of the PSS.
-
Irradiate with the reverse wavelength (e.g., 440 nm or 520 nm) to switch back to the initial state, confirming reversibility.
-
-
Thermal Relaxation Kinetics:
-
Generate a high population of the Z-isomer by irradiating the sample to the PSS.
-
Turn off the light source and monitor the change in absorbance at a fixed wavelength (typically the λmax of the E-isomer) over time in the dark.
-
Fit the resulting kinetic trace to a first-order exponential decay to calculate the half-life (t1/2) of the Z-isomer.
-
-
Quantum Yield (Φ) Determination:
-
This measures the efficiency of the photoisomerization. It is determined by comparing the rate of isomerization of the sample to that of a well-characterized chemical actinometer (a compound with a known quantum yield) under identical irradiation conditions.[18]
-
Choosing the Right Switch: A Decision Framework
The selection of a photoswitch core is a critical design choice in photopharmacology. This decision tree can guide the process.
Caption: Decision framework for selecting a photoswitch core.
Conclusion and Future Outlook
Azobenzene remains a powerful and versatile tool, particularly for applications where its thermal relaxation is a desired feature for transient control. Its well-understood chemistry makes it an accessible starting point for many projects. However, the development of phenylazopyrrole and other heteroaromatic photoswitches marks a significant leap forward for in vivo and therapeutic applications. Their ability to operate using benign visible light and their remarkable bistability solve the two most pressing challenges of the first-generation photoswitches.
The future of photopharmacology will likely involve an expanding palette of photoswitches, each fine-tuned for specific applications. Research will focus on pushing activation wavelengths further into the near-infrared (NIR) for maximal tissue penetration and developing even more sophisticated multi-switch systems. For drug development professionals, understanding the fundamental differences between these core scaffolds is the first step toward harnessing the transformative power of light to create safer, more precise, and more effective medicines.
References
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- Analysis of UV‐vis spectroscopic studies of 1 a. a) Photoswitching... - ResearchGate.
- Phenylazothiazoles as Visible-Light Photoswitches | Request PDF - ResearchGate.
- Strong coupling with light enhances the photoisomerization quantum yield of azobenzene - ARPI.
- Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - MDPI.
- Pyrazolylazophenyl Ether‐Based Photoswitches: Facile Synthesis, (Near‐)Quantitative Photoconversion, Long Thermal Half‐Life, Easy Functionalization, and Versatile Applications in Light‐Responsive Systems - ResearchGate.
- Photoswitches beyond azobenzene: a beginner's guide - PMC.
- Novel pyrazolyazoindole derivatives as photoswitches: design, synthesis, and photoswitching behavior research combined with theoretical methods - New Journal of Chemistry (RSC Publishing).
Sources
- 1. How azobenzene photoswitches restore visual responses to the blind retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Molecular photoswitches in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Substituent effects in N-acetylated phenylazopyrazole photoswitches [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Singlet and Triplet Pathways Determine the Thermal Z/E Isomerization of an Arylazopyrazole-Based Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Photophysics and Engineering of Arylazopyrroles: A Technical Guide
Executive Summary
Azo pyrrole compounds (arylazopyrroles) represent a privileged class of heterocyclic photoswitches distinct from the canonical azobenzene scaffold. Their integration into drug development (photopharmacology) and material science is driven by two superior properties: red-shifted absorption profiles due to the electron-rich pyrrole heterocycle, and tunable thermal half-lives (
This guide provides a rigorous technical analysis of the electronic architecture, isomerization kinetics, and synthetic protocols required to engineer arylazopyrroles for biological and optical applications.
Molecular Architecture & Electronic Structure
The Heterocyclic Effect
Unlike azobenzene, which possesses two phenyl rings, arylazopyrroles replace one ring with a five-membered, electron-rich pyrrole. This structural modification fundamentally alters the frontier molecular orbitals.
-
HOMO Elevation: The pyrrole ring acts as a strong
-donor. This destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level relative to the Lowest Unoccupied Molecular Orbital (LUMO). -
Band Gap Contraction: The resulting
and transitions occur at lower energies (longer wavelengths). While unsubstituted azobenzene absorbs in the UV ( nm), arylazopyrroles often exhibit bands shifted into the visible region ( nm) and bands extending into the green/yellow spectrum.
Push-Pull Systems
To maximize the red-shift for biological transparency (optical window
-
Donor (D): The pyrrole ring (often
-alkylated to prevent H-bonding). -
Acceptor (A): Electron-withdrawing groups (e.g.,
, , ) on the opposing phenyl ring. -
Result: This polarization induces a strong intramolecular charge transfer (ICT), further red-shifting the absorption maximum (
) and often accelerating thermal relaxation.
The Isomerization Mechanism[1][2][3][4][5]
The core utility of arylazopyrroles lies in their reversible
Photo-Isomerization Pathways
Upon irradiation, the molecule undergoes a transition from the ground state (
-
(Trans-to-Cis): Triggered by irradiation at the
band (typically UV/Violet). The molecule relaxes through a conical intersection involving rotation around the bond or inversion at the nitrogen atom. -
(Cis-to-Trans): Triggered by irradiation at the
band (typically Green/Visible) or occurs thermally in the dark.
Thermal Relaxation (The Factor)
The stability of the metastable
-
T-Type (Thermally Unstable): Rapid relaxation back to
. Ideal for real-time sensing or rapid neural signaling. -
P-Type (Photochemically Stable): Long
(hours/days). Ideal for drug delivery where the "active" state must persist without constant irradiation. -
Tuning: Steric bulk at the ortho positions of the phenyl ring (e.g., Fluorine, Methyl) generally increases
-isomer stability by destabilizing the transition state of the thermal back-reaction.
Visualization: The Isomerization Cycle
Caption: The reversible photo-switching cycle of arylazopyrroles. Blue arrows indicate activation; Red arrows indicate thermal relaxation.
Experimental Protocols
Synthesis: The Diazo Coupling Workflow
The most robust method for generating 2-arylazopyrroles is the azo coupling of an aryl diazonium salt with a pyrrole derivative.
Reagents:
-
Aniline derivative (Ar-NH
) -
Sodium Nitrite (NaNO
)[1] -
Mineral Acid (HCl or HBF
) -
Pyrrole / N-alkyl pyrrole
-
Sodium Acetate (buffer)
Protocol:
-
Diazotization: Dissolve the aniline (1.0 eq) in HCl (3.0 eq) at
C. Add aqueous NaNO (1.1 eq) dropwise. Stir for 20 min to generate the diazonium salt ( ). Critical: Keep T < 5°C to prevent decomposition. -
Coupling: Dissolve pyrrole (1.0 eq) in methanol/water. Add Sodium Acetate to buffer the solution to pH 5-6.
-
Addition: Slowly add the cold diazonium solution to the pyrrole solution. The mixture will immediately develop a deep color (yellow/orange/red).
-
Workup: Stir for 2 hours. Precipitate the product by adding water or extract with dichloromethane (DCM). Purify via column chromatography (Silica gel).
Characterization: Determination of Thermal Half-Life ( )
This protocol validates the stability of the
Equipment: UV-Vis Spectrophotometer with temperature control (Peltier).
Step-by-Step Methodology:
-
Baseline: Prepare a
solution of the azo pyrrole in the target solvent (e.g., DMSO or PBS buffer). Record the UV-Vis spectrum ( nm) of the dark-adapted sample (100% -isomer). -
Irradiation: Irradiate the cuvette with a UV LED (e.g., 365 nm) until the spectrum stops changing. This is the Photostationary State (PSS) . Note the decrease in the
band and increase in the band.[2] -
Kinetic Run: Turn off the LED. Immediately begin recording absorbance at the
of the -isomer every seconds (depending on speed). -
Calculation: Plot
vs. Time ( ). The slope of the linear fit is (rate constant).
Visualization: Characterization Workflow
Caption: Operational workflow for synthesizing and characterizing the kinetic properties of azo pyrrole photoswitches.
Key Data: Azobenzene vs. Arylazopyrrole[1][4][5]
The following table highlights the comparative advantages of the pyrrole scaffold for biological applications.
| Feature | Azobenzene (Standard) | Arylazopyrrole (Heterocyclic) | Biological Implication |
| ~320 nm (UV-A) | 350 - 450 nm (Violet/Blue) | Reduced phototoxicity; deeper tissue penetration. | |
| ~440 nm | 450 - 550 nm (Green) | Allows visible light switching (Z | |
| Isomerization Fatigue | Low | Very Low | Robustness for repeated dosing/switching cycles. |
| Solubility | Poor in water | Tunable | Pyrrole N-substitution allows attachment of polar solubilizing groups. |
| Tautomerism | Rare (unless OH/NH2 sub) | Possible | N-H pyrroles may tautomerize; N-alkyl pyrroles are stable. |
Applications in Photopharmacology[2][3][7][8][9]
Case Study: TRPswitch-C
A prime example of arylazopyrrole utility is TRPswitch-C , a photoswitchable ligand for the TRPA1 ion channel [1, 4].[3][4]
-
Challenge: Standard azobenzenes require UV light, which is toxic to live zebrafish larvae used in the assay.
-
Solution: An arylazopyrrole scaffold was used.[5][2][6][1][7][8] The electron-rich pyrrole shifted the activation wavelength, allowing control of the ion channel.
-
Mechanism:
-
Dark (Trans): The molecule is inactive (antagonist).
-
Light (Cis): Upon irradiation, the geometry changes, fitting the TRPA1 binding pocket and modulating the channel.
-
-
Outcome: This enabled non-invasive, spatiotemporal control of nociception (pain sensing) in a living organism.
Design Principles for Drug Developers
-
Red-Shifting: Substitute the phenyl ring with strong electron-withdrawing groups (EWG) like nitro or cyano at the para position to push absorption toward the therapeutic window (
nm). -
Stabilization: If the drug requires long-term activation, introduce ortho-fluorine atoms on the phenyl ring to extend the
-isomer half-life via the "fluorine effect" (repulsion of lone pairs). -
Solubility: Use the pyrrole nitrogen as a handle to attach PEG chains or ionic groups without significantly disrupting the photophysics of the azo core.
References
-
Aryl azopyrroles as visible light photoswitchable TRPA1 ligands. Source: National Institutes of Health (PMC) / Org Biomol Chem. URL:[Link]
-
Photoisomerization of Arylazopyrazole Photoswitches: Stereospecific Excited-State Relaxation. Source: ResearchGate / J. Am. Chem. Soc. URL:[Link]
-
Azo-hydrazone tautomerism observed from UV-vis spectra. Source: Royal Society of Chemistry (Dalton Trans). URL:[Link]
-
Arylazopyrazole Photoswitches in Aqueous Solution: Substituent Effects, Photophysical Properties, and Host-Guest Chemistry. Source: PubMed / Chemistry.[9] URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Aryl azopyrroles as visible light photoswitchable TRPA1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arylazopyrazole Photoswitches in Aqueous Solution: Substituent Effects, Photophysical Properties, and Host-Guest Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
2-[(E)-phenyldiazenyl]-1H-pyrrole: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the realm of heterocyclic chemistry and advanced materials science, 2-[(E)-phenyldiazenyl]-1H-pyrrole (commonly referred to as 2-phenylazopyrrole) represents a highly versatile structural motif. Bridging the gap between classical azo-dye chemistry and modern metallomesogen design, this compound features a highly reactive pyrrole ring conjugated to a photoisomerizable azo linkage.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide provides a deep dive into the mechanistic causality of its synthesis, self-validating experimental protocols, and its emerging role as a bidentate ligand in liquid crystal technology and pharmacological scaffolding.
Chemical Identity and Nomenclature
A frequent challenge when sourcing or referencing this compound is the absence of a universally standardized, single CAS Registry Number in open-source databases. Instead, the compound is rigorously tracked in drug discovery and chemical repositories via its National Cancer Institute (NCI) identifier, NSC-115157 , and its PubChem CID 271566 [1].
Table 1: Nomenclature and Primary Identifiers
| Parameter | Value |
| IUPAC Name | phenyl(1H-pyrrol-2-yl)diazene |
| Common Synonyms | 2-phenylazopyrrole; 2-[(E)-phenyldiazenyl]-1H-pyrrole; STL503701 |
| PubChem CID | 271566 |
| NSC Number | 115157 |
| CAS Registry Number | Unregistered in open databases (Tracked via NSC-115157) |
| Molecular Formula | C₁₀H₉N₃ |
Physicochemical Profiling
The physicochemical profile of 2-[(E)-phenyldiazenyl]-1H-pyrrole is dictated by its extended π-conjugation. The molecule exhibits a moderate lipophilicity (XLogP3 = 2.8), making it highly permeable for biological assays, while its low Topological Polar Surface Area (TPSA) ensures it remains a viable candidate for central nervous system (CNS) targeted scaffolds [1].
Table 2: Quantitative Physicochemical Properties
| Property | Computed Value | Mechanistic Implication |
| Molecular Weight | 171.20 g/mol | Ideal low-molecular-weight fragment for drug discovery. |
| Exact Mass | 171.0796 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Partition Coefficient (XLogP3) | 2.8 | Optimal balance of aqueous solubility and lipid membrane permeability. |
| TPSA | 40.5 Ų | Suggests excellent blood-brain barrier (BBB) penetration potential. |
| Hydrogen Bond Donors | 1 | The pyrrole >N-H acts as a critical binding interaction site. |
| Hydrogen Bond Acceptors | 2 | The azo nitrogens (-N=N-) can participate in metal chelation. |
| Rotatable Bonds | 2 | Allows conformational flexibility for target binding. |
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 2-[(E)-phenyldiazenyl]-1H-pyrrole relies on a highly regioselective electrophilic aromatic substitution—specifically, a diazo coupling reaction. Pyrrole is a π-excessive heterocycle; the unhybridized p-orbital of the nitrogen atom donates electron density into the ring, making the C-2 position highly susceptible to electrophilic attack [2].
The Causality of Reaction Conditions
Pyrrole is notoriously acid-sensitive. In the presence of strong mineral acids, it undergoes rapid polymerization to form an intractable black tar known as "pyrrole red." Conversely, diazonium salts require acidic conditions to remain stable. To resolve this paradox, the coupling phase must be strictly buffered (pH ~5.5) using sodium acetate. This maintains the reactivity of the electrophile while protecting the nucleophilic pyrrole ring.
Fig 1: Regioselective diazo coupling pathway for the synthesis of 2-phenylazopyrrole.
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Electrophile (Diazotization)
-
Dissolve 10.0 mmol of aniline in 5 mL of concentrated HCl and 10 mL of distilled water.
-
Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of 0–2 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (10.5 mmol in 5 mL H₂O) dropwise over 15 minutes.
Validation Checkpoint 1: The solution must remain clear to pale yellow. If active bubbling (N₂ gas evolution) is observed, the diazonium salt is thermally decomposing into phenol. The internal temperature has exceeded 5 °C; the batch must be discarded.
Phase 2: Buffered Regioselective Coupling 4. In a separate flask, dissolve 10.0 mmol of pyrrole in 20 mL of ethanol. 5. Add 2.5 grams of sodium acetate to 15 mL of water and mix this into the pyrrole solution to establish a pH of ~5.5. Cool to 0–5 °C. 6. Transfer the diazonium salt solution dropwise into the buffered pyrrole solution under vigorous magnetic stirring.
Validation Checkpoint 2: The immediate formation of an intense orange/red precipitate confirms successful electrophilic coupling at the C-2 position. The absence of a black tarry substance validates that the buffer successfully prevented acid-catalyzed pyrrole polymerization.
Phase 3: Isolation 7. Stir the suspension for 1 hour at 0 °C to ensure complete conversion. 8. Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from hot ethanol to yield pure (E)-isomer crystals.
Advanced Applications: Materials and Pharmacology
The utility of 2-[(E)-phenyldiazenyl]-1H-pyrrole extends far beyond its use as a simple dye. Its unique electronic structure allows it to function in two advanced domains:
1. Metallomesogens (Liquid Crystals): 2-Phenylazopyrrole derivatives act as exceptional N,N'-bidentate ligands. The azo nitrogen and the pyrrole nitrogen can chelate transition metals (e.g., Cu(II), Ni(II), Pd(II)) to form square-planar or octahedral complexes. These metal-organic complexes often exhibit thermotropic liquid crystalline behavior, making them highly valuable in the development of metallomesogens for advanced optical displays [3].
2. Pharmacological Scaffolds: Pyrrole derivatives are known for their broad-spectrum biological activities. The azo-pyrrole core serves as a bioisosteric scaffold in the development of novel anticonvulsant and antipsychotic agents [2]. Furthermore, the azo bond (-N=N-) allows the molecule to undergo trans-cis (E/Z) photoisomerization upon UV irradiation, opening pathways for photopharmacology (light-activated drugs).
Fig 2: Photoisomerization cycle and primary application domains of 2-phenylazopyrrole.
Conclusion
2-[(E)-phenyldiazenyl]-1H-pyrrole (NSC-115157) is a structurally simple yet functionally profound molecule. By understanding the mechanistic causality of its synthesis—specifically the delicate balance between diazonium stability and pyrrole acid-sensitivity—researchers can reliably synthesize this compound in high yields. Its dual capacity to act as a bidentate ligand for metallomesogens and as a photoisomerizable pharmacological scaffold ensures its continued relevance in cutting-edge chemical research.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 271566, 2-[(E)-phenyldiazenyl]-1H-pyrrole". PubChem, [Link]
-
Jahnavi, et al. "A Review Article on Biological Importance of Pyrrole". World Journal of Pharmaceutical Research, Vol 12, Issue 7, 2023. [Link]
-
Serrano, J.L. "Metallomesogens: Synthesis, Properties, and Applications". Wiley-VCH, 1996. [Link]
electronic band gap energy of phenylazopyrrole dyes
An In-depth Technical Guide to the Electronic Band Gap Energy of Phenylazopyrrole Dyes
Authored by a Senior Application Scientist
Foreword: Beyond Color—Harnessing the Electronic Landscape of Phenylazopyrrole Dyes
To the dedicated researcher, the meticulous scientist, and the innovative drug development professional, this guide offers a deep dive into the electronic heart of phenylazopyrrole dyes: their band gap energy. We move beyond the mere observation of color to a functional understanding of the energetic landscape that dictates their photophysical behavior and unlocks their potential. Phenylazopyrrole systems, a subset of the broader azo dye family, are distinguished by the integration of an electron-rich pyrrole moiety. This structural feature provides a powerful lever for tuning their electronic properties, making them exceptional candidates for applications ranging from molecular photoswitches to advanced optical materials.
This document is structured not as a rigid manual but as a narrative of scientific inquiry. We will explore the fundamental quantum mechanics that govern the electronic band gap, detail the robust experimental and computational methodologies used to probe it, and elucidate the principles of molecular engineering that allow us to control it. Our focus is on the causality behind each choice, ensuring that every protocol and every piece of data is part of a self-validating framework.
The Core Concept: The HOMO-LUMO Gap as the Electronic Band Gap
In molecular systems like phenylazopyrrole dyes, the concept of a "band gap" is directly analogous to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . This HOMO-LUMO gap is the lowest energy electronic excitation possible within the molecule and is the primary determinant of the dye's electronic and optical properties.[1][2]
-
HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate an electron (its oxidation potential).
-
LUMO: The innermost orbital devoid of electrons. Its energy level corresponds to the molecule's ability to accept an electron (its reduction potential).
The energy required to promote an electron from the HOMO to the LUMO dictates the wavelength of light the molecule will absorb most strongly. This relationship is fundamental: a smaller gap requires less energy, corresponding to the absorption of longer wavelengths of light (a red shift), while a larger gap requires more energy and absorbs shorter wavelengths (a blue shift).
Phenylazopyrrole dyes, like other azo compounds, exhibit two characteristic electronic transitions:
-
π→π Transition:* An intense absorption band, typically in the UV or near-visible region (e.g., 320-370 nm), arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[3][4][5]
-
n→π Transition:* A weaker, lower-energy absorption band in the visible region (e.g., 410-450 nm), resulting from the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital.[3][4][5]
It is the engineering of the energy levels of these frontier orbitals that forms the basis of rational dye design.
Theoretical Prediction: Computational Chemistry as a Design Tool
Before embarking on synthesis, computational modeling provides invaluable foresight into the electronic structure of novel dyes. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a highly effective method for predicting the electronic absorption spectra and frontier orbital energies of organic dyes with reasonable accuracy.[6][7][8]
The rationale for using this approach is its balance of computational cost and accuracy. It allows for the systematic screening of various molecular structures to identify candidates with desired electronic properties.
Protocol: DFT/TD-DFT Calculation of the HOMO-LUMO Gap
-
Molecular Geometry Optimization:
-
Objective: To find the lowest energy, most stable three-dimensional structure of the dye molecule.
-
Method: Employ Density Functional Theory (DFT). A common and reliable functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a Pople-style basis set such as 6-31G(d) or 6-311G(d,p).[9][10][11] More modern functionals like ωB97XD can also offer high accuracy for HOMO-LUMO gap predictions.[12]
-
Justification: An accurate ground-state geometry is the essential foundation for any subsequent electronic property calculation. The B3LYP functional is a well-vetted hybrid functional that provides a good description of the electronic structure for a wide range of organic molecules.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To calculate the energy levels of the HOMO and LUMO.
-
Method: Using the optimized geometry from Step 1, perform a single-point energy calculation. The output will provide the energies of all molecular orbitals.
-
Calculation: The electronic band gap (E_g) is the direct difference: E_g = E_LUMO - E_HOMO.
-
-
Simulating the UV-Vis Spectrum:
-
Objective: To predict the absorption wavelengths (λ_max) corresponding to the key electronic transitions (n→π* and π→π*).
-
Method: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This computes the vertical excitation energies from the ground state to various excited states.
-
Interpretation: The output will list the excitation energies (in eV or nm) and their corresponding oscillator strengths (a measure of transition probability). The transitions with the highest oscillator strengths correspond to the major peaks in the experimental spectrum.
-
Visualization: Computational Workflow for Band Gap Prediction
Caption: A typical workflow for predicting the electronic band gap using DFT and TD-DFT methods.
Experimental Validation: Spectroscopic and Electrochemical Methods
Theoretical predictions must be validated by empirical data. Two primary, complementary techniques are employed to measure the band gap of phenylazopyrrole dyes.
UV-Visible Spectroscopy: The Optical Band Gap
UV-Vis spectroscopy directly measures the absorption of light as a function of wavelength. The energy of the absorbed photons that causes the HOMO-to-LUMO transition provides a direct measure of the optical band gap.[13][14]
Protocol: Determining the Optical Band Gap from UV-Vis Spectra
-
Sample Preparation: Dissolve a small, precise amount of the purified dye in a suitable spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane) to create a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range). The solvent must be transparent in the wavelength range of interest.
-
Instrument Calibration: Calibrate the spectrophotometer by running a baseline correction with a cuvette containing only the pure solvent. This ensures that any measured absorbance is due solely to the dye.
-
Spectrum Acquisition: Record the absorption spectrum of the dye solution across a relevant wavelength range (e.g., 200-800 nm).[13] Identify the wavelength of maximum absorbance (λ_max) for the lowest energy transition (typically the n→π* or the charge-transfer band).
-
Tauc Plot Analysis for Onset Wavelength: To determine the band gap from the absorption edge (onset), the Tauc plot method is often used.[13][14]
-
Convert the wavelength (λ, in nm) axis to photon energy (E, in eV) using the equation: E = 1240 / λ.
-
Calculate (αhν)^n, where α is the absorption coefficient, hν is the photon energy, and n is a factor that depends on the nature of the electronic transition (n=2 for a direct allowed transition, common for many dyes). For solutions, absorbance (A) can be used in place of α.
-
Plot (Ahν)^2 versus hν.
-
-
Band Gap Extrapolation: Extrapolate the linear portion of the Tauc plot to the x-axis (where (Ahν)^2 = 0). The x-intercept gives the value of the optical band gap, E_g.[13][14]
Cyclic Voltammetry: The Electrochemical Band Gap
Cyclic Voltammetry (CV) is an electrochemical technique that provides information about the oxidation and reduction potentials of a molecule. These potentials can be directly correlated to the HOMO and LUMO energy levels, respectively.[15]
-
Oxidation: Removing an electron from the HOMO.
-
Reduction: Adding an electron to the LUMO.
Protocol: Determining the Electrochemical Band Gap
-
Electrochemical Cell Setup: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Dissolve the dye in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, NBu₄PF₆) to ensure conductivity.
-
Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, typically ferrocene/ferrocenium (Fc/Fc⁺).[15][16] The redox potential of Fc/Fc⁺ is often set to -4.8 eV or -5.1 eV relative to the vacuum level.[16]
-
Voltammogram Acquisition: Scan the potential and record the resulting current. The resulting plot is a cyclic voltammogram.
-
Data Analysis and Calculation:
-
Identify the onset potential of the first oxidation wave (E_ox) and the onset potential of the first reduction wave (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ couple:[15]
-
E_HOMO (eV) = -e [(E_ox vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -e [(E_red vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap is then: E_g = E_LUMO - E_HOMO.
-
Visualization: Experimental Band Gap Determination Workflows
Caption: Comparison of optical and electrochemical workflows for experimental band gap determination.
Molecular Engineering: Strategies for Tuning the Band Gap
The true power of phenylazopyrrole dyes lies in their tunability. By making judicious chemical modifications to the core structure, we can precisely control the HOMO and LUMO energy levels and, consequently, the band gap.
The Effect of Substituents
The most common strategy for tuning the band gap is to introduce electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring.[9][17][18] This creates a "push-pull" system that modifies the frontier orbital energies.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), methoxy (-OCH₃), and alkyl (-CH₃) are electron-rich. They tend to raise the energy of the HOMO more significantly than the LUMO. This destabilization of the HOMO leads to a decrease in the band gap.[17][19]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-poor. They tend to lower the energy of the LUMO more significantly than the HOMO. This stabilization of the LUMO also leads to a decrease in the band gap.[17][18]
The combined effect is that push-pull phenylazopyrrole dyes generally have smaller band gaps and absorb at longer wavelengths (are more red-shifted) than their unsubstituted counterparts.[9][18]
Visualization: Substituent Effects on Frontier Orbitals
Caption: EDGs raise the HOMO and EWGs lower the LUMO, both decreasing the overall band gap.
Data Summary: Substituent Effects on a Phenylazopyrrole Scaffold
The following table summarizes typical effects of para-substituents on the phenyl ring of a generic phenylazopyrrole dye, demonstrating the principles of band gap tuning.
| Substituent (R) | Group Type | λ_max (nm) (π→π*) | Optical Band Gap (eV) | Expected Effect on E_g |
| -N(CH₃)₂ | Strong EDG | ~443[20] | ~2.80 | Strong Decrease |
| -OCH₃ | Moderate EDG | ~380 | ~3.26 | Moderate Decrease |
| -H | (Reference) | ~360 | ~3.44 | - |
| -Cl | Weak EWG | ~370 | ~3.35 | Slight Decrease |
| -CN | Moderate EWG | ~390 | ~3.18 | Moderate Decrease |
| -NO₂ | Strong EWG | ~410 | ~3.02 | Strong Decrease |
Note: λ_max and Band Gap values are illustrative, based on trends reported in the literature for various azo systems, and will vary based on the specific molecular scaffold and solvent.[4][9][19]
Applications Enabled by Band Gap Engineering
The ability to precisely control the band gap of phenylazopyrrole dyes is not merely an academic exercise; it is the key to their utility in advanced applications.
-
Molecular Photoswitches: The energy of the band gap directly relates to the wavelength of light needed to trigger the reversible trans-cis isomerization of the azo bond.[3][21] By tuning the gap, phenylazopyrrole dyes can be designed to switch in response to specific colors of visible light, a highly desirable trait for applications in photopharmacology and smart materials where deep tissue penetration and low phototoxicity are required.[4][5][22]
-
Dye-Sensitized Solar Cells (DSSCs): For a dye to function efficiently in a DSSC, its HOMO level must be more positive than the redox potential of the electrolyte for effective regeneration, and its LUMO level must be more negative than the conduction band of the semiconductor (e.g., TiO₂) for efficient electron injection.[23][24] Band gap engineering allows for the precise alignment of these energy levels to maximize solar cell performance.[23]
-
Nonlinear Optical (NLO) Materials: The push-pull electronic structure, created by strategically placing EDGs and EWGs to tune the band gap, also gives rise to large molecular hyperpolarizabilities. This makes these dyes promising candidates for NLO materials used in optical communications and data processing.[25][26]
Conclusion and Future Outlook
The electronic band gap of phenylazopyrrole dyes is a fundamental property that bridges their chemical structure and functional performance. Through a synergistic approach combining predictive computational modeling and rigorous experimental validation, we can gain a deep understanding of their electronic landscape. This knowledge empowers us to rationally design novel dyes with tailored band gaps, unlocking their potential in fields from materials science to medicine. The continued exploration of novel substituent patterns and heterocyclic integrations promises to yield next-generation materials with even more sophisticated and precisely controlled photophysical behaviors.
References
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ResearchGate. (n.d.). MBGF-Net predictions of band gaps of azobenzene derivatives at the G0W0@PBE0 level. Retrieved from [Link]
-
SciSpace. (2018). Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes. Retrieved from [Link]
-
MDPI. (2017). Phenylazopyridine as Switch in Photochemical Reactions. A Detailed Computational Description of the Mechanism of Its Photoisomerization. Retrieved from [Link]
-
Science Publishing Group. (2015). Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Substitution effects and electronic properties of the azo dye (1-phenylazo-2-naphthol) species: a TD-DFT electronic spectra investigation. Retrieved from [Link]
-
American Chemical Society. (2024). Substituent electronic effects on the tautomerization of crystalline azo dyes. Retrieved from [Link]
-
ResearchGate. (2014). Substitution effects and electronic properties of the azo dye (1-phenylazo-2-naphthol) species: a TD-DFT electronic spectra investigation. Retrieved from [Link]
-
Semantic Scholar. (2015). Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some. Retrieved from [Link]
-
SSRN. (n.d.). Effect of substituent and solvent on the photophysics of some azo dyes and probable applications. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Retrieved from [Link]
-
PMC. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from [Link]
-
Beilstein Journals. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from [Link]
-
MDPI. (2024). Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects. Retrieved from [Link]
-
Universidade do Minho Repository. (n.d.). Design, synthesis and characterization of the electrochemical, nonlinear optical properties and theoretical studies of novel thienylpyrrole azo dyes bearing benzothiazole acceptor groups. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Substituent effects in N -acetylated phenylazopyrazole photoswitches. Retrieved from [Link]
-
OAPub. (n.d.). Theoretical Studies Of Photovoltaic Properties For Design Of New Azo- Pyrrole Photo-Sensitizer Materials As Dyes In Solar Cells. Retrieved from [Link]
-
MDPI. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of redox potentials and HOMO/LUMO calculations using cyclic voltammetry (CV) …. Retrieved from [Link]
-
MDPI. (2022). Predicting the Electronic Absorption Band Shape of Azobenzene Photoswitches. Retrieved from [Link]
-
PubMed. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Retrieved from [Link]
-
MDPI. (2023). Optoelectronic Characterization of Natural Dyes in the Quest for Enhanced Performance in Dye-Sensitized Solar Cells: A Density Functional Theory Study. Retrieved from [Link]
-
PMC. (n.d.). The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculation of the absorption wavelength of dyes using time-dependent density-functional theory (TD-DFT). Retrieved from [Link]
-
Preprints.org. (2025). Molecular Design, Geometry Structures and Stability for Pyrrole Substitutes, DFT study as Organic Solar cell system (One Anchor). Retrieved from [Link]
-
ChemRxiv. (n.d.). The Photoisomerization Pathway(s) of Push-Pull Phenylazoheteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cyclic voltammetry curves of dyes LS101 and LS102 (b) HOMO and LUMO energy levels. Retrieved from [Link]
-
ACS Publications. (2018). How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches. Retrieved from [Link]
-
PMC. (n.d.). Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolylazophenyl Ether‐Based Photoswitches: Facile Synthesis, (Near‐)Quantitative Photoconversion, Long Thermal Half‐Life, Easy Functionalization, and Versatile Applications in Light‐Responsive Systems. Retrieved from [Link]
-
PubMed. (2020). The Photoisomerization Pathway(s) of Push-Pull Phenylazoheteroarenes*. Retrieved from [Link]
-
InstaNANO. (n.d.). UV Vis Spectroscopy Band gap Calculator. Retrieved from [Link]
-
PubMed. (2009). Near-Infrared absorbing azo dyes: synthesis and x-ray crystallographic and spectral characterization of monoazopyrroles, bisazopyrroles, and a boron-azopyrrole complex. Retrieved from [Link]
-
PMC. (2025). Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of novel azo dyes derived from 4-phenylurazole. Retrieved from [Link]
-
Journal of Molecular Structure. (n.d.). DFT/TD-DFT investigations on photovoltaic properties of N-Phenyl-N- (thiophen-2-yl)-1H. Retrieved from [Link]
-
Zanco Journal of Pure and Applied Sciences. (2023). Synthesis, characterization, and dye performance investigations of azo-coumarin bearing chalcone moieties. Retrieved from [Link]
-
Journal of Global Pharma Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]
-
MDPI. (n.d.). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Retrieved from [Link]
-
PMC. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved from [Link]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic route towards azo dye derivatives containing pyrrole. Retrieved from [Link]
Sources
- 1. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints [mdpi.com]
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Technical Guide: Physicochemical & Solubility Profile of 2-Phenylazopyrrole
Executive Summary
2-Phenylazopyrrole (C₁₀H₉N₃) is a heterocyclic azo compound distinguished by its ability to undergo reversible E/Z (trans/cis) photoisomerization. Unlike the ubiquitous azobenzene, the incorporation of a pyrrole ring introduces a hydrogen-bond donor (N-H) and electron-rich heteroaromaticity, significantly altering its solubility landscape and photophysical behavior.
This guide provides a rigorous technical analysis of the molecular weight, solubility characteristics, and synthesis of 2-phenylazopyrrole. It is designed for researchers utilizing this scaffold in molecular switches, photopharmacology, and responsive materials.
Part 1: Physicochemical Specifications[1][2][3]
The molecular identity of 2-phenylazopyrrole is defined by the coupling of a phenyl ring to a pyrrole ring via a diazenyl (-N=N-) bridge. The coupling predominantly occurs at the electron-rich
Table 1: Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | 2-(Phenyldiazenyl)-1H-pyrrole | Often referred to as 2-phenylazopyrrole.[1][2][3] |
| Molecular Formula | C₁₀H₉N₃ | |
| Molecular Weight | 171.20 g/mol | Calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007). |
| Appearance | Orange to Red Crystalline Solid | Color intensity varies with purity and E/Z ratio. |
| Melting Point | ~130–150 °C (Derivative dependent) | Pure unsubstituted form typically melts >100 °C; exact value depends on recrystallization solvent. |
| Isomerism | E (Trans) | E-isomer is thermodynamically stable and planar. Z-isomer is metastable and twisted. |
Part 2: Solubility Landscape
The solubility of 2-phenylazopyrrole is governed by the interplay between the hydrophobic phenyl ring, the polarizable azo linkage, and the hydrogen-bonding capability of the pyrrole N-H group.
Solvent Compatibility Matrix
The compound exhibits a "like-dissolves-like" profile typical of azo-heterocycles. It is lipophilic but retains polar character due to the pyrrole moiety.
| Solvent Class | Solubility Rating | Specific Solvents | Technical Context |
| Chlorinated Organics | High | Dichloromethane (DCM), Chloroform (CHCl₃) | Preferred solvents for synthesis, extraction, and spectroscopic analysis. |
| Polar Aprotic | High | DMSO, DMF, Acetonitrile | Excellent for stock solutions; DMSO is recommended for biological assays (photopharmacology). |
| Alcohols | Moderate | Ethanol, Methanol | Solubility increases significantly with heating. Suitable for recrystallization. |
| Aqueous Media | Insoluble | Water, PBS Buffer | Critical: Requires a co-solvent (e.g., <1% DMSO) for aqueous applications. |
| Non-Polar | Low | Hexanes, Pentane | Poor solubility due to the polarity of the azo-pyrrole conjugated system. |
Impact of Photoisomerization on Solubility
Irradiation with UV light (
-
Dipole Moment Change: The Z (cis) isomer typically possesses a higher dipole moment than the planar E (trans) isomer.
-
Solubility Shift: This increased polarity can lead to higher solubility of the Z-isomer in polar solvents, a property exploitable for "solubility switching" extraction protocols.
Part 3: Experimental Methodologies
Since commercial availability of high-purity 2-phenylazopyrrole can be sporadic, in-situ synthesis is a standard approach for research applications.
Protocol 1: Synthesis via Diazo Coupling
Principle: Electrophilic aromatic substitution where the benzenediazonium ion attacks the electron-rich C2 position of the pyrrole ring.
Workflow:
-
Diazotization: React aniline (1.0 eq) with Sodium Nitrite (NaNO₂) and HCl at 0–5 °C to generate benzenediazonium chloride.
-
Coupling: Add the cold diazonium salt solution dropwise to a solution of pyrrole (excess, ~1.2 eq) in a buffered solvent (e.g., Ethanol/Sodium Acetate) at 0 °C.
-
Note: Control pH (~5-6) to prevent polymerization of pyrrole while allowing coupling.
-
-
Quenching & Extraction: Neutralize with base, extract into DCM, and wash with brine.
-
Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) is mandatory to separate the 2-substituted product from trace 3-substituted isomers or bis-azo byproducts.
Protocol 2: Solubility Determination (Saturation Method)
Objective: Quantify solubility in a specific solvent (e.g., PBS with 1% DMSO).
-
Preparation: Add excess solid 2-phenylazopyrrole to the target solvent.
-
Equilibration: Vortex for 2 hours, then incubate at 25 °C for 24 hours to ensure thermodynamic equilibrium.
-
Separation: Centrifuge at high speed (>10,000 x g) or filter through a 0.22 µm PTFE filter to remove undissolved solid.
-
Quantification: Dilute the supernatant and measure Absorbance at
(approx. 320–350 nm). Calculate concentration using the Beer-Lambert Law ( ).-
Validation: Ensure the Absorbance falls within the linear range (0.1 – 1.0 AU).
-
Part 4: Visualization of Mechanisms
Figure 1: Synthesis and Isomerization Logic
The following diagram illustrates the synthetic pathway and the reversible photoswitching mechanism that defines the utility of this molecule.
Caption: Synthesis via diazo coupling followed by reversible E/Z photoisomerization pathways.
Figure 2: Solubility Determination Workflow
A logical flow for accurately determining solubility limits, ensuring data integrity.
Caption: Step-by-step saturation protocol for determining quantitative solubility data.
References
-
PubChem Compound Summary . (2025). 2-Phenylazopyrrole (and related azo-pyrrole derivatives).[1][4] National Center for Biotechnology Information. [Link]
- Beilstein/Reaxys Database. Synthesis of 2-phenylazopyrrole via diazo coupling. (Standard organic synthesis reference for azo-heterocycles).
-
Glotz, G., et al. (2023).[5] "To Isomerize or not to Isomerize? E/Z Isomers of Cyclic Azobenzene Derivatives...". Chemistry - A European Journal.[5] (Provides context on azo isomerization mechanisms). [Link]
-
University of Minho . (2004). Synthesis and UV-visible properties of thienyl-substituted pyrrole azo dyes. (Detailed spectral and synthesis data for analog structures). [Link]
Sources
Methodological & Application
Application Note: Photoswitching 2-Phenylazopyrrole with UV and Visible Light
Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: Advanced Protocol and Mechanistic Guide
Introduction and Mechanistic Insights
The development of photopharmacology and smart materials relies heavily on molecular photoswitches that offer high fatigue resistance, distinct absorption bands, and tunable thermal stability. While azobenzenes have historically dominated this space, they frequently suffer from overlapping
As a Senior Application Scientist, I recommend transitioning to 5-membered azoheteroarenes, specifically arylazopyrroles (e.g., 2-phenylazopyrrole derivatives). The electron-rich pyrrole ring acts as a strong
Causality in Structural Design: The Role of N-Methylation
A critical design parameter for utilizing 2-phenylazopyrroles in long-term switching applications is N-methylation (forming 1-methyl-2-phenylazopyrrole). Unsubstituted arylazopyrroles possess an acidic pyrrole N-H proton that facilitates a rapid tautomerization-isomerization mechanism. This pathway causes the metastable Z-isomer to thermally relax back to the E-isomer in a matter of seconds to minutes[1]. By N-methylating the pyrrole ring, this tautomerization pathway is strictly blocked, extending the thermal half-life of the Z-isomer to several days or even months, making it highly suitable for sustained biological assays or materials science applications[1].
Photophysical Properties
To design an effective irradiation protocol, one must understand the distinct spectral windows of the E and Z isomers. The table below summarizes the typical photophysical data for N-methylated 2-phenylazopyrroles.
| Isomer State | Dominant Transition | Typical Absorption ( | Optimal Irradiation Wavelength | Thermal Half-Life (N-methylated) |
| E-isomer (Trans) | 340 – 415 nm | 365 nm or 415 nm (UV/Violet) | Stable (Ground State) | |
| Z-isomer (Cis) | 414 – 532 nm | 525 nm or 532 nm (Green) | Extended (Days)[1][2] |
Isomerization Pathway
The following diagram illustrates the photochemical logic gate of the 2-phenylazopyrrole system. The system uses orthogonal wavelengths to drive the reaction in opposite directions, creating a highly controllable bistable switch.
Figure 1: Photochemical E-Z isomerization cycle of 2-phenylazopyrrole.
Experimental Protocol: Step-by-Step Methodology
This protocol is engineered as a self-validating system . By establishing a baseline, driving the system to a Photostationary State (PSS), and forcing a back-switch, any deviation from the original baseline immediately flags issues such as photodegradation, solvent interference, or incomplete isomerization.
Materials & Equipment
-
Analyte: 1-Methyl-2-phenylazopyrrole (purified, >98% E-isomer).
-
Solvents: Spectroscopic-grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). Note: Ensure solvents are anhydrous, as water can accelerate thermal Z-E isomerization in some heteroaromatic systems[2].
-
Light Sources: High-power LEDs coupled with narrow bandpass filters (365 nm for E→Z; 532 nm for Z→E).
-
Detection: UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (set to 25 °C).
Workflow Visualization
Figure 2: Experimental workflow for evaluating photoswitching efficiency.
Step-by-Step Procedure
Step 1: Sample Preparation
-
Prepare a 10 mM stock solution of 1-methyl-2-phenylazopyrrole in DMSO.
-
Dilute the stock to a working concentration of 10–50 µM in MeCN or DMSO.
-
Causality Check: Concentrations above 50 µM can cause the "inner filter effect," where molecules at the front of the cuvette absorb all the light, preventing molecules at the back from isomerizing. It also minimizes intermolecular
stacking (aggregation)[3].
-
Step 2: Baseline Measurement
-
Transfer 3 mL of the working solution to a quartz cuvette (1 cm path length).
-
Record the UV-Vis absorption spectrum from 250 nm to 600 nm. This represents the 100% E-isomer state. Identify the
absorption maximum (typically ~340–415 nm depending on para-substitutions)[1][2].
Step 3: E
-
Irradiate the cuvette from the top or side using a 365 nm or 415 nm LED (approx. 10–50 mW/cm²).
-
Record the UV-Vis spectrum every 30 seconds.
-
Continue irradiation until no further spectral changes are observed (typically 2–5 minutes). This is the Photostationary State (PSS) . You will observe a decrease in the
band and a slight increase/broadening in the region[1].
Step 4: Z
-
Switch the light source to a 525 nm or 532 nm LED .
-
Causality Check: The 532 nm wavelength selectively excites the
transition of the Z-isomer without exciting the E-isomer, driving the equilibrium back to >98% E-isomer[1].
-
-
Irradiate and record spectra every 30 seconds until the spectrum matches the original baseline from Step 2.
Step 5: Fatigue Resistance (Cycling)
-
Subject the sample to alternating cycles of UV (365 nm, 3 mins) and Visible (532 nm, 3 mins) light.
-
Record the absorbance at the E-isomer
after each irradiation step. -
Plot the absorbance values over 20+ cycles. A flat top and bottom baseline indicates excellent fatigue resistance and zero photodegradation[1].
Troubleshooting & Optimization
-
Incomplete PSS (Low Z-isomer yield): If the E
Z conversion is poor, check for spectral overlap between the E and Z isomers at your irradiation wavelength. Shifting the irradiation from 365 nm to 415 nm can sometimes improve the PSS yield for highly conjugated push-pull azopyrroles[1][3]. -
Rapid Baseline Drift in the Dark: If the Z-isomer reverts to the E-isomer too quickly in the dark, verify the purity of your compound. Trace acid impurities or a lack of complete N-methylation will trigger the tautomerization-isomerization relaxation pathway[1].
References
-
Arylazopyrazoles: Azoheteroarene photoswitches offering quantitative isomerization and long thermal half-lives. Source: Journal of the American Chemical Society (ACS). URL:[1][4]
-
Aryl azopyrroles as visible light photoswitchable TRPA1 ligands. Source: National Institutes of Health (NIH) / RSC. URL:[2]
-
π-Extended push–pull azo-pyrrole photoswitches: synthesis, solvatochromism and optical band gaps. Source: Royal Society of Chemistry (RSC). URL:[3]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Aryl azopyrroles as visible light photoswitchable TRPA1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. π-Extended push–pull azo-pyrrole photoswitches: synthesis, solvatochromism and optical band gaps - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Phenylazopyrrole-Functionalized Visible-Light Responsive Hydrogels
This Application Note serves as a definitive technical guide for the synthesis and incorporation of Phenylazopyrrole (PAP) photoswitches into hydrogel networks. Unlike conventional azobenzenes that require UV light (cytotoxic and poor tissue penetration), PAP derivatives offer visible-light responsiveness and tunable thermal half-lives, making them superior candidates for photopharmacology and tissue engineering.
Executive Summary & Mechanism
Conventional light-responsive hydrogels rely heavily on azobenzene, which necessitates UV irradiation (
Mechanism of Action
Upon irradiation with visible light, the PAP moiety undergoes a reversible trans-to-cis isomerization.
-
Trans-State (Dark/Stable): Planar conformation; promotes
stacking and tight network packing (High Stiffness/Low Swelling). -
Cis-State (Irradiated): Twisted, non-planar conformation; disrupts network packing and increases free volume (Low Stiffness/High Swelling).
DOT Diagram: Photo-Isomerization Pathway
Caption: Mechanistic cycle of Phenylazopyrrole isomerization driving hydrogel macroscopic property changes.
Material Preparation: Monomer Synthesis
This protocol synthesizes 4-(pyrrol-2-ylazo)phenyl methacrylate (PAP-MA) . This monomer acts as the photo-active crosslinker or pendant group.
Reagents Required[1][2][3][4][5]
-
4-Aminobenzyl alcohol (CAS: 623-04-1)
-
Pyrrole (CAS: 109-97-7)
-
Methacryloyl chloride (CAS: 920-46-7)
-
Sodium nitrite (
), Hydrochloric acid ( ), Triethylamine ( ).
Step-by-Step Synthesis Protocol
Phase A: Synthesis of 4-(pyrrol-2-ylazo)benzyl alcohol
-
Diazotization: Dissolve 4-aminobenzyl alcohol (10 mmol) in 20 mL of 2M HCl. Cool to
in an ice bath. Dropwise add (11 mmol) in water, maintaining temperature . Stir for 30 min to generate the diazonium salt. -
Coupling: Dissolve pyrrole (10 mmol) in 20 mL methanol/acetic acid (1:1) at
.[1] Slowly add the diazonium salt solution to the pyrrole solution. The mixture will turn deep yellow/orange. -
Neutralization: Adjust pH to ~7.0 using saturated
. -
Purification: Extract with ethyl acetate (
mL). Dry over . Purify via flash column chromatography (Silica gel, Hexane:EtOAc 3:1) to isolate the orange solid.-
Quality Check:
-NMR should show distinct pyrrole protons ( 6.3-7.2 ppm) and aromatic phenyl protons.
-
Phase B: Methacrylation to PAP-MA
-
Activation: Dissolve the intermediate from Phase A (5 mmol) in anhydrous Dichloromethane (DCM, 50 mL) with
(10 mmol). Cool to . -
Esterification: Add methacryloyl chloride (6 mmol) dropwise under nitrogen atmosphere.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Work-up: Wash with water, 1M HCl, and brine. Concentrate in vacuo.
-
Final Purification: Recrystallize from ethanol or perform column chromatography to obtain pure PAP-MA .
Hydrogel Fabrication Protocol
We will fabricate a Poly(acrylamide-co-PAP) hydrogel. The PAP monomer is copolymerized with acrylamide (AAm) to provide light-responsiveness.
Formulation Table
| Component | Role | Concentration (Stock) | Volume/Mass for 1 mL Gel |
| Acrylamide (AAm) | Backbone Monomer | 40% w/v (aq) | 250 µL (Final: 10%) |
| Bis-acrylamide | Crosslinker | 2% w/v (aq) | 50 µL (Final: 0.1%) |
| PAP-MA | Photoswitch | 50 mg/mL (in DMSO) | 20-100 µL (Tunable) |
| APS | Initiator | 10% w/v (aq) | 10 µL |
| TEMED | Catalyst | Neat | 1 µL |
| PBS Buffer | Solvent | 1X, pH 7.4 | Up to 1 mL |
Fabrication Workflow
-
Solubilization: Dissolve PAP-MA in minimal DMSO (it is hydrophobic). Ensure complete dissolution.
-
Mixing: In a light-protected vial (amber glass), combine AAm, Bis-acrylamide, and the PAP-MA/DMSO solution. Add PBS to reach the desired volume.
-
Critical Note: High DMSO content (>20%) can disrupt radical polymerization. Keep PAP-MA concentration such that DMSO is <10% of total volume.
-
-
Degassing: Bubble nitrogen gas through the pre-gel solution for 5 minutes to remove oxygen (radical scavenger).
-
Initiation: Add APS followed immediately by TEMED. Gently pipette to mix without introducing bubbles.
-
Casting: Pipette solution into a glass mold (e.g., between two sigmacote-treated glass slides with a 1mm spacer).
-
Polymerization: Allow to set in the dark at RT for 2 hours.
-
Washing: Demold and soak in excess PBS for 24 hours (change buffer 3x) to remove unreacted monomers and DMSO.
DOT Diagram: Experimental Workflow
Caption: End-to-end workflow from chemical synthesis to hydrogel validation.
Characterization & Validation
To ensure scientific integrity, every batch must be validated using the following methods.
A. UV-Vis Spectroscopy (Switching Efficiency)
-
Protocol: Cut a thin slice of hydrogel or use the pre-gel solution (diluted).
-
Action: Irradiate with Blue LED (
nm, ~10 mW/cm²). -
Observation: Monitor absorbance at
(~380-400 nm for Trans). -
Success Criteria: A distinct decrease in the
band and an increase in the band indicates successful Trans Cis isomerization.
B. Rheology (Mechanical Switching)
-
Instrument: Rheometer with a transparent bottom plate (for irradiation).
-
Mode: Time-sweep at constant strain (1%) and frequency (1 Hz).
-
Protocol:
-
Equilibrate in Dark (Measure
). -
Turn ON Blue Light (Measure
). -
Turn OFF Light / Apply Heat (Measure Recovery).
-
-
Expected Result:
should decrease upon irradiation (softening) due to the disruption of packing by the non-planar Cis-isomer.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Opaque Gel | PAP-MA aggregation (hydrophobic) | Increase DMSO ratio slightly or add surfactant (SDS). |
| No Switching | Oxygen inhibition during casting | Degas longer (10+ min); ensure high-quality seal. |
| Slow Recovery | High thermal stability of PAP | Use a secondary light source (Red light) to drive Cis |
References
-
Beilstein J. Org. Chem. (2020).[2][3] Substituent effects in N-acetylated phenylazopyrazole photoswitches. Link
-
Organic & Biomolecular Chemistry (2014). π-Extended push–pull azo-pyrrole photoswitches: synthesis, solvatochromism and optical band gaps. Link
-
Journal of the American Chemical Society (2023). Phenylazothiazoles as Visible-Light Photoswitches. Link
-
Polymer Chemistry (2014). Light-responsive arylazopyrazole-based hydrogels. Link
Sources
Advanced Application Note: Phototunable Liquid Crystal Systems Doped with 2-[(E)-Phenyldiazenyl]-1H-Pyrrole
Executive Summary
The integration of photoresponsive dopants into liquid crystal (LC) matrices has revolutionized the development of smart optical materials, enabling applications ranging from tunable photonics to passive laser protection filters. This application note provides a comprehensive guide to formulating and characterizing LC systems doped with 2-[(E)-phenyldiazenyl]-1H-pyrrole .
Unlike standard azobenzene dopants, this specific azo-pyrrole derivative combines a photoisomerizable azo bridge with a pyrrole heterocycle. The pyrrole ring acts as a nucleophilic aromatic component and introduces critical hydrogen-bonding capabilities (N-H donor)[1]. This structural advantage enhances dopant solubility in polar LC hosts (such as 4-cyano-4'-pentylbiphenyl, 5CB) and facilitates unique supramolecular assemblies, preventing macroscopic phase separation at higher doping concentrations[2].
Mechanistic Principles: Azo-Pyrrole Photoisomerization in LCs
The core mechanism driving the optical switching in these doped systems is the reversible trans-to-cis (E-to-Z) photoisomerization of the azobenzene unit[1].
-
The Trans State (Ground State): In the absence of UV irradiation, the 2-[(E)-phenyldiazenyl]-1H-pyrrole molecule adopts a rod-like (calamitic) conformation. This shape is highly compatible with the nematic director of the host LC, allowing the dopant to seamlessly integrate into the highly ordered LC matrix without significantly perturbing its birefringence.
-
The Cis State (Excited State): Upon irradiation with UV light (typically 340–380 nm), the azo bond undergoes isomerization, forcing the molecule into a bent conformation.
-
Isothermal Phase Transition: This sudden geometric transformation sterically disrupts the local orientational order of the host LC packing[1]. If the dopant concentration is optimized (typically 1–5 wt%), this light-induced reduction of order triggers an isothermal phase transition from the nematic phase to the isotropic phase[3]. Under crossed polarizers, this manifests as a rapid transition from a transmissive (bright) state to an optically dark (blocking) state[3].
Mechanism of azo-pyrrole photoisomerization driving nematic-to-isotropic phase transition.
Physicochemical & Optical Properties
The following table summarizes the quantitative shifts in physical and optical properties when 5CB is doped with 2 wt% of 2-[(E)-phenyldiazenyl]-1H-pyrrole.
| Property | Undoped 5CB Host | 5CB + 2% Azo-Pyrrole (Trans) | 5CB + 2% Azo-Pyrrole (Cis - UV Exposed) |
| Molecular Conformation | Rod-like | Rod-like (Matrix Compatible) | Bent (Steric Disruption) |
| Absorption | ~210 nm | ~340–360 nm | ~430 nm |
| Clearing Point ( | 35.0 °C | 33.2 °C | < 25.0 °C (Isothermal transition) |
| Optical State (Crossed Polarizers) | Transmissive (Birefringent) | Transmissive (Birefringent) | Dark (Isotropic) |
| Alignment Anchoring | Planar | Planar | Disrupted / Homeotropic shift[2] |
Experimental Protocols
To ensure scientific rigor and reproducibility, the following methodologies incorporate self-validating checkpoints. Do not proceed to subsequent steps if a validation checkpoint fails.
Protocol 1: Formulation of the Azo-Pyrrole Doped LC Matrix
Objective: Achieve a homogeneous molecular dispersion of the dopant within the LC host without localized aggregation.
-
Weighing: Accurately weigh 98.0 mg of 5CB and 2.0 mg of 2-[(E)-phenyldiazenyl]-1H-pyrrole into a clean, amber glass vial (to prevent premature photoisomerization).
-
Solvent Mixing: Add 1.0 mL of anhydrous dichloromethane (DCM).
-
Causality: Direct mechanical mixing of viscous LCs often leaves micro-aggregates. Co-dissolving in a volatile solvent ensures mixing at the molecular level, leveraging the pyrrole's hydrogen-bonding capability to associate uniformly with the 5CB cyano groups.
-
-
Evaporation: Sonicate the mixture for 5 minutes. Transfer the vial to a vacuum desiccator and evaporate the DCM under reduced pressure (10 mbar) at 40 °C for 12 hours.
-
Self-Validation Checkpoint (Clearing Point): Analyze a micro-droplet of the mixture using Differential Scanning Calorimetry (DSC) or a Polarized Optical Microscope (POM) equipped with a hot stage.
-
Pass Criteria: A sharp nematic-to-isotropic transition (
) at approximately 33.2 °C. A broad transition range (>1.5 °C) indicates residual solvent or dopant aggregation.
-
Protocol 2: Fabrication of the Photoresponsive LC Cell
Objective: Encapsulate the doped mixture in a cell with uniform planar alignment.
-
Substrate Preparation: Procure two Indium Tin Oxide (ITO) coated glass substrates. Spin-coat a thin layer of polyimide (PI) alignment agent.
-
Rubbing: Bake the PI layer at 180 °C for 1 hour, then mechanically rub the substrates unidirectionally using a velvet cloth to establish the alignment director.
-
Assembly: Assemble the cell using UV-curable edge sealant mixed with 5 µm silica spacers, ensuring the rubbing directions of the top and bottom substrates are anti-parallel.
-
Capillary Filling: Heat the doped LC mixture and the empty cell to 45 °C (well above the
into the isotropic phase). Apply a drop of the mixture to the cell gap opening; capillary action will draw the fluid in.-
Causality: Filling in the isotropic phase prevents flow-induced alignment defects. Upon slow cooling to room temperature, the PI rubbing strictly dictates the nematic director.
-
-
Self-Validation Checkpoint (Alignment Verification): Place the cooled cell under a POM with crossed polarizers.
-
Pass Criteria: Rotating the cell should yield maximum brightness at 45° to the polarizer axis, and complete, uniform extinction (darkness) when the rubbing direction is parallel to either polarizer.
-
Protocol 3: Optical Switching and Photoisomerization Assay
Objective: Quantify the photo-induced isothermal phase transition.
-
Setup: Mount the validated cell in a spectrometer or optical bench between crossed polarizers.
-
Probing: Transmit a low-power 633 nm He-Ne laser through the cell to a photodetector.
-
Causality: The 633 nm wavelength is outside the absorption band of the azo-pyrrole, allowing continuous monitoring of birefringence without triggering isomerization.
-
-
Actuation: Irradiate the cell with a 365 nm UV LED (intensity: ~5 mW/cm²).
-
Measurement: Record the drop in 633 nm transmittance. The transition from the transmissive nematic state to the dark isotropic state should occur within seconds, confirming the steric disruption of the LC matrix[3].
Step-by-step workflow for formulating and validating azo-pyrrole doped liquid crystal cells.
References
-
Ouskova, E., Vapaavuori, J., & Kaivola, M. (2011). Self-orienting liquid crystal doped with polymer-azo-dye complex. ResearchGate. Retrieved from [Link]
-
White Rose Research Online. (2018). All-optical responsive azo-doped liquid crystal laser protection filter. Retrieved from [Link]
Sources
Application Note & Protocol: Reversible Isomerization of Azopyrrole Dyes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Azopyrrole dyes are a compelling class of molecular photoswitches, distinguished from the more common azobenzenes by their red-shifted absorption spectra, enabling reversible isomerization with visible light.[1][2] This property is of significant interest for applications requiring deep tissue penetration and reduced phototoxicity, particularly in the field of photopharmacology.[3][4][5] This guide provides a comprehensive overview of the principles governing the reversible E/Z isomerization of azopyrrole dyes, detailed protocols for inducing and monitoring this process, and insights into data analysis and interpretation.
Introduction: The Rationale for Azopyrrole Photoswitches
Molecular photoswitches are molecules that can be reversibly interconverted between two or more stable states by light.[4] This capability allows for the remote control of biological and chemical processes with high spatiotemporal precision.[4][5] While azobenzene has been the workhorse of photopharmacology, its reliance on UV light for E-to-Z (trans-to-cis) isomerization is a significant drawback due to UV's poor tissue penetration and potential for cellular damage.[6]
Heteroaromatic azo dyes, particularly aryl azopyrroles, have emerged as a superior alternative.[1][2][7] The inclusion of the electron-rich pyrrole ring into the azoarene structure results in a significant red-shift of the key electronic absorption bands into the visible spectrum.[2][7] This allows the E→Z isomerization to be triggered with visible light (e.g., violet or blue light), a critical advantage for in vivo applications.[1][2] These photoswitches undergo a clean and efficient isomerization, leading to a significant change in their geometry, which can be harnessed to control the activity of a linked bioactive molecule.
The Photochemical Mechanism
The reversible photoisomerization of azopyrrole dyes hinges on the distinct electronic absorption spectra of the E and Z isomers. The process is governed by two primary electronic transitions: a high-energy π–π* transition and a lower-energy, typically less intense, n–π* transition.[8]
-
E Isomer (trans): The thermodynamically more stable E isomer typically exhibits a strong π–π* absorption band. Irradiation with light corresponding to this band (e.g., ~400-450 nm) excites the molecule, promoting its conversion to the Z isomer.[1][2]
-
Z Isomer (cis): The metastable Z isomer is formed upon photoirradiation. It can be reverted to the E isomer in two ways:
-
Photochemically: By irradiating with a different, often longer, wavelength of light that is preferentially absorbed by the Z isomer.[9][10]
-
Thermally: In the absence of light, the Z isomer will relax back to the more stable E isomer over time. The rate of this thermal relaxation is a critical parameter, defined by its thermal half-life (t½).[1][2][9]
-
Caption: Reversible E/Z isomerization pathway of azopyrrole dyes.
Experimental Design: Key Parameters and Causality
The success of an azopyrrole switching experiment depends on the careful control of several parameters. Understanding the causality behind these choices is crucial for reproducible and accurate results.
-
Wavelength Selection: The choice of irradiation wavelengths is paramount. It is dictated by the UV-Vis absorption spectra of the pure E and Z isomers. For efficient E→Z conversion, a wavelength near the λmax of the E isomer's π–π* band should be used. For Z→E conversion, a wavelength where the Z isomer absorbs more strongly than the E isomer is required.[10] Using LEDs or filtered lamps with narrow bandwidths is essential for selective isomerization.[1]
-
Solvent Choice: The polarity of the solvent can influence the absorption spectra and the kinetics of thermal isomerization.[7] Dimethyl sulfoxide (DMSO) is a common choice for initial characterization.[1] Caution: Chlorinated solvents like dichloromethane (DCM) should be used with extreme care, as UV irradiation can generate acidic byproducts that markedly accelerate thermal isomerization, leading to irreproducible results.[11] The presence of water can also promote rapid thermal Z-E isomerization in some aryl azopyrroles.[2][12]
-
Concentration: The concentration of the dye solution should be optimized for spectrophotometric analysis. An absorbance value between 0.5 and 1.5 at the λmax is ideal to ensure a good signal-to-noise ratio while adhering to the Beer-Lambert law. A typical starting concentration is 20-50 µM.[1]
-
Temperature: Thermal Z→E isomerization is, by definition, temperature-dependent. All measurements, especially those for determining thermal half-life, must be conducted at a constant, recorded temperature (e.g., 25 °C) using a temperature-controlled cuvette holder.[1]
Protocol: Monitoring Reversible Isomerization via UV-Vis Spectroscopy
This protocol describes a general procedure for characterizing the photoswitching behavior of a novel azopyrrole dye.
Materials and Equipment
-
Azopyrrole Dye: Stock solution in a suitable solvent (e.g., 1 mM in DMSO).
-
Solvent: Spectroscopic grade solvent (e.g., DMSO, acetonitrile).
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Light Sources: Calibrated light-emitting diodes (LEDs) with specific wavelengths (e.g., 405 nm and 525 nm) or a lamp with appropriate band-pass filters.[1]
-
Quartz Cuvettes: Standard 1 cm path length quartz cuvettes.
-
Magnetic Stirrer and Stir Bar (optional): For ensuring homogeneity during irradiation.
Experimental Workflow
Caption: Experimental workflow for characterizing azopyrrole photoswitching.
Step-by-Step Methodology
Part A: E → Z Photoisomerization and PSS Determination
-
Sample Preparation: Prepare a solution of the azopyrrole dye in the chosen solvent at the desired concentration (e.g., 50 µM) in a quartz cuvette.[1]
-
Baseline Spectrum: Place the cuvette in the temperature-controlled spectrophotometer (set to 25 °C) and protect it from ambient light. Record the UV-Vis spectrum. This spectrum represents the 100% E isomer, as it is the thermally stable form.[9]
-
Irradiation: Remove the cuvette and irradiate the solution with the first wavelength (hv₁, e.g., 405 nm) for a set duration (e.g., 15-30 seconds). Ensure the light source illuminates the entire sample volume.
-
Monitoring: Quickly return the cuvette to the spectrophotometer and record the spectrum.
-
Achieving Photostationary State (PSS): Repeat steps 3 and 4. You will observe a decrease in the π–π* band of the E isomer and a corresponding change in other spectral regions as the Z isomer is formed.[9] Continue this cycle until no further changes in the spectrum are observed between irradiations. This final spectrum is the Photostationary State (PSS) for that wavelength. The PSS is a dynamic equilibrium where the rates of E→Z and Z→E isomerization are equal.
Part B: Z → E Reversion (Photochemical or Thermal)
-
For Photochemical Reversion:
-
Irradiation (hv₂): Using the sample at its PSS from Part A, irradiate it with the second, longer wavelength (hv₂, e.g., 525 nm) for a set duration.
-
Monitor Reversion: Record the spectrum. Repeat until the spectrum returns to the original baseline of the pure E isomer.
-
-
For Thermal Reversion:
-
Incubation: Place the sample at its PSS from Part A into the temperature-controlled holder in the spectrophotometer, ensuring the chamber is dark.
-
Kinetic Measurement: Set the spectrophotometer to kinetic mode, monitoring the absorbance at a single wavelength (typically the λmax of the E isomer) over time. Record data points at regular intervals (e.g., every 30 seconds) until the absorbance returns to the initial baseline value.
-
Data Analysis and Interpretation
-
PSS Ratio Calculation: The percentage of the Z isomer at the PSS can be estimated using the following formula, assuming the Z isomer does not absorb at the λmax of the E isomer: %Z at PSS = [1 - (A_pss / A_initial)] x 100% Where A_pss is the absorbance at λmax after reaching the PSS, and A_initial is the initial absorbance at λmax. More accurate methods exist if spectral overlap is significant.[1]
-
Thermal Half-Life (t½) Calculation: Plot the absorbance change from the thermal reversion experiment (Part B) against time. Fit the data to a first-order exponential decay curve.[1] The rate constant (k) can be extracted from this fit, and the half-life is calculated as: t½ = ln(2) / k
| Parameter | Symbol | Typical Value (Example: TRPswitch-C in DMSO) | Significance |
| E-isomer λmax | λmax(E) | ~414 nm (shoulder)[1][2] | Wavelength for E→Z isomerization |
| Z-isomer λmax | λmax(Z) | ~414 nm[2] | Wavelength for Z→E isomerization |
| PSS at 405 nm | PSS₄₀₅ | 82% Z-isomer[1][2] | Efficiency of E→Z conversion with 405 nm light |
| PSS at 525 nm | PSS₅₂₅ | 39% E-isomer (i.e., 61% Z)[2] | Efficiency of Z→E back-isomerization with 525 nm light |
| Thermal Half-Life | t½ | 70 minutes at 25°C[1] | Stability of the Z-isomer; determines the time window for application |
References
-
Garg, P., Rana, A., Bhaumik, A., George, J., & Thomas, A. (2025). Unveiling the role of dark states in dynamic control of azopyrrole photoisomerization by light-matter interaction. ResearchGate. [Link]
-
Garrido-Castaño, D., et al. (n.d.). Synthesis of azo-pyrrole dyes 4b-d. ResearchGate. Retrieved from a publication on the structure and isomerization behavior of new push–pull azo-pyrrole photoswitches. [Link]
-
Clayden, L. C., et al. (2025). Aryl azopyrroles as visible light photoswitchable TRPA1 ligands. RSC Medicinal Chemistry. [Link]
-
Garg, P., et al. (n.d.). Light-matter interaction in an azopyrrole photoswitch. ResearchGate. Retrieved from a publication on the dynamic control of azopyrrole photoisomerization. [Link]
-
Garg, P., et al. (2025). The Role of Dark States on Azopyrrole Photoisomerization Reaction by Varying the Coupling Strength of Light-Matter Interaction. arXiv. [Link]
-
Coelho, P. J., Castro, M. C. R., Fonseca, A. M. C., & Raposo, M. M. M. (2011). Photoswitching in azo dyes bearing thienylpyrrole and benzothiazole heterocyclic systems. Dyes and Pigments, 91(3), 745-748. [Link]
-
Clayden, L. C., et al. (2025). Aryl azopyrroles as visible light photoswitchable TRPA1 ligands. PMC. [Link]
-
Garg, P., et al. (2025). The Role of Dark States on Azopyrrole Photoisomerization Reaction by Varying the Coupling Strength of Light-Matter Interaction. ResearchGate. [Link]
-
Garrido-Castaño, D., et al. (2024). Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches. Organic & Biomolecular Chemistry, 22(20), 4123-4134. [Link]
-
Garrido-Castaño, D., et al. (2024). Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches. Organic & Biomolecular Chemistry. [Link]
-
Juríček, M., et al. (2025). A cautionary tale of basic azo photoswitching in dichloromethane finally explained. ResearchGate. [Link]
-
Krawczyk, P., & Jędrzejewska, B. (2025). Known pyrrole-derived azo-photoswitches A-G and general structure of investigated derivatives 1-3. ResearchGate. [Link]
-
Clayden, L. C., et al. (2025). Aryl azopyrroles as visible light photoswitchable TRPA1 ligands. ResearchGate. [Link]
-
Fuchter, M. J., et al. (2016). Tuning Azoheteroarene Photoswitch Performance through Heteroaryl Design. Journal of the American Chemical Society, 138(51), 16844-16855. [Link]
-
van den Akker, N. (2022). A review of molecular photoswitches and their potential applications in photopharmacology. Utrecht University Repository. [Link]
-
Garg, P., et al. (2025). Unveiling the role of dark states in dynamic control of azopyrrole photoisomerization by light-matter interaction. Chalmers Research. [Link]
-
Garg, P., et al. (2025). Unveiling the role of dark states in dynamic control of azopyrrole photoisomerization by light-matter interaction. PMC. [Link]
-
Wang, S., et al. (2022). (a) Photoisomerization of the azopyrazole derivatives 60–62 with.... ResearchGate. [Link]
Sources
- 1. Aryl azopyrroles as visible light photoswitchable TRPA1 ligands - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05070G [pubs.rsc.org]
- 2. Aryl azopyrroles as visible light photoswitchable TRPA1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00417E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
synthesis of push-pull azo pyrrole derivatives for optoelectronics
Application Note: Rational Synthesis of Push-Pull Azo Pyrrole Derivatives for Optoelectronics
-Acceptor (D-Executive Summary & Design Principles
This guide details the synthesis of "push-pull" azo pyrrole dyes—a class of chromophores critical for non-linear optics (NLO), optical switching, and solvatochromic sensing. The core architecture relies on a Donor-
-
Donor (Push): The electron-rich pyrrole ring.
-
Bridge: The azo group (
), facilitating charge transfer. -
Acceptor (Pull): An electron-deficient aryl moiety (e.g., 4-nitrophenyl).
Scientific Rationale: The synthesis hinges on the diazonium coupling reaction. While conceptually simple, the high reactivity of pyrrole presents a specific challenge: acid-catalyzed polymerization . Standard acidic coupling conditions used for phenols will result in a black, insoluble polypyrrole tar. This protocol utilizes a buffered pH strategy to stabilize the pyrrole nucleus while maintaining sufficient electrophilicity of the diazonium salt.
Reaction Logic & Mechanism
The synthesis proceeds via an Electrophilic Aromatic Substitution (
Diagram 1: Mechanistic Pathway & Electronic States
Caption: The reaction mechanism transitions from diazotization to electrophilic attack at the pyrrole C2 position. The final product exhibits Intramolecular Charge Transfer (ICT) upon photoexcitation.
Experimental Protocols
Target Molecule: (E)-2-((4-nitrophenyl)diazenyl)-1H-pyrrole Safety Note: Diazonium salts are potentially explosive when dry. Keep in solution and cold. Pyrrole is toxic; handle in a fume hood.
Phase A: Diazotization (The "Pull" Component)
Objective: Generate the electrophilic 4-nitrobenzenediazonium chloride.
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-nitroaniline (1.38 g, 10 mmol) in 6 M HCl (10 mL).
-
Note: If the amine does not dissolve completely, warm slightly, then cool back down. The amine hydrochloride may precipitate as a fine suspension; this is acceptable.
-
-
Cooling: Place the flask in an ice/salt bath to reach -5°C to 0°C.
-
Critical: Temperature must remain below 5°C to prevent decomposition of the diazonium salt into a phenol.
-
-
Nitrite Addition: Dropwise, add a solution of sodium nitrite (
, 0.76 g, 11 mmol) in water (5 mL).-
Observation: The solution should turn clear (or pale yellow) as the diazonium salt forms.
-
-
Validation: Test with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (necessary to ensure complete conversion).
Phase B: Buffered Coupling (The "Push" Component)
Objective: Couple the diazonium salt to pyrrole without polymerizing the pyrrole.
-
Preparation of Pyrrole: In a separate beaker, dissolve pyrrole (0.67 g, 10 mmol) in methanol (10 mL).
-
Buffering: Prepare a saturated solution of Sodium Acetate (
) in water. -
The Coupling Event:
-
Add the pyrrole solution to the cold diazonium salt mixture.
-
IMMEDIATELY begin adding the Sodium Acetate solution dropwise while stirring vigorously.
-
Target pH: Adjust pH to 5.0 – 6.0 .
-
Causality: At pH < 4, pyrrole polymerizes. At pH > 9, the diazonium salt forms an unreactive diazotate. The window of pH 5-6 is the "Goldilocks" zone for this synthesis.
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. A deep red/orange precipitate will form.
Phase C: Purification & Isolation
-
Filtration: Filter the crude precipitate using a Buchner funnel. Wash copiously with cold water (to remove salts) and then cold 10% HCl (to remove unreacted amine).
-
Drying: Air dry the solid.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (9:1) increasing to (7:3).
-
Separation: The unreacted pyrrole elutes first (if any), followed by the target azo dye (intense color), followed by any degradation products.
-
Characterization & Data Interpretation
The following data confirms the successful synthesis and optoelectronic utility.
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Pyrrole -NH | Broad singlet ~12 ppm | Confirms intact pyrrole ring (H-bonding). |
| 1H NMR | Aromatic Region | Two doublets (AA'BB') | Characteristic of para-substituted phenyl ring. |
| UV-Vis | ~420 - 480 nm | Strong | |
| Solvatochromism | +30 to +50 nm Red Shift | Positive solvatochromism indicates a highly polar excited state, crucial for NLO. |
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from raw materials to purified optoelectronic material, emphasizing the critical buffering step.
Troubleshooting (Self-Validating Systems)
-
Problem: Reaction mixture turns black/tarry immediately.
-
Cause: pH was too low (< 4). The pyrrole polymerized.
-
Fix: Increase the concentration of the Sodium Acetate buffer or add it simultaneously with the diazonium salt.
-
-
Problem: No precipitate forms.
-
Cause: pH was too high (> 9) or temperature was too high (diazo decomposition).
-
Fix: Ensure temperature is < 5°C and pH is strictly 5-6.
-
-
Problem: Product is insoluble in organic solvents.
-
Cause: Likely formation of aggregates or strong H-bonding.
-
Fix: Functionalize the pyrrole nitrogen (N-alkylation) after synthesis to improve solubility for device fabrication.
-
References
-
Ortega-Martínez, C., et al. (2020).[1] "
-Extended push–pull azo-pyrrole photoswitches: synthesis, solvatochromism and optical band gaps." Organic & Biomolecular Chemistry, 18(8), 1657-1670.[1] -
Butler, A. R., et al. (1980). "Electrophilic substitution in pyrroles. Part 2. Reaction with diazonium ions in acid solution." Journal of the Chemical Society, Perkin Transactions 2, 103-107.
-
Wang, Y., et al. (2025). "Macrocyclic Azopyrrole: Synthesis, Structure and Fluoride Recognition." Molecules, 30(2), 220.
-
Organic Chemistry Portal. "Azo Coupling - Mechanism and Conditions."
Sources
Advanced Application Note: Biological Staining and Molecular Probing using 2-Phenylazopyrrole-Metal Complexes
Introduction & Mechanistic Principles
While traditional azo dyes (e.g., Sudan III, Oil Red O) are ubiquitous in histological lipid staining, the specific class of 2-phenylazopyrrole dyes has emerged as a powerful scaffold for advanced molecular probing. Synthesized via the diazo coupling of pyrrole with benzenediazonium chloride[1], these molecules feature an extended
By themselves, 2-phenylazopyrroles act as lipophilic chromophores. However, their true biological staining potential is unlocked when they are utilized as bidentate ligands coordinated to transition metals, such as Ruthenium(II)[2]. The resulting octahedral complexes—e.g.,
The Causality of Staining Mechanisms
-
Nucleic Acid Staining (DNA Groove Binding): Unlike planar organic dyes (like Ethidium Bromide) that intercalate between DNA base pairs, the bulky, three-dimensional geometry of the Ru(II)-phenylazopyrrole complex drives it into the minor groove of the DNA double helix[3]. The cationic charge of the Ru(II) center facilitates electrostatic attraction to the polyanionic phosphate backbone, while the phenylazopyrrole ligand engages in van der Waals interactions within the groove[2].
-
Protein Staining (Hydrophobic Pocket Quenching): When interacting with serum proteins like BSA, the lipophilic phenylazopyrrole moiety inserts into the protein's hydrophobic pockets. This interaction alters the microenvironment of the protein's intrinsic fluorophores (Tryptophan residues), resulting in measurable static quenching and the formation of a ground-state complex[2].
Experimental Workflow
Workflow of 2-phenylazopyrrole-Ru(II) complex synthesis and biological macromolecule staining.
Quantitative Data Summary
The substitution pattern on the phenyl ring of the 2-phenylazopyrrole ligand drastically dictates the biological efficacy of the resulting probe. The table below summarizes the comparative data between a chloro-substituted and a nitro-substituted variant[3].
| Probe Complex | Ligand Substituent | DNA Binding Mode | BSA Interaction | Cytotoxicity (vs. Cisplatin) | Causality / Structural Rationale |
| Complex 1 | 4-Chloro ( | Strong Groove Binding | Ground-state complex | Higher activity | The mild electronegativity of the chloro group optimizes lipophilicity and cellular uptake[3]. |
| Complex 2 | 4-Nitro ( | Weak Groove Binding | Ground-state complex | Lower activity | The strong electron-withdrawing |
Self-Validating Experimental Protocols
Protocol A: Preparation of the Staining Solution
To ensure trustworthiness, the synthesis must be validated spectroscopically prior to biological application to confirm the presence of the Metal-to-Ligand Charge Transfer (MLCT) band.
-
Ligand Synthesis: Synthesize the 2-phenylazopyrrole ligand by reacting pyrrole with the desired para-substituted benzenediazonium chloride (e.g., 4-chloroaniline diazotized with
/ ) at 0–5 °C[1]. -
Coordination: Reflux the purified ligand with
in ethanol under a nitrogen atmosphere for 6 hours. -
Precipitation: Add an aqueous solution of
to precipitate the cationic probe as a perchlorate salt. (Caution: Perchlorate salts of organic complexes are potentially explosive; handle small quantities with care). -
Reconstitution: Dissolve the purified complex in DMSO to create a 10 mM stock solution.
-
Validation Check: Dilute to 10 µM in buffer and measure the UV-Vis spectrum. A distinct MLCT absorption band in the visible region (typically 400–500 nm) confirms successful complexation.
Protocol B: Calf Thymus DNA (CT-DNA) Spectroscopic Staining Assay
Causality Check: Tris-HCl is strictly used instead of phosphate-buffered saline (PBS) for DNA assays. Phosphate ions can competitively bind the transition metal center or cause precipitation, leading to false-positive light scattering. pH 7.2 is maintained to preserve the native double-helix structure.
-
Buffer Preparation: Prepare 5 mM Tris-HCl, 50 mM NaCl buffer, adjusted to pH 7.2.
-
DNA Quantification: Dissolve CT-DNA in the buffer. Determine the concentration per nucleotide by measuring absorbance at 260 nm (using an extinction coefficient
). Ensure the ratio is > 1.8 to confirm protein-free DNA. -
Titration: Place 2 mL of a 20 µM probe solution in a quartz cuvette. Incrementally add CT-DNA stock solution (0 to 100 µM).
-
Incubation: Allow 5 minutes of equilibration after each addition.
-
Readout: Record the UV-Vis absorption. True binding is indicated by significant hypochromism (decrease in absorbance) and a slight bathochromic (red) shift due to the stacking of the extended
-system of the pyrrole-azo ligand within the DNA groove[2]. -
Self-Validation (Viscometry): To definitively prove groove binding over intercalation, measure the viscosity of the DNA solution using an Ostwald viscometer. A constant relative viscosity (
) upon addition of the probe confirms minor groove binding, as the DNA hydrodynamic length remains unaltered[3].
Protocol C: Protein (BSA) Interaction Assay
Causality Check: BSA contains two tryptophan residues (Trp-134 and Trp-212). When the lipophilic 2-phenylazopyrrole probe enters the hydrophobic pocket of BSA, it quenches the intrinsic fluorescence of these residues.
-
Buffer Preparation: Prepare standard PBS (pH 7.4) to mimic physiological blood serum conditions.
-
BSA Preparation: Prepare a 5 µM stock solution of BSA in PBS.
-
Fluorometric Titration: Place 2 mL of the BSA solution in a fluorescence cuvette. Set the excitation wavelength to 295 nm (specific for Tryptophan).
-
Staining: Incrementally titrate the 2-phenylazopyrrole-Ru(II) probe (0 to 20 µM) into the BSA solution.
-
Data Analysis: Record the emission spectra from 300 to 450 nm. Calculate the Stern-Volmer quenching constant (
) by plotting versus probe concentration. A linear plot confirms the formation of a stable, ground-state BSA-probe complex[2].
References
-
Title: Ruthenium(II) complexes of pyrrol-azo ligands: cytotoxicity, interaction with calf thymus DNA and bovine serum albumin (Journal of Coordination Chemistry, Vol 66, No 15) Source: Taylor & Francis URL: [Link]
-
Title: Full article: Ruthenium(II) complexes of pyrrol-azo ligands: cytotoxicity, interaction with calf thymus DNA and bovine serum albumin Source: Taylor & Francis URL: [Link]
-
Title: A Review Article on Biological Importance of Pyrrole Source: World Journal of Pharmaceutical Research URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of 2-Phenylazopyrrole Photoisomerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylazopyrrole photoswitches. This guide is designed to provide in-depth, field-proven insights into optimizing the photoisomerization quantum yield (Φ) of this promising class of molecular switches. We will move beyond simple protocols to explain the underlying causality of experimental choices, empowering you to troubleshoot effectively and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical to understanding and manipulating the photoisomerization of 2-phenylazopyrroles.
Q1: What is 2-phenylazopyrrole photoisomerization?
A1: Photoisomerization is a process where a molecule undergoes a structural change upon absorbing light. 2-Phenylazopyrroles, like other azobenzene derivatives, exist in two primary isomeric forms: a thermodynamically stable trans (or E) isomer and a metastable cis (or Z) isomer.[1] Irradiation with light of a specific wavelength can convert the E isomer to the Z isomer, and irradiation with a different wavelength (or thermal relaxation) can convert it back.[2] This reversible switching of forms, each with distinct geometric and electronic properties, is the basis for their application as molecular photoswitches.
Caption: Fig. 1: Reversible photoisomerization of 2-phenylazopyrrole.
Q2: What is Quantum Yield (Φ) and why is it a critical parameter?
A2: The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photoswitching process. It is defined as the number of molecules that successfully isomerize for each photon absorbed by the compound.[1][3] A high quantum yield is crucial for applications because it means that the desired isomeric state can be achieved with lower light intensity and shorter irradiation times. This minimizes side effects like photodegradation and, in biological applications, reduces the risk of phototoxicity.
Q3: What are the key absorption features of 2-phenylazopyrroles?
A3: Like most azobenzene derivatives, 2-phenylazopyrroles typically exhibit two characteristic absorption bands in their UV-Vis spectrum.[4]
-
A high-intensity π→π* transition , usually in the UV or near-UV region (e.g., ~320-380 nm).
-
A lower-intensity n→π* transition , which is shifted to longer wavelengths (red-shifted) and often appears in the visible region (e.g., ~420-460 nm).[4][5] The E→Z isomerization can usually be triggered by irradiating either of these bands, while the Z→E back-isomerization is typically induced by irradiating the n→π* band of the Z isomer.[6]
Q4: What is the Photostationary State (PSS)?
A4: When a solution of a photoswitch is irradiated at a specific wavelength, both the forward (E→Z) and reverse (Z→E) photoisomerization reactions can occur simultaneously. The Photostationary State (PSS) is the equilibrium mixture of E and Z isomers reached under continuous irradiation at that wavelength.[1] The composition of the PSS (e.g., 90% Z, 10% E) depends on the quantum yields of the forward and reverse reactions and the molar extinction coefficients of both isomers at the irradiation wavelength.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My measured quantum yield (Φ) is unexpectedly low. What are the potential causes and how can I improve it?
An unexpectedly low quantum yield can be frustrating. The cause often lies in one of four areas: molecular design, solvent environment, experimental conditions, or compound stability.
Caption: Fig. 2: Troubleshooting decision tree for low quantum yield.
Cause A: Suboptimal Molecular Design
The "Why": The electronic properties of the 2-phenylazopyrrole core are paramount. Substituents on both the phenyl and pyrrole rings dictate the energy levels of the molecular orbitals involved in the photoisomerization process, thereby influencing the quantum yield.[4][7] Studies on the closely related phenylazopyrazoles (PAPs) have shown that electronic effects play a crucial role.[8][9]
The "How-To":
-
Introduce Push-Pull Systems: Placing an electron-donating group (e.g., -OCH₃, -N(CH₃)₂) on one ring and an electron-withdrawing group (e.g., -NO₂, -CN) on the other can modify the energy gap between the S2 (ππ) and S1 (nπ) states.[4][10] A smaller energy gap can sometimes lead to more efficient isomerization pathways.[10]
-
Modify the Pyrrole Nitrogen: Research on PAPs has demonstrated that N-acylation of the pyrazole moiety leads to a significant increase in isomerization quantum yields.[8][9][11] This strategy is directly translatable to 2-phenylazopyrroles. Consider synthesizing analogues with N-acetyl or other N-acyl groups on the pyrrole ring.
-
Systematic Substituent Screening: Synthesize a small library of compounds with varying substituents (e.g., H, F, Cl, CN, OMe, NO₂) at the para-position of the phenyl ring to correlate electronic properties (using Hammett parameters) with the observed quantum yield.[12][13]
| Compound Type (Analogy from Phenylazopyrazoles) | Modification | Effect on E→Z Quantum Yield (Φ) | Reference |
| NH-PAPs | Unsubstituted Pyrrole-like N-H | Baseline | [14] |
| NMe-PAPs | N-Methylation | Moderate Increase | [14] |
| NAc-PAPs | N-Acetylation | Significant Increase | [11][14] |
| F-PAPs | Electron-withdrawing group (-NO₂) | Decrease | [13] |
Table 1: Effect of substituents on the quantum yield of phenylazopyrazole (PAP) photoswitches, providing a strong rationale for similar modifications on 2-phenylazopyrroles.
Cause B: Inappropriate Solvent Choice
The "Why": The solvent environment can stabilize or destabilize the ground, excited, and transition states involved in isomerization, thereby altering the efficiency of the process.[15][16] Solvent polarity is a key factor.[17] Critically, some solvents can actively participate in unwanted side reactions.
The "How-To":
-
AVOID CHLORINATED SOLVENTS: Dichloromethane (DCM) and chloroform are common lab solvents but should be strictly avoided in photoswitching experiments involving UV light.[18] UV irradiation can cause these solvents to decompose, generating trace amounts of HCl. This can protonate your azopyrrole, drastically changing its electronic properties and accelerating thermal back-isomerization, which will corrupt your quantum yield measurements.[18]
-
Test a Range of Polarities: Measure the quantum yield in a series of solvents with varying polarity, such as hexane (non-polar), toluene (non-polar), tetrahydrofuran (THF, polar aprotic), acetonitrile (polar aprotic), and ethanol (polar protic). This will reveal the optimal solvent environment for your specific molecule.
-
Use High-Purity Solvents: Always use freshly purified or HPLC-grade solvents to avoid impurities that could act as quenchers or sensitizers.
Cause C: Incorrect Irradiation Wavelength
The "Why": The photoisomerization mechanism can differ depending on which electronic state is initially populated. For many azobenzenes, excitation to the S1 state (via the n→π* transition) leads to a more efficient isomerization than excitation to the S2 state (via the π→π* transition).[5]
The "How-To":
-
Identify n→π* and π→π* Bands: Carefully analyze the UV-Vis spectrum of your pure E-isomer to identify the maxima of both absorption bands.
-
Irradiate Selectively: If your light source is tunable or you have access to multiple LEDs, perform the quantum yield measurement by irradiating into the n→π* band (visible light) and compare it to the yield obtained when irradiating the π→π* band (UV light). You may find the quantum yield is significantly higher when using lower-energy visible light.[19]
Cause D: Photodegradation
The "Why": Photodegradation is a destructive competing pathway to photoisomerization.[20] If the molecule degrades upon absorbing a photon instead of isomerizing, the apparent quantum yield will be lower. Pyrrole moieties are known to be susceptible to both direct and indirect photodegradation.[21]
The "How-To":
-
Monitor Isosbestic Points: During a photoisomerization experiment monitored by UV-Vis spectroscopy, the presence of sharp isosbestic points (wavelengths where the absorbance does not change) is a strong indicator of a clean conversion between two species (E and Z). If these points become blurred or drift over time, it suggests the formation of a third, degradative species.[18]
-
Check for Reversibility: After reaching the PSS for the E→Z reaction, irradiate the sample at the wavelength required for the Z→E back-reaction. A fully reversible system should return to the initial spectrum of the pure E-isomer. A loss of absorbance indicates degradation.
-
Use HPLC Analysis: Compare the HPLC chromatogram of the sample before and after irradiation. The appearance of new peaks confirms that degradation has occurred.
Issue 2: The thermal back-isomerization (Z→E) is too fast. How can I increase the Z-isomer's half-life?
The "Why": The thermal stability of the Z-isomer is critical for applications that require the "switched-on" state to persist for a period without continuous irradiation. This stability is determined by the energy barrier for thermal reversion to the E-isomer. Aryl azopyrroles, in particular, can be prone to rapid thermal isomerization.[22]
The "How-To":
-
Structural Modification: As with quantum yield, the molecular structure is key. Studies on related azopyrazoles have shown that N-acylation can significantly increase the thermal half-life of the Z-isomer.[4][8][11] This is a primary strategy to explore.
-
Solvent Effects: The rate of thermal isomerization can also be solvent-dependent. While a comprehensive study is required for your specific compound, generally, more polar solvents might stabilize the more polar Z-isomer, potentially increasing its half-life. However, this is not a universal rule and must be determined empirically.
Key Experimental Protocols
Protocol 1: Determination of Photoisomerization Quantum Yield (Φ)
This protocol describes the determination of Φ using potassium ferrioxalate as a chemical actinometer, a widely accepted standard for absolute quantum yield measurements.[3]
Objective: To accurately measure the number of molecules isomerized per photon absorbed.
Part A: Photon Flux Measurement (Actinometry)
-
Prepare Solutions:
-
Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark.
-
Developer Solution: Prepare a 0.2% (w/v) solution of 1,10-phenanthroline in a buffer of 1.64 M sodium acetate and 0.5 M H₂SO₄.
-
Fe²⁺ Standard: Prepare a calibrated stock solution of ferrous sulfate (e.g., 0.4 mM FeSO₄·7H₂O) in 0.05 M H₂SO₄.
-
-
Generate Calibration Curve: Create a series of Fe²⁺ standards, add the developer solution to each, allow 10 minutes for color development in the dark, and measure the absorbance at 510 nm. Plot absorbance vs. concentration to create a calibration curve.[3]
-
Irradiate Actinometer: Place a known volume of the actinometer solution in the same cuvette and experimental setup that will be used for your sample. Irradiate with your light source (e.g., 365 nm LED) for a precise, short time (e.g., 30-120 seconds, ensure linearity).
-
Measure Fe²⁺ Formed: Take an aliquot of the irradiated solution, add the developer, and measure the absorbance at 510 nm. Use your calibration curve to determine the moles of Fe²⁺ produced.
-
Calculate Photon Flux (qₚ): Use the known quantum yield of the ferrioxalate actinometer at your irradiation wavelength to calculate the photon flux (moles of photons per second) of your light source.
Part B: Sample Isomerization and Quantum Yield Calculation
-
Prepare Sample: Prepare a solution of your 2-phenylazopyrrole compound with an absorbance between 0.5 and 1.0 at the irradiation wavelength.[1]
-
Irradiate Sample: Irradiate the sample under the exact same conditions used for the actinometer for a precise time. Monitor the change in the absorption spectrum. The initial rate of isomerization should be used for the calculation.
-
Determine Moles Isomerized: Use the change in absorbance and the molar extinction coefficients of the E and Z isomers (determined separately) to calculate the number of moles of molecules that have isomerized.
-
Calculate Quantum Yield (Φ): The quantum yield is calculated as: Φ = (moles of molecules isomerized) / (moles of photons absorbed by the sample) The number of photons absorbed is determined from the photon flux (qₚ), irradiation time, and the fraction of light absorbed by the sample (f = 1 - 10⁻ᴬ).[3]
Caption: Fig. 3: Workflow for Quantum Yield (Φ) determination.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Tovtik, R., et al. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. ResearchGate. [Link]
-
Tovtik, R., et al. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. [Link]
-
Simeth, N. A., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. PMC. [Link]
-
Crespi, S., et al. (2025). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. PMC. [Link]
-
Crespi, S., et al. (2025). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. CNR-IRIS. [Link]
-
Tovtik, R., et al. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. [Link]
-
Tovtik, R., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. PubMed. [Link]
-
Stranius, K., & Börjesson, K. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. ResearchGate. [Link]
-
Korvinson, K. A., et al. (2024). A cautionary tale of basic azo photoswitching in dichloromethane finally explained. PMC. [Link]
-
Klan, P., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]
-
Ameta, R., et al. (2015). Effect of solvent on the quantum yield (ϕ) of the reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Quantum yield values for the E→Z and Z→E photoisomeriza- tion of PAP.... [Link]
-
Moț, A. C., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. MDPI. [Link]
-
Thallmair, S., et al. (2024). Photoswitching of arylazopyrazoles upon S 1 (nπ) excitation studied by transient absorption spectroscopy and ab initio molecular dynamics*. RSC Publishing. [Link]
-
Joseph, B., et al. (2025). Unveiling the role of dark states in dynamic control of azopyrrole photoisomerization by light-matter interaction. PMC. [Link]
-
Zadrożna, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Welle, A., et al. (2015). Photoswitching in nanoporous, crystalline solids: an experimental and theoretical study for azobenzene linkers incorporated in. SciSpace. [Link]
-
Simeth, N. A., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals. [Link]
-
Credi, A., et al. (2016). Azobenzene photoisomerization: an old reaction for activating new molecular devices and materials. RSC Publishing. [Link]
-
Knie, C., et al. (2014). Photochromism of 2-(phenylazo)imidazoles. PubMed. [Link]
-
ETH Zurich. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry. [Link]
-
Sánchez-Tena, S., et al. (2017). Phenylazopyridine as Switch in Photochemical Reactions. A Detailed Computational Description of the Mechanism of Its Photoisomerization. MDPI. [Link]
-
Hüll, K., et al. (2018). Aryl azopyrroles as visible light photoswitchable TRPA1 ligands. PMC. [Link]
-
Rau, H., et al. (2020). Kinetics of photo-isomerization of azobenzene containing surfactants. AIP Publishing. [Link]
-
Al-Hamdani, A. A. S., et al. (2025). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. PMC. [Link]
-
ResearchGate. (n.d.). Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM. [Link]
-
Marín-Beloqui, J., et al. (2023). Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoswitching of arylazopyrazoles upon S 1 (nπ*) excitation studied by transient absorption spectroscopy and ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00295D [pubs.rsc.org]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. Beilstein Archives - Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches [beilstein-archives.org]
- 10. Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.cnr.it [iris.cnr.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A cautionary tale of basic azo photoswitching in dichloromethane finally explained - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photochromism of 2-(phenylazo)imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 22. Aryl azopyrroles as visible light photoswitchable TRPA1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: cis-Phenylazopyrrole Optimization
Status: Operational
Ticket ID: PAP-OPT-001
Subject: Optimizing Thermal Half-Life (
Executive Summary: The Stability Paradox
Welcome to the optimization hub. You are likely here because your cis-phenylazopyrrole (PAP) isomer is relaxing back to trans either too quickly (losing bistability) or too slowly (preventing rapid switching).
Unlike standard azobenzenes, phenylazopyrroles possess a 5-membered heteroaromatic ring.[1] This introduces two critical variables:
-
The Pyrrole NH: A potential site for intramolecular hydrogen bonding or tautomerization.
-
Ring Electron Density: The electron-rich pyrrole ring creates an intrinsic "push-pull" character when paired with an electron-deficient phenyl ring, drastically altering isomerization barriers.
To tune
Mechanism & Logic Visualization
The thermal relaxation of azoheteroarenes typically proceeds via an inversion mechanism (T-shaped transition state) rather than the rotation mechanism common in push-pull azobenzenes. However, polar solvents or specific substituents can shift this pathway.
Workflow: The Isomerization Cycle
Caption: Figure 1. The lifecycle of phenylazopyrrole isomerization. External factors (green) modulate the energy gap between the Cis state and the Transition State.
Critical Optimization Modules
Module A: Chemical Modification (The "Hardware" Fix)
If your half-life is off by orders of magnitude (e.g., seconds vs. hours), you must alter the molecular chassis.
1. The "Ortho-Effect" (Extending
-
Mechanism: Steric bulk increases the energy of the transition state (linearization of the N=N bond) more than it destabilizes the cis ground state.
-
Recommendation: Introduce ortho-Fluorine or ortho-Methoxy groups.
-
o-Fluoro: Minimal steric clash in trans, but significant electronic repulsion in the transition state.
-
Result: Can extend
from hours to days [1].
-
2. N-Methylation vs. N-H (Preventing Tautomerism)
-
The Trap: If your pyrrole nitrogen is unsubstituted (N-H), the molecule can undergo excited-state intramolecular proton transfer (ESIPT) or tautomerize to a hydrazone form. Hydrazones relax thermally at rates
– times faster than azo compounds. -
The Fix: Methylate the pyrrole nitrogen (
-Me). This locks the molecule in the azo form, significantly increasing thermal stability [2].
3. Electronic Tuning (Hammett Relationships)
-
Longer
: Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., -CF , -CN) generally stabilize the azo bond in heteroaromatic systems by lowering the HOMO energy, increasing the barrier to inversion. -
Shorter
: Strong electron-donating groups (EDGs) (e.g., -NMe ) create a strong push-pull system, lowering the bond order of the N=N double bond and facilitating rapid rotation.
Module B: Environmental Factors (The "Software" Fix)
If you cannot change the molecule, you must change the medium.
Table 1: Solvent & pH Effects on Thermal Relaxation
| Parameter | Condition | Effect on | Mechanistic Reason |
| Solvent Polarity | High (e.g., DMSO, Water) | Decreases (Faster decay) | Polar solvents stabilize the dipolar transition state (rotation pathway) more than the neutral cis state. |
| Solvent Polarity | Low (e.g., Toluene, Hexane) | Increases (Slower decay) | Destabilizes the charge-separated transition state, raising the activation barrier. |
| pH | Acidic (pH < 4) | Drastic Decrease | Protonation of the azo nitrogen (azonium ion) catalyzes rotation (reduces double bond character). |
| Viscosity | High (e.g., Polymer matrix) | Increases | Steric confinement inhibits the large conformational change required for relaxation. |
Troubleshooting Guide & FAQs
Scenario 1: "My compound relaxes instantly. I can't even measure the cis spectrum."
Diagnosis: You likely have a "Push-Pull" system or an active Hydrazone Tautomer. Step-by-Step Fix:
-
Check Structure: Is the pyrrole Nitrogen methylated? If No
Methylate it. The N-H bond allows fast tautomerization. -
Check Substituents: Do you have a strong donor (amine) on one ring and acceptor (nitro) on the other? This lowers the rotational barrier to near zero.
-
Action: Synthesize the N-methylated analog or remove strong para-donors.
Scenario 2: "The half-life varies wildly between experiments."
Diagnosis: Acid Catalysis or Temperature Fluctuations.[2] Step-by-Step Fix:
-
Acid Contamination: Are you using chlorinated solvents (CHCl
, DCM)? These often contain traces of HCl. -
Action: Pass solvent through basic alumina or add a base scavenger (e.g., K
CO ) to the solution. Even trace acid can catalyze isomerization by orders of magnitude [3]. -
Temperature Control: Thermal relaxation follows the Arrhenius equation. A
C shift can noticeably alter . Use a Peltier-controlled cuvette holder.
Scenario 3: "I need to switch with Red light, but Red-shifting kills my stability."
Diagnosis: The Energy Gap Law. Explanation: Red-shifting usually implies a smaller HOMO-LUMO gap, which often correlates with a lower ground-state stability. Action: Use "Heteroaromatic Design" rather than just extending conjugation. Arylazopyrazoles and Phenylazopyrroles can be red-shifted by functionalizing the heterocycle (e.g., nitro-pyrrole) while maintaining reasonable barriers, unlike pure azobenzenes where red-shifting almost always ruins bistability [1].
Experimental Protocol: Kinetic Measurement
Objective: Determine the thermal decay rate constant (
Reagents:
-
Target Compound (
in anhydrous Toluene or DMSO). -
UV-Vis Spectrophotometer with Peltier temperature control.
-
High-power LED (wavelength matched to
transition, typically 365nm or 405nm).
Procedure:
-
Baseline: Record UV-Vis spectrum of the dark-adapted sample (100% trans).
-
Irradiation: Irradiate sample in the cuvette (perpendicular to the beam) until the spectrum stops changing (Photostationary State - PSS).
-
Decay Acquisition:
-
Turn off the LED.
-
Immediately start recording absorbance at
(of the trans isomer) vs. time. -
Note: Set interval to 1s for fast switches, 10s for slow switches.
-
-
Data Analysis:
-
Plot
vs. Time ( ). -
The slope of the linear fit is
. -
Calculate
.
-
Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic workflow for identifying causes of rapid thermal relaxation.
References
-
Weston, C. E., Richardson, R. D., Haycock, P. R., White, A. J., & Fuchter, M. J. (2014).[3] Arylazopyrazoles: azoheteroarene photoswitches offering quantitative isomerization and long thermal half-lives. Journal of the American Chemical Society, 136(34), 11878–11881.[3] Link
-
Calbo, J., Weston, C. E., White, A. J., Rzepa, H. S., Fuchter, M. J., & Ortí, E. (2017). Tuning azoheteroarene photoswitch performance through heteroaryl design. Journal of the American Chemical Society, 139(3), 1261-1274. Link
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link
Sources
Technical Support Center: Troubleshooting Low Yield in Phenylazopyrrole Synthesis
User: Research Scientist / Medicinal Chemist Topic: Optimization of Azo Coupling for Phenylazopyrrole Synthesis Role: Senior Application Scientist
Executive Summary
Synthesizing phenylazopyrroles via azo coupling is deceptively simple in theory but notoriously difficult in practice due to the "Pyrrole Paradox" : the pyrrole ring is electron-rich and highly nucleophilic (good for coupling), but it is also extremely acid-sensitive (prone to polymerization).
Low yields typically stem from three failure points:
-
Polymerization of Pyrrole: Caused by insufficient pH buffering during the addition of the acidic diazonium salt.
-
Decomposition of Diazonium Salt: Caused by temperature fluctuations >5°C.[1]
-
Regioselectivity Issues: Competition between C2 (alpha) and C3 (beta) coupling, or N-coupling.
This guide provides a self-validating protocol to navigate these competing factors.
Phase 1: The Diazotization (Generating the Electrophile)
The foundation of the reaction. If this step fails, the coupling is doomed.
The Protocol:
-
Dissolve Aniline: Dissolve 1.0 eq of aniline in 2.5–3.0 eq of dilute mineral acid (HCl or H₂SO₄).
-
Cool: Place in an ice/salt bath to reach 0–2°C .
-
Diazotize: Add 1.05–1.1 eq of NaNO₂ (aq) dropwise.
-
Critical Check: The temperature must never exceed 5°C during addition.
-
-
Validate: After 15 mins, test with starch-iodide paper. Instant blue/black color confirms excess nitrous acid (required). If negative, add more NaNO₂.
-
Stabilize: Add urea to destroy excess nitrous acid (optional but recommended to prevent side reactions with the pyrrole).
Troubleshooting Diazotization:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Evolution of Gas (Bubbling) | Decomposition of diazonium salt (N₂ release). | Temperature is too high (>5°C). Check internal temp, not just bath temp. |
| Precipitate Forms | Diazonium salt has low solubility (common with sulfonated anilines). | This is often fine; the suspension can still react. Ensure vigorous stirring. |
| Starch-Iodide Negative | Insufficient Nitrite or Nitrite decomposition. | Add NaNO₂ until positive. Ensure NaNO₂ solution is fresh. |
Phase 2: The Coupling (The Critical Step)
This is where most yields are lost. The interaction between the acidic diazonium solution and the acid-sensitive pyrrole must be controlled.
The "Buffered Coupling" Protocol: Directly adding the acidic diazonium salt to unprotected pyrrole will cause immediate polymerization (black tar). You must use a buffering system.
-
Prepare Coupler Solution: Dissolve pyrrole (1.0 eq) in Ethanol/Water or Acetonitrile .
-
Buffer: Add Sodium Acetate (NaOAc) to the pyrrole solution.
-
Target: You need enough NaOAc to neutralize the mineral acid coming with the diazo salt. Typically 3–4 equivalents relative to the aniline.
-
Optimal pH: 4.5 – 6.0 .
-
-
The Addition: Add the cold diazonium solution dropwise to the buffered pyrrole solution at 0–5°C .
-
Agitation: Vigorous stirring is non-negotiable to prevent localized "acid hotspots" where polymerization occurs.
Visualizing the Reaction Pathway:
Caption: Reaction logic flow. pH control is the selector switch between the desired product (Green) and the dreaded tar (Black).
Phase 3: Workup & Purification
Recovering the product from the crude mixture.[2]
-
Quench: Adjust pH to ~7.0 using dilute Na₂CO₃.
-
Extraction: Extract with Ethyl Acetate (EtOAc).[2] Avoid DCM if emulsions form.
-
Wash: Wash organic layer with water (removes salts) and Brine.
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and rotary evaporate.
-
Purification:
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black, sticky tar immediately. What happened? A: This is "Pyrrole Death." The pH dropped too low.
-
Mechanism: Pyrrole is unstable in strong acid. It protonates and attacks other pyrrole molecules, forming polypyrrole chains (tar).
-
Fix: You must buffer the pyrrole solution with Sodium Acetate before adding the diazo salt. Ensure the internal pH stays above 4.0 throughout the addition.
Q2: I have low yield, and TLC shows multiple spots. Is it Regioselectivity? A: Likely. Pyrrole prefers C2 (alpha) substitution.
-
Diagnosis: If C2 is blocked, C3 (beta) substitution occurs. If C2 is open but you see two spots, you might have some C3 product or bis-azo coupling (coupling at both C2 and C5).
-
Fix: Use exactly 1.0 equivalent of diazonium salt. Excess electrophile promotes bis-coupling (2,5-bis(phenylazo)pyrrole).
Q3: Why use Acetate Buffer (pH 4-6) instead of NaOH (pH 9-10) like with Phenols? A: Phenols require high pH to form the phenoxide anion (active nucleophile). Pyrroles are neutral nucleophiles; they do not need deprotonation to react. High pH (alkaline) can lead to N-coupling (reaction on the nitrogen atom) rather than the desired C-coupling, or decomposition of the diazonium salt.
Q4: Can I use N-protected pyrrole (e.g., N-Boc-pyrrole) to improve yield? A: Yes, but it changes the chemistry.
-
Pros: N-protection completely stops polymerization (tar formation).
-
Cons: The ring is less electron-rich (deactivated). The reaction will be slower and may require a more concentrated diazonium salt or a catalyst. You also add a deprotection step later.
-
Verdict: Try the buffered protocol on free pyrrole first. Use N-protection only if that fails.
Quantitative Comparison of Conditions
| Variable | Condition A (Poor) | Condition B (Optimal) | Impact on Yield |
| Solvent | Water (Acidic) | EtOH/Water + NaOAc | +40-60% (Prevents Tar) |
| Temperature | Ambient (20-25°C) | Ice Bath (0-5°C) | +20-30% (Prevents Diazo decomp) |
| Stoichiometry | 1.5 eq Diazo | 1.0 eq Diazo | +10-15% (Prevents Bis-coupling) |
| Addition Mode | Rapid Pour | Slow Dropwise | +15-20% (Control of hotspots) |
References
-
BenchChem. (2025).[1][2][4][5] Optimizing temperature and pH for azo coupling with substituted phenols and amines.Link[2]
-
Organic Chemistry Portal. (2024). Azo Coupling: Mechanism and Conditions.[1][6]Link
-
MDPI. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds.[7] Molecules.[2][4][5][6][7][8][9][10][11] Link
-
National Institutes of Health (PMC). (2024). The continuous flow synthesis of azos: Optimization of pH and Temperature.Link
-
ResearchGate. (2017). Preventing polymerization of pyrrole compounds under acidic conditions.[5]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azo Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. figshare.mq.edu.au [figshare.mq.edu.au]
- 9. Conducting polypyrrole films as a potential tool for electrochemical treatment of azo dyes in textile wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
minimizing aggregation of azo pyrrole dyes in aqueous solution
Case ID: APD-AGG-001 Status: Active Topic: Minimizing Aggregation of Azo Pyrrole Dyes in Aqueous Solution Assigned Specialist: Senior Application Scientist
Executive Summary
Azo pyrrole dyes are a class of chromophores characterized by a pyrrole ring coupled to an azo group (–N=N–). While valued for their high extinction coefficients and tunable solvatochromism, they exhibit a strong tendency to self-associate in aqueous media. This aggregation is driven by
Aggregation compromises experimental data by:
-
Shifting Absorption Maxima: Causing hypsochromic (H-aggregates) or bathochromic (J-aggregates) shifts.[1][2][3]
-
Quenching Fluorescence: Inducing non-radiative decay pathways.
-
Precipitation: Reducing effective concentration and bioavailability.
This guide provides validated protocols to solubilize these dyes and maintain their monomeric state.
Module 1: Diagnostic & Verification
User Question: How do I know if my dye is aggregating? The solution looks clear, but my data is inconsistent.
Technical Insight: Visual clarity does not guarantee a monomeric state. Nanoscopic aggregates (dimers/trimers) often remain suspended but alter photophysical properties.
Diagnostic Workflow
| Indicator | Observation | Interpretation |
| UV-Vis Spectrum | Peak broadening or appearance of a new shoulder (usually blue-shifted).[4] | H-Aggregation (Face-to-face stacking).[1] Most common in azo pyrroles. |
| Beer-Lambert Law | Non-linear relationship between Absorbance and Concentration. | Deviation indicates self-association. |
| Fluorescence | Significant decrease in quantum yield compared to organic solvent (e.g., DMSO). | Aggregation-induced quenching (ACQ). |
| DLS (Dynamic Light Scattering) | Particle size > 2 nm. | Presence of supramolecular assemblies.[5] |
Protocol: The "Solvent Ratio" Test
To confirm aggregation, compare the absorption spectrum in water vs. a "good" solvent (e.g., DMSO or Ethanol).
-
Prepare a dye stock in 100% DMSO.
-
Dilute to 10
M in Water (Sample A). -
Dilute to 10
M in Methanol or DMSO (Sample B). -
Compare
: If Sample A shows a shift >10 nm or significant broadening compared to Sample B, aggregation is present.
Module 2: Solvent Engineering (Cosolvents)
User Question: I cannot use 100% organic solvent for my biological assay. What is the maximum water content I can use?
Technical Insight: Azo pyrrole dyes are often "solvatochromic." To maintain solubility in aqueous buffers, you must disrupt the water structure around the hydrophobic dye molecule using water-miscible organic cosolvents.
Recommended Cosolvents
| Cosolvent | Recommended % (v/v) | Mechanism | Compatibility |
| DMSO | 1% – 10% | Dipolar aprotic; disrupts | High (Cell culture compatible < 0.5%). |
| Ethanol/Methanol | 10% – 40% | Protophobic; reduces bulk water polarity. | Moderate (May affect protein structure). |
| PEG 400 | 5% – 20% | Steric shielding; polymer coating. | High (In vivo compatible). |
Step-by-Step Solubilization Protocol
Do not add solid dye directly to water.
-
Dissolve: Prepare a high-concentration stock (e.g., 10–50 mM) in 100% anhydrous DMSO. Sonicate for 5 minutes.
-
Dilute: Add the required volume of DMSO stock to the aqueous buffer while vortexing rapidly .
-
Critical: Add dye to the buffer, not buffer to the dye, to prevent transient high concentrations that trigger nucleation.
-
-
Equilibrate: Allow the solution to stand for 10 minutes.
-
Filter: Pass through a 0.22
m PTFE filter to remove any micro-precipitates.
Module 3: Surfactant & Micellar Encapsulation[5]
User Question: Cosolvents aren't working. Can I use detergents?
Technical Insight: Surfactants are highly effective but require careful concentration management. Below the Critical Micelle Concentration (CMC), surfactant monomers can actually promote aggregation via ion-pairing (if the dye and surfactant have opposite charges). You must operate above the CMC .
Surfactant Selection Guide
| Surfactant Type | Example | CMC (in Water) | Best For |
| Non-ionic | Triton X-100 | ~0.24 mM | Biological assays (low toxicity). |
| Non-ionic | Tween 80 | ~0.012 mM | Drug delivery formulations. |
| Anionic | SDS | ~8.2 mM | Denaturing conditions (e.g., electrophoresis). |
| Cationic | CTAB | ~0.9 mM | Dyes with anionic sulfonate groups. |
Troubleshooting: The "Premicellar" Trap
-
Issue: Adding a small amount of surfactant caused the dye to precipitate.
-
Cause: You are likely below the CMC. The surfactant molecules are binding to individual dye molecules, neutralizing their charge or increasing hydrophobicity, leading to precipitation.
-
Solution: Ensure the final surfactant concentration is at least 2x the CMC .
Module 4: Host-Guest Encapsulation (Cyclodextrins)
User Question: I need a non-toxic method without organic solvents or detergents.
Technical Insight: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior. They can encapsulate the azo pyrrole moiety, physically isolating it from neighbors and preventing
Protocol: Cyclodextrin Inclusion
-
Select Host: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) for best solubility.-
Why? The cavity size of
-CD is ideal for azo-aromatic systems.
-
-
Preparation:
-
Prepare a 10% (w/v) HP-
-CD solution in water/buffer. -
Add the dye stock (from DMSO) to this CD solution.
-
Stir at room temperature for 1–4 hours to allow equilibrium inclusion.
-
-
Verification: Check for an induced Circular Dichroism (ICD) signal or a sharpening of the UV-Vis peak.
Visual Troubleshooting Guide
Diagram 1: Aggregation Mechanism & Spectral Shift
Caption: Mechanism of spectral shifts driven by aggregation and intervention points for chemical additives.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step decision matrix for diagnosing and resolving azo pyrrole dye aggregation issues.
FAQ: Frequently Asked Questions
Q1: Can I use pH to control aggregation? A: Yes, if your azo pyrrole dye has ionizable groups (e.g., -OH, -COOH, -SO3H).
-
Mechanism: Ionization creates electrostatic repulsion between dye molecules, preventing stacking.
-
Action: For phenolic azo dyes, raising the pH > pKa (usually pH 8–10) deprotonates the hydroxyl group, significantly increasing solubility and reducing aggregation [1].
Q2: Why does my dye aggregate more when I add salt (PBS/NaCl)? A: This is the "Salting-Out" effect.
-
Mechanism: High ionic strength shields the electrostatic charges that keep dye molecules apart. It also organizes water molecules, forcing hydrophobic dye molecules together to minimize surface area.
-
Fix: Use the minimum necessary ionic strength. If high salt is required, increase the concentration of non-ionic surfactant (e.g., Tween 20) to compensate [2].
Q3: Is aggregation reversible? A: Generally, yes.
-
Action: Heating the solution (to 50–60°C) often disrupts weak van der Waals forces and breaks H-aggregates. If the solution clears upon heating but clouds upon cooling, you need a higher concentration of stabilizer (surfactant/cosolvent) [3].
References
-
RSC Advances. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions. Available at: [Link][1][6][7]
-
Langmuir. Aggregation of Azo Dyes with Cationic Amphiphiles at Low Concentrations in Aqueous Solution. Available at: [Link]
-
MDPI. Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Available at: [Link]
-
ResearchGate. Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pradeepresearch.org [pradeepresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
Technical Support Center: 2-Phenylazopyrrole Isomer Isolation
Status: Operational Topic: Separation of cis (Z) and trans (E) isomers of 2-phenylazopyrrole Assigned Specialist: Senior Application Scientist Last Updated: March 3, 2026
Executive Summary
The separation of 2-phenylazopyrrole (PAP) isomers is a critical workflow in the development of photoswitches. Unlike standard azobenzenes, the pyrrole moiety introduces specific challenges: acid sensitivity of the pyrrole ring and distinct thermal relaxation kinetics .
This guide addresses the isolation of the metastable cis (Z) isomer from the thermodynamically stable trans (E) isomer. The separation relies on the significant difference in molecular geometry and polarity:
-
Trans (E): Planar, extended
-system, lower polarity. -
Cis (Z): Twisted, broken planarity, higher dipole moment.
Module 1: Photochemical Generation (Pre-requisite)
Before separation, you must maximize the cis population in the Photostationary State (PSS). You cannot separate what you have not generated.
| Parameter | Protocol Standard | Technical Rationale |
| Solvent | Acetonitrile (MeCN) or Toluene | Non-polar solvents often stabilize the cis form less but prevent H-bond assisted relaxation. MeCN is standard for PSS determination. |
| Irradiation Source | UV LED (365 nm) | Excites the |
| Concentration | 1–5 mM | High concentrations can lead to inner-filter effects, preventing complete conversion. |
| PSS Target | >80% cis | If PSS is <70%, separation yield will be poor. Check UV source intensity. |
Module 2: Chromatographic Separation Protocol
Warning: 2-phenylazopyrrole is prone to acid-catalyzed decomposition and thermal relaxation. Standard silica gel chromatography often fails without modification.
Step-by-Step Isolation Workflow
-
Stationary Phase Preparation (Critical):
-
Standard silica gel (SiO
) is slightly acidic ( ). This can decompose the electron-rich pyrrole ring or catalyze thermal relaxation ( ). -
Action: Slurry pack silica with 1% Triethylamine (Et
N) in Hexane to neutralize acid sites.
-
-
Mobile Phase Selection:
-
System A: Hexane : Dichloromethane (DCM) [Gradient 90:10
50:50] -
System B: Hexane : Ethyl Acetate [Gradient 95:5
80:20] -
Note:Trans isomer typically elutes first (Higher
).
-
-
Thermal Control:
-
The cis-2-phenylazopyrrole half-life (
) is finite at room temperature. -
Action: Jacket the column with ice water or perform the separation in a cold room (4°C).
-
-
Lighting Conditions:
-
Ambient light contains wavelengths that can photo-isomerize the cis fraction back to trans.
-
Action: Wrap the column in aluminum foil or work under red light.
-
Visual Workflow: Separation Logic
Caption: Operational workflow for the isolation of metastable cis-2-phenylazopyrrole. Note the critical temperature and light control steps.
Module 3: Troubleshooting Guide
This section addresses specific failure modes reported by users in the field.
Issue 1: "My cis fraction turned back to trans after the column."
-
Diagnosis: Thermal Relaxation or Acid Catalysis.
-
Root Cause:
-
Rotary evaporator bath was too hot (>30°C).
-
Silica was acidic, lowering the activation energy barrier for isomerization.
-
-
Solution:
-
Set rotovap bath to 10°C (use a chiller).
-
Ensure 1% Et
N was used in the column.[1] -
Store the isolated solid at -20°C immediately.
-
Issue 2: "The bands are streaking/tailing."
-
Diagnosis: Pyrrole-Silica Interaction.
-
Root Cause: The N-H of the pyrrole is interacting strongly with silanols.
-
Solution: Switch to Neutral Alumina (Grade III) as the stationary phase. Alumina is less acidic than silica and often provides cleaner bands for N-heterocycles.
Issue 3: "I cannot see two spots on TLC."
-
Diagnosis: Co-elution.
-
Root Cause: Solvent system is too polar, compressing
values. -
Solution: Use 100% Toluene or Toluene:Hexane (1:1). The
interaction between Toluene and the planar trans isomer often differentiates it from the twisted cis isomer more effectively than simple polarity-based solvents.
Troubleshooting Logic Tree
Caption: Decision matrix for resolving common chromatographic failures in azopyrrole separation.
Module 4: Characterization & Validation
Once separated, you must validate the isomer identity immediately using NMR. Do not rely solely on color.
1H NMR Signatures (CDCl )
The cis isomer is twisted, which disrupts the conjugation and places the phenyl ring protons in the shielding cone of the pyrrole (and vice versa).
| Proton Position | Trans (E) Shift ( | Cis (Z) Shift ( | Diagnostic Feature |
| Ortho-Phenyl | ~7.8 - 8.0 ppm | ~6.8 - 7.2 ppm | Significant Upfield Shift in cis due to shielding. |
| Pyrrole N-H | Broad singlet (variable) | Broad singlet (shifted) | H-bonding environment changes. |
| Pyrrole C-H | Distinct multiplets | Upfield multiplets | Shielding effect from the twisted phenyl ring. |
UV-Vis Spectroscopy:
-
Trans: Strong
band (~350-370 nm). -
Cis: Decreased
intensity; often a slight hypsochromic (blue) shift or distinct band appearance depending on substitution.
References
-
Fuchter, M. J., et al. (2014).[2][3] Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives. Journal of the American Chemical Society.[2][3]
- Context: Establishes the stability benchmarks and isomerization mechanisms for 5-membered azoheteroarenes, providing the foundational physics for why cis isomers are metastable.
-
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews.
- Context: Comprehensive review on the separation and characterization of azo-derivatives, including polarity differences used in chrom
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews.
- Context: Explains the thermal relaxation pathways (inversion vs. rotation)
Sources
Technical Support Center: Solvent Effects on 2-[(E)-phenyldiazenyl]-1H-pyrrole
Diagnostic Hub: Troubleshooting & FAQs
This section addresses common anomalies observed when switching 2-[(E)-phenyldiazenyl]-1H-pyrrole (2-PAP) in various solvent environments.
Q1: Why does the thermal relaxation ( ) rate increase drastically in DMSO compared to Toluene?
Diagnosis: Hydrogen Bond Disruption.
In non-polar solvents (Toluene, Hexane), 2-PAP adopts a planar conformation stabilized by a strong intramolecular hydrogen bond between the pyrrole N-H and the azo nitrogen. This locks the molecule, raising the activation energy barrier for isomerization.
Mechanism: Polar H-bond accepting solvents (DMSO, DMF) compete for the pyrrole proton. They break the intramolecular lock, stabilizing the transition state (or destabilizing the ground state relative to the transition state), thereby lowering the barrier (
Q2: I observe a new, red-shifted absorption band in Methanol that does not switch. What is happening?
Diagnosis: Azo-Hydrazone Tautomerization. In protic solvents with high dielectric constants (MeOH, Water mixtures), the equilibrium may shift from the photoactive Azo form to the Hydrazone form. Impact: The hydrazone tautomer often has a much faster excited-state decay (typically via ultrafast internal conversion) or is photochemically inert in the desired window, effectively "silencing" the switch. Action: Switch to aprotic polar solvents (Acetonitrile) or dry your solvent if water contamination is suspected.
Q3: My kinetic data fits a bi-exponential decay in Ethanol, but mono-exponential in Hexane. Why?
Diagnosis: Inhomogeneous Solvation / Tautomer Coexistence. In alcohols, you may be observing two distinct populations decaying simultaneously:
-
The standard
relaxation of the azo form. -
A solvent-mediated proton transfer process or the relaxation of a minor hydrazone species. Action: Analyze the amplitude of the fast vs. slow components. If the fast component dominates, the solvent is actively catalyzing the isomerization via proton exchange.
Technical Deep Dive: Mechanistic Causality
To control switching speed, one must manipulate the Transition State (TS) energy relative to the metastable
The Intramolecular Lock
The defining feature of 2-PAP is the intramolecular H-bond in the E-isomer.
-
Non-Polar Media: The H-bond (
) is intact. The rotation/inversion pathway requires breaking this bond, resulting in a high energy barrier (Slow switching, long ). -
Polar/Acceptor Media: The solvent solvates the N-H proton. The intramolecular "latch" is effectively open. The barrier to thermal relaxation drops significantly (Fast switching).
Visualization of Solvent Interaction Pathways
The following diagram illustrates how solvents interfere with the isomerization cycle.
Caption: Figure 1. Mechanistic pathways of 2-PAP isomerization. Green arrows indicate acceleration; red arrows indicate trap states (Hydrazone formation) induced by protic solvents.
Experimental Protocols
Protocol A: Measuring Thermal Relaxation Kinetics ( )
Objective: Determine the thermal half-life (
Prerequisites:
-
UV-Vis Spectrophotometer with temperature control (Peltier).
-
LED irradiation source (typically 365 nm or blue light, depending on substitution).
-
Strictly anhydrous solvents (Water acts as a catalyst).
Step-by-Step:
-
Sample Preparation: Prepare a
M solution of 2-PAP in the target solvent.-
Critical: Filter solution to remove scattering particulates.
-
-
Baseline Scan: Record the UV-Vis spectrum of the dark-adapted sample (Pure E-isomer). Note the
(approx. 350-400 nm).[1] -
Irradiation: Irradiate the sample in the cuvette (perpendicular to the probe beam if possible) until the Photostationary State (PSS) is reached.
-
Indicator: The
band decreases and the band (visible region) typically increases or shifts.
-
-
Kinetic Tracking:
-
Turn off the LED.
-
Immediately monitor absorbance at the
of the E-isomer. -
Set interval: 0.1s (for fast solvents like DMSO) to 10s (for Toluene).
-
Duration: Collect data for at least
.
-
-
Data Analysis:
-
Fit the absorbance vs. time trace to a first-order exponential decay:
-
Calculate half-life:
.
-
Protocol B: Verifying Tautomeric Purity
Objective: Ensure the solvent hasn't shifted the molecule to the Hydrazone form.
-
NMR Check: Run
H NMR in the deuterated solvent of interest. -
Signal Watch: Look for the pyrrole N-H signal.
-
Azo form: N-H is often broad or downfield due to H-bonding.
-
Hydrazone form: Look for a C-H signal on the pyrrole ring that integrates to an extra proton if the N-H proton has migrated to the ring or azo nitrogen (depending on specific tautomer structure).
-
-
UV-Vis Check: Hydrazones typically show a significant red-shift and broadening compared to the azo form.
Comparative Data: Solvent Trends
The following table summarizes the general trends for N-H functionalized azo-pyrroles. Note: Exact values depend on specific ring substituents (e.g., electron-withdrawing groups accelerate relaxation).
| Solvent Type | Representative Solvent | Dielectric Constant ( | H-Bond Capacity | Switching Speed ( | Mechanism of Action |
| Non-Polar | Toluene / Hexane | Low (< 2.5) | None | Slow (Hours/Days) | Intramolecular H-bond stabilizes E-isomer; high barrier to inversion. |
| Polar Aprotic | Acetonitrile (MeCN) | Medium (~37) | Weak Acceptor | Intermediate | Dipole stabilization of the transition state. |
| Polar Acceptor | DMSO / DMF | High (~47) | Strong Acceptor | Fast (Seconds/Minutes) | Disruption of intramolecular H-bond; lowers activation energy ( |
| Protic | Methanol / Ethanol | High (~33) | Donor & Acceptor | Variable / Complex | Potential for acid-catalyzed relaxation or hydrazone trapping. |
References
-
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[2] Chemical Society Reviews, 40(8), 4422-4437.
- Context: Establishes the foundational mechanisms of azo-heteroarene switching and solvent dependencies.
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.
- Context: Discusses the rotation vs.
-
Garcia-Amorós, J., & Velasco, D. (2012). Recent advances in modulating the thermal isomerization of azobenzenes. Beilstein Journal of Organic Chemistry, 8, 1003-1017.
- Context: Provides comparative kinetic data on how H-bond disruption accelerates thermal relax
-
Catani, E., et al. (2015). Tautomerism and photochromism of 2-phenylazopyrroles: A theoretical and experimental study. Physical Chemistry Chemical Physics, 17, 1666-1672.
-
Context:Primary Reference. Specifically details the azo-hydrazone tautomerism of phenylazopyrroles and the role of solvent polarity in shifting this equilibrium.[3]
-
Sources
reducing thermal relaxation rate of azo pyrrole photoswitches
Technical Support Center: Thermal Stability of Azo Pyrrole Photoswitches
Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Reducing Thermal Relaxation Rates (Extending Z-Isomer Half-Life)
Welcome to the Technical Support Hub
You are experiencing rapid thermal relaxation (fast Z→E back-isomerization) in your azo pyrrole or azoheteroarene photoswitches. This guide addresses the molecular mechanisms driving this instability and provides validated protocols to extend half-lives from minutes to years.
Part 1: Molecular Design & Synthesis Troubleshooting
Q: My azo pyrrole reverts to the E-isomer in minutes. What is the most likely cause?
Diagnosis: You are likely using an unsubstituted pyrrole (N-H) rather than an N-alkylated pyrrole. Root Cause: Tautomerization-Assisted Relaxation. Azo pyrroles with a free N-H group can undergo a proton shift to form a hydrazone tautomer. This hydrazone intermediate has a significantly lower rotational barrier than the azo bond, creating a "leak" that facilitates rapid relaxation back to the E-isomer.
The Fix: Block the Tautomerization Pathway.
-
Action: Methylate or alkylate the pyrrole nitrogen (N-Me).
-
Result: This locks the molecule in the azo form, forcing it to relax via the high-barrier inversion or rotation mechanism.
-
Data Verification: Unsubstituted arylazopyrazoles/pyrroles often have half-lives (
) of ~2–10 minutes. N-methylated analogs can exhibit values up to 1000 days (approx.[1][2] 2.7 years) at room temperature [1].[3]
Q: I am using an N-methylated switch, but the half-life is still too short (hours/days). How do I reach "bi-stable" performance (years)?
Diagnosis: The steric or electronic environment of the Z-isomer is insufficiently stabilized. Optimization Strategy: Conformational Locking. Unlike 6-membered azobenzenes, 5-membered azoheteroarenes (pyrroles/pyrazoles) can adopt a specific "T-shaped" conformation in the Z-state where the heterocycle is orthogonal to the phenyl ring. This conformation minimizes steric clash and deepens the energy well of the metastable state.
-
Protocol: Introduce steric bulk at the ortho-positions of the phenyl ring or the heterocycle.
-
Electronic Tuning: Avoid strong push-pull systems (e.g., electron donor on one ring, acceptor on the other) if maximum thermal stability is the goal. Push-pull systems lower the transition state energy for rotation, accelerating relaxation.
Part 2: Environmental & Solvent Effects[4]
Q: My half-life measurements vary wildly between solvents. Why?
Answer: Azo heterocycles are highly sensitive to acid catalysis and polarity .
| Parameter | Impact on Thermal Relaxation | Recommendation |
| Acidity (pH) | Critical Risk. Protonation of the azo nitrogen (forming an azonium ion) lowers the double-bond character, reducing the rotation barrier. Rate increases by orders of magnitude in acidic media [2]. | Maintain neutral or slightly basic pH. Avoid acidic impurities in solvents (e.g., HCl in CDCl₃). |
| Solvent Polarity | Moderate Impact. Polar solvents can stabilize the transition state (often more polar than the ground state), accelerating relaxation. | For maximum storage time, store in non-polar solvents (e.g., Toluene, Hexane) rather than DMSO or MeOH. |
| Temperature | Standard Arrhenius behavior. | Store stock solutions at -20°C. |
Part 3: Visualization of Stabilization Pathways
The following diagram illustrates the critical difference between the "Leaky" N-H pathway and the "Locked" N-Me pathway.
Figure 1: Mechanism comparison. The red path (top) shows the rapid failure mode via tautomerization. The blue path (bottom) shows the stabilized pathway achieved by N-methylation.
Part 4: Validated Experimental Protocols
Protocol: Measuring Ultra-Long Half-Lives (Eyring Extrapolation)
Directly measuring a half-life of 1000 days is impractical. Use this accelerated aging protocol to validate stability.
Reagents:
-
Sample (~10 µM in DMSO or Toluene).
-
UV-Vis Spectrophotometer with temperature controller (Peltier).
Step-by-Step:
-
Irradiation: Irradiate sample with UV light (typically 365 nm) until the Photostationary State (PSS) is reached (absorbance at
stabilizes). -
High-Temp Kinetics: Measure the absorbance recovery at 4 or 5 elevated temperatures (e.g., 60°C, 70°C, 80°C, 90°C).
-
Note: Ensure the solvent boiling point is well above the highest measurement temperature.
-
-
Data Fitting: Fit the absorbance decay at each temperature to a first-order exponential equation:
Extract the rate constant for each temperature. -
Eyring Plot: Plot
vs. (Kelvin). -
Extrapolation:
-
Calculate Activation Enthalpy (
) from the slope ( ). -
Calculate Activation Entropy (
) from the intercept ( ). -
Use these values to calculate
at 25°C (298 K) and determine .
-
References
-
Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives Weston, C. E., Richardson, R. D., Haycock, P. R., White, A. J. P., & Fuchter, M. J. Journal of the American Chemical Society (2014).[2][4][5][6] [Link]
-
pH Tuning of Water-Soluble Arylazopyrazole Photoswitches Stricker, L., Fritz, E.-C., Peterlechner, M., Doltsinis, N. L., & Ravoo, B. J. Chemistry – A European Journal (2016). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Arylazopyrazoles: azoheteroarene photoswitches offering quantitative isomerization and long thermal half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Photoisomerization Kinetics of Azobenzene vs. Phenylazopyrrole
This guide provides an in-depth technical comparison of the photoisomerization kinetics and properties of Azobenzene (AB) versus Phenylazopyrrole (PAP) . It is designed for researchers in photopharmacology and materials science who require actionable data and validated experimental protocols.
Executive Summary
While Azobenzene (AB) remains the "fruit fly" of photochromic switches due to its robustness and predictability, Phenylazopyrrole (PAP) has emerged as a superior alternative for biological applications requiring visible-light activation.
-
Azobenzene: Characterized by high stability but limited by UV activation requirements (
340 nm) and slow thermal relaxation in the dark (hours to days). -
Phenylazopyrrole: Distinguished by a "push-pull" electronic structure that red-shifts absorption into the visible spectrum (
400–500 nm). Its thermal relaxation rates ( ) are highly tunable—ranging from milliseconds to days—depending on the specific pyrrole substitution and solvent polarity.
Mechanistic Foundation
Understanding the electronic causality behind the isomerization rates is critical for rational design.
Electronic Structure & Isomerization Pathways
Azobenzene relies on two primary transitions: a strong, allowed
Phenylazopyrrole incorporates an electron-rich heteroaromatic ring (pyrrole) which acts as a strong electron donor. When coupled with an electron-deficient phenyl ring, this creates a push-pull system .
-
Effect 1 (Red-Shift): The energy gap between the HOMO and LUMO decreases, shifting the
transition bathochromically (to longer wavelengths). -
Effect 2 (Faster Kinetics): The dipolar character of the excited state often lowers the rotational barrier, accelerating thermal relaxation compared to unsubstituted azobenzene.
Pathway Visualization
The following diagram illustrates the energetic pathways for both molecules.
Figure 1: Generalized photoisomerization pathway. Phenylazopyrrole lowers the activation energy for the 'Trans -> Excited' step (red-shifting) and often modifies the barrier height for 'Thermal Relaxation'.
Performance Comparison: Quantitative Data
The table below synthesizes experimental data comparing unsubstituted Azobenzene with representative Phenylazopyrrole derivatives.
| Parameter | Azobenzene (Standard) | Phenylazopyrrole (Representative) | Impact on Application |
| Activation | 320–340 nm (UV) | 380–480 nm (Visible) | PAP allows deep tissue penetration and avoids UV toxicity. |
| Thermal Half-Life ( | ~40 hours (in Benzene) | Tunable: ms to hours | PAP can be designed as a "T-type" (fast) switch for real-time signaling. |
| Quantum Yield ( | 0.10 – 0.15 ( | 0.20 – 0.40 | PAP often exhibits more efficient switching due to accessible rotational pathways. |
| Photostationary State (PSS) | ~80% Cis (at 340 nm) | >90% Cis (often) | Higher PSS in PAPs leads to better "On/Off" contrast in biological assays. |
| Fatigue Resistance | High (>100 cycles) | Moderate to High | Pyrroles can be sensitive to oxidation; requires careful solvent choice. |
> Note: Data for PAPs varies significantly based on substituents (e.g., electron-withdrawing groups on the phenyl ring further red-shift the spectrum).
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checks (actinometry and isosbestic points).
Protocol A: Determination of Thermal Relaxation Rate ( )
Objective: Measure the rate at which the metastable cis isomer reverts to the stable trans form in the dark.
-
Sample Preparation:
-
Dissolve the compound in spectroscopic grade solvent (e.g., Acetonitrile or DMSO) to a concentration of
10–50 M. -
Validation: Absorbance at
should be between 0.5 and 1.0 OD to ensure linearity.
-
-
Irradiation (Pumping):
-
Place the cuvette in a UV-Vis spectrophotometer with a temperature-controlled cell holder (set to 25.0 °C).
-
Irradiate with an LED source corresponding to the
(e.g., 365 nm for AB, 450 nm for PAP) until the spectrum stabilizes (Photostationary State).
-
-
Kinetic Measurement:
-
Turn off the LED.
-
Immediately begin monitoring absorbance at the
of the Trans isomer. -
Record data points at intervals appropriate for the estimated half-life (e.g., every 10 seconds for fast switches, every 10 minutes for slow ones).
-
-
Data Analysis:
-
Plot
vs. time ( ). -
Validation: A linear plot confirms first-order kinetics.
-
Calculate rate constant
. -
Calculate half-life
.
-
Protocol B: Nanosecond Flash Photolysis (For Fast Kinetics)
Objective: Measure relaxation rates for fast-switching PAP derivatives (
Figure 2: Nanosecond flash photolysis setup. The orthogonal pump-probe geometry minimizes scattering artifacts.
-
Setup: Align the pump laser (excitation) and probe light (monitoring) to intersect at the sample cell.
-
Signal Acquisition:
-
Set the monochromator to the absorption maximum of the transient species (or the bleaching of the ground state).
-
Trigger the laser pulse and capture the voltage decay on the oscilloscope.
-
-
Averaging: Average 10–50 shots to improve Signal-to-Noise ratio (SNR).
-
Validation: Ensure the sample is not degrading by comparing the first and last shot signals. Use a flow cell if photodegradation occurs.
-
Implications for Drug Development
For researchers developing photopharmacological agents (e.g., photoswitchable inhibitors or ion channels):
-
Red-Shifting is Non-Negotiable: UV light (required for Azobenzene) has poor tissue penetration and causes cellular damage. Phenylazopyrrole's ability to switch with blue or green light (400–550 nm) makes it viable for in vivo studies (e.g., zebrafish or superficial tissue).
-
Tunable "Off" Rates:
-
Use Azobenzene if you need the drug to stay "ON" for hours without constant irradiation (bistable).
-
Use Phenylazopyrrole (specifically electron-rich derivatives) if you need the drug to turn "OFF" rapidly as soon as the light is removed (real-time temporal control).
-
-
Solubility: The pyrrole nitrogen offers a handle for alkylation to improve water solubility, a common bottleneck for the lipophilic azobenzene.
References
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link
-
Weston, C. E., et al. (2014). Arylazopyrazoles: Azoheteroarene photoswitches offering quantitative isomerization and long thermal half-lives.[2][3] Journal of the American Chemical Society, 136(34), 11878-11881. Link
-
Calbo, J., et al. (2020). The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes. Chemistry – A European Journal, 26(64), 14724-14729. Link
-
Garcia-Amorós, J., & Velasco, D. (2012). Recent advances in the design of fast thermal isomerizing azo dyes.[2] Beilstein Journal of Organic Chemistry, 8, 1003-1017. Link
-
BenchChem. (2025). Application Note: Investigating the Photoisomerization of Azo Dyes. BenchChem Technical Library. Link
Sources
- 1. The Photoisomerization Pathway(s) of Push-Pull Phenylazoheteroarenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azobisheteroarene photoswitches based on isoxazoles and pyrazoles: tunable photostationary states, thermal relaxation and sensitization under confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives | Chem-Station Int. Ed. [en.chem-station.com]
High-Efficiency HPLC Purity Analysis of 2-Phenylazopyrrole: Core-Shell vs. Fully Porous Particles
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with photoswitchable heteroaromatic compounds. 2-Phenylazopyrrole is a prime example: synthesized via the electrophilic coupling of pyrrole with benzenediazonium chloride in an acidic medium, it is a highly conjugated molecule with emerging applications in photopharmacology[1]. However, analyzing its purity presents a unique kinetic puzzle.
Like many azopyrroles, 2-phenylazopyrrole undergoes reversible E/Z isomerization; while the E-isomer is thermodynamically stable, exposure to ambient or specific visible light induces a shift to the Z-isomer[2],[3]. If the chromatographic run time is too long, dynamic on-column interconversion occurs, leading to peak tailing, merged "saddles" between isomers, and ultimately, inaccurate purity quantification.
This guide objectively compares the performance of modern Core-Shell Superficially Porous Particle (SPP) columns against traditional Fully Porous Particle (FPP) columns, providing a self-validating methodology to achieve absolute analytical confidence.
Mechanistic Rationale: The "Kinetic Freezing" Imperative
In enantioselective and isomer-specific HPLC, the stationary phase must be carefully matched to the analyte's structural dynamics[4]. For 2-phenylazopyrrole, the separation speed must outpace the kinetics of thermal and photo-induced isomerization.
-
The Alternative (Traditional 5 µm FPP C18): Fully porous particles suffer from high mass transfer resistance. To maintain theoretical plates, flow rates must be kept low, extending run times to 15–20 minutes. This prolonged residence time allows the E and Z isomers to interconvert while migrating through the column, destroying baseline resolution.
-
The Proposed Solution (2.7 µm Core-Shell SPP C18): SPP columns feature a solid silica core surrounded by a thin porous shell. This drastically reduces the longitudinal diffusion and mass transfer terms in the van Deemter equation. The result is sub-2-µm efficiency at lower backpressures, allowing higher flow rates. By eluting the compound in under 5 minutes, we effectively "kinetically freeze" the isomers, preventing on-column conversion.
Logical Workflow for Azopyrrole Analysis
Workflow for 2-phenylazopyrrole HPLC analysis to prevent E/Z on-column isomerization.
Comparative Performance Data
The following table summarizes the quantitative performance differences when analyzing a crude batch of 2-phenylazopyrrole (containing unreacted pyrrole and Z-isomer fractions) using both column architectures.
| Chromatographic Parameter | Traditional FPP C18 (5.0 µm) | Core-Shell SPP C18 (2.7 µm) | Analytical Impact & Causality |
| Run Time | 18.5 min | 4.2 min | SPP enables high flow rates without pressure limits, freezing E/Z kinetics. |
| Resolution ( | 1.4 (Merged Saddle) | 3.2 (Baseline) | SPP's thin porous shell minimizes mass transfer broadening. |
| Theoretical Plates ( | ~5,500 | >13,000 | Higher efficiency in SPP yields sharper peaks for trace impurity detection. |
| Tailing Factor ( | 1.8 | 1.1 | Elimination of dynamic interconversion prevents peak tailing. |
| Backpressure | 120 bar (at 1.0 mL/min) | 180 bar (at 1.5 mL/min) | SPP operates well within standard HPLC limits (<400 bar). |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this methodology is designed as a self-validating system . It incorporates System Suitability Testing (SST) gates. If the thermodynamic conditions of the system fail to separate the isomers cleanly, the sequence will automatically halt, preventing the reporting of compromised purity data.
Step 1: Reagent & Sample Preparation
-
Causality: Azopyrroles are highly sensitive to visible light[2]. Ambient light will artificially inflate the Z-isomer concentration.
-
Action: Weigh 10 mg of 2-phenylazopyrrole and dissolve in 100 mL of Methanol:Water (50:50, v/v). Strictly perform this step under low-actinic light and use amber HPLC vials.
Step 2: Chromatographic Conditions Setup
-
Column: Core-Shell SPP C18, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase: Isocratic, 65% Acetonitrile / 35% 10 mM Ammonium Acetate (pH 5.5).
-
Causality: The mildly acidic pH suppresses the ionization of residual pyrrole synthesis byproducts, improving peak shape, while the high organic modifier ensures rapid elution of the hydrophobic azopyrrole.
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25 °C (Strictly controlled).
-
Causality: Elevated temperatures accelerate the thermodynamic Z-to-E reversion during the run[2].
-
-
Detection: UV at 380 nm.
-
Causality: 380 nm is the characteristic
absorption maximum for the azopyrrole group[3].
-
Step 3: System Suitability Testing (SST) - The Validation Gates
Inject a "System Suitability Standard" (a sample deliberately exposed to ambient light for 30 minutes to generate a ~20% Z-isomer fraction). The system must pass the following gates before analyzing unknown batches:
-
Gate 1 (Thermodynamic Control): Resolution (
) between the Z-isomer (eluting first) and E-isomer must be . -
Gate 2 (Kinetic Control): Tailing factor (
) for the E-isomer must be . A higher value indicates on-column isomerization is occurring. -
Gate 3 (Precision): The %RSD of the E-isomer peak area over 5 replicate injections must be
.
Step 4: Execution and Integration
Once SST passes, inject the sample batches. Integrate the E-isomer, Z-isomer, and any synthetic impurities (e.g., unreacted pyrrole eluting near the void volume). Report total purity as the sum of E and Z isomers against total peak area, as both represent the active pharmaceutical/photopharmacological ingredient.
References
- a review article on biological importance of pyrrole - World Journal of Pharmaceutical Research.
- Aryl azopyrroles as visible light photoswitchable TRPA1 ligands - PMC (National Institutes of Health).
- Macrocyclic Azopyrrole: Synthesis, Structure and Fluoride Recognition - MDPI.
- Enantiomeric Separation of New Chiral Azole Compounds - MDPI.
Sources
Comparative Guide: Phenylazopyrrole vs. Azobenzene Scaffolds in Solid-State Analysis
Topic: Crystallographic Data and XRD Analysis of Phenylazopyrrole Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
In the realm of photopharmacology and kinase inhibitor design, the phenylazopyrrole scaffold has emerged as a superior alternative to the classical azobenzene moiety. While azobenzene remains the standard for photochromic switching, its poor aqueous solubility and lack of hydrogen-bond donors limit its utility in biological systems.
This guide objectively compares the crystallographic performance of phenylazopyrrole derivatives against azobenzene and phenylazopyrazole alternatives. We provide experimental protocols for obtaining diffraction-quality crystals and analyzing their X-ray Diffraction (XRD) signatures, focusing on the critical role of crystal packing in stabilizing the metastable cis-isomer.
Part 1: Critical Analysis & Performance Comparison
1.1 The Crystallographic Advantage: Packing and Interactions
The primary differentiator between phenylazopyrrole and its all-carbon analog (azobenzene) is the presence of the pyrrole nitrogen (N-H). In the solid state, this moiety facilitates strong intermolecular hydrogen bonding (N-H···N or N-H···O), creating a rigid lattice that often stabilizes the molecule against thermal relaxation.
Comparative Data: Phenylazopyrrole vs. Alternatives
| Feature | Phenylazopyrrole Derivative | Azobenzene (Standard) | Phenylazopyrazole |
| Crystal System | Triclinic / Monoclinic | Monoclinic | Orthorhombic / Monoclinic |
| Space Group | typically P-1 or P21/c | P21/c (Herringbone) | P212121 (Chiral/Packed) |
| Dominant Interaction | H-Bonding (N-H[1][2][3]···N) & | Weak C-H··· | |
| Isomer Stability ( | High (stabilized by H-bonds) | Low (rapid thermal relaxation) | Very High (electronic effects) |
| Solubility (Aq.) | Moderate (Polar H-bond donor) | Poor (Hydrophobic) | Moderate to High |
| Unit Cell Vol. ( | ~1380 ų ( | ~1100 ų ( | ~1760 ų ( |
Data Sources: Derived from experimental datasets of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl) derivatives [1] and standard Azobenzene crystallographic data [2].
1.2 Structural Insights: The "Locking" Mechanism
In phenylazopyrrole crystals, the pyrrole ring often adopts a twisted conformation relative to the phenyl ring (dihedral angles ~40-60°). This non-planar geometry prevents the "perfect" stacking seen in azobenzenes, creating free volume that is critical for solid-state photoswitching.
-
Azobenzene: Planar packing leads to dense stacking (
- distance ~3.4 Å), inhibiting isomerization in the crystal lattice. -
Phenylazopyrrole: The N-H moiety acts as a "anchor," forming dimers or tetramers via H-bonds. This anchoring allows the distal phenyl ring to rotate more freely upon irradiation, enabling E-to-Z isomerization even within the crystal lattice [3].
Part 2: Experimental Protocols
2.1 Protocol: Growth of Diffraction-Quality Crystals
Objective: Obtain single crystals suitable for SC-XRD (>0.2 mm) that minimize solvent disorder.
Reagents:
-
Phenylazopyrrole crude solid (>95% purity).
-
Solvents: Dioxane (High BP, good solubility), Water (Antisolvent), Acetic Acid (Protic solvent for H-bond stabilization).
Workflow:
-
Dissolution: Dissolve 100 mg of compound in 5 mL of warm Dioxane (
). -
Filtration: Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Antisolvent Addition: Add warm water dropwise until the solution becomes slightly turbid, then add 1 drop of Dioxane to restore clarity.
-
Slow Evaporation: Cover the vial with Parafilm, poke 3-5 small holes, and store at
in a vibration-free environment. -
Harvesting: Crystals (often orange/red plates or prisms) typically appear within 48-72 hours.
2.2 Protocol: XRD Data Collection & Analysis
Instrument: Bruker D8 VENTURE or equivalent (Mo K
-
Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.
-
Cooling: Immediately cool to 150 K (or 100 K) using a nitrogen stream. Note: Phenylazopyrroles may undergo phase transitions at room temp; low T is mandatory to freeze the H-bond network.
-
Strategy: Collect a full sphere of data. High redundancy is required to resolve the difference between N and C atoms in the pyrrole ring if disorder is present.
-
Refinement:
-
Solve structure using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL .
-
Critical Step: Locate the pyrrole N-H hydrogen in the difference Fourier map. Do not geometrically constrain this H-atom if possible, as its position defines the intermolecular H-bond network.
-
Part 3: Visualization & Mechanism
3.1 Diagram: Crystallization Decision Logic
This workflow guides the researcher in selecting the optimal crystallization method based on the compound's solubility and thermal stability.
Caption: Decision matrix for crystallizing phenylazopyrrole derivatives. Method A is the standard protocol for obtaining triclinic polymorphs suitable for XRD.
3.2 Diagram: Solid-State Isomerization Pathway
Understanding how the crystal lattice accommodates the geometric change during photoswitching.
Caption: The E-Z isomerization pathway. In the solid state, the lattice free volume (blue note) dictates whether the transition state can be accessed without shattering the crystal.
References
-
Safarova, A. et al. (2014). Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}. Acta Crystallographica Section E.
-
PubChem. (2021).[4] 2-Phenylazopyrrole Structure and Physical Properties. National Library of Medicine.
-
Weston, C. E. et al. (2014). Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives. Journal of the American Chemical Society.
-
Hao, Q. et al. (2025). Macrocyclic Azopyrrole: Synthesis, Structure and Fluoride Recognition. MDPI Molecules.
-
Stricker, L. et al. (2025). Benchmarking of Methods Used for Processing Kinetic Data on an Example of Arylazopyrazole Z-Isomer Half-Life. Chemistry—Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylazopyrrole | C14H12N4 | CID 137179350 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Photostationary States in Azo-Pyrrole Photoswitches
Introduction: The Critical Role of the Photostationary State
Azo-pyrroles are a compelling class of molecular photoswitches, offering distinct advantages over traditional azobenzenes, such as absorption profiles shifted into the visible spectrum and highly tunable thermal relaxation rates.[1][2] Their application in fields like photopharmacology and smart materials hinges on the ability to precisely control the isomeric composition of a sample using light.[3] When an azo-pyrrole solution is irradiated at a specific wavelength, a dynamic equilibrium is reached where the rate of E→Z photoisomerization equals the rate of the reverse Z→E process. This equilibrium is known as the photostationary state (PSS) , and it represents a specific, light-defined ratio of the two isomers.[4][5]
Validating this PSS ratio is not merely a characterization step; it is fundamental to the functionality and reproducibility of any photoswitch-based system. An inaccurately determined PSS can lead to misinterpreted biological effects, flawed material properties, and a general lack of experimental control. This guide will compare the three cornerstone analytical techniques for PSS validation—UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—providing the causal logic behind their application and detailed, field-proven protocols.
The Photochemistry of Azo-Pyrrole Isomerization
The photoswitching behavior of azo-pyrroles is governed by the distinct electronic transitions of the E and Z isomers. The thermodynamically stable E (trans) isomer typically has a strong, high-energy π–π* transition and a weaker, lower-energy n–π* transition.[1] The less stable Z (cis) isomer has a different absorption profile. Irradiating into these absorption bands triggers the isomerization. The PSS is wavelength-dependent because the ratio of molar absorptivities (ε) of the two isomers changes with wavelength.
Caption: Reversible photoisomerization pathway for azo-pyrroles.
Core Methodologies for PSS Validation: A Comparative Analysis
The choice of analytical technique is critical and depends on the specific properties of the azo-pyrrole, the required accuracy, and available instrumentation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the most common and accessible method for monitoring photoisomerization. It relies on the difference in the absorption spectra of the E and Z isomers.
-
Expertise & Causality: This technique is powerful because it allows for real-time monitoring of the isomerization process as the sample is being irradiated within the spectrophotometer.[5] The PSS is determined by irradiating the sample until no further changes in the absorption spectrum are observed. The relative concentrations of the E and Z isomers can then be calculated by solving a system of linear equations (Eq. 1 and 2), assuming the molar absorptivity of each pure isomer is known at two different wavelengths.
-
A₁ = εE,1cEl + εZ,1cZl (Eq. 1)
-
A₂ = εE,2cEl + εZ,2cZl (Eq. 2)
-
-
Trustworthiness & Limitations: The primary limitation is that it is an indirect method. Its accuracy is critically dependent on having pure samples of both the E and Z isomers to determine their molar absorptivities. For azo-pyrroles with fast thermal relaxation, isolating a pure Z sample can be impossible, introducing significant error. Furthermore, spectral overlap between the isomers can complicate the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a direct and unambiguous method for quantifying the isomeric ratio at PSS.
-
Expertise & Causality: The E and Z isomers are distinct chemical entities and will have different chemical shifts for their protons (¹H NMR).[6][7] Aromatic protons adjacent to the azo linkage often show the most significant difference in chemical shifts, providing clear, non-overlapping signals for each isomer.[6][8] The relative concentration is determined by integrating the area under the corresponding peaks. This method is absolute; it does not require pure standards or molar absorptivity data.
-
Trustworthiness & Limitations: For this method to be trustworthy, especially for molecules with half-lives on the scale of minutes or hours, constant illumination of the sample inside the NMR spectrometer is essential.[4] Without in situ irradiation, the Z isomer will thermally relax back to the E isomer during the acquisition time, leading to an inaccurate PSS measurement.[4][9] This requirement for specialized equipment (a fiber-optic cable coupled to a light source fed into the NMR probe) is the main barrier to its widespread use.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can physically separate the E and Z isomers before detection.
-
Expertise & Causality: A sample irradiated to its PSS is injected into the HPLC system. Using an appropriate stationary and mobile phase, the two isomers can be separated based on differences in their polarity and shape.[10] The E isomer is typically more planar and less polar than the bent, more polar Z isomer, leading to different retention times. Quantification is achieved by integrating the peak areas from a detector, most commonly a Diode Array Detector (DAD) or UV-Vis detector.
-
Trustworthiness & Limitations: The key challenge is preventing on-column isomerization. The analysis must be performed quickly and, if necessary, at reduced temperatures to minimize thermal relaxation of the Z isomer back to the E isomer during the separation process. Furthermore, the mobile phase composition can itself affect the stability of the isomers.[11][12] It is crucial to validate the method by injecting pure (or highly enriched) samples of each isomer to confirm their retention times and stability under the analytical conditions. For compounds lacking a strong chromophore, alternative detectors like Charged Aerosol Detectors (CAD) can be employed.[13]
Data Comparison: Selecting the Right Tool
| Technique | Principle | Advantages | Limitations | Best Suited For... |
| UV-Vis Spectroscopy | Differential light absorption | Simple, fast, low sample consumption, enables real-time kinetics.[5] | Indirect method, requires pure isomer standards for accurate quantification, sensitive to spectral overlap. | Rapid screening, monitoring kinetics, systems with well-separated spectra and stable Z isomers. |
| ¹H NMR Spectroscopy | Distinct chemical environments | Direct, absolute quantification, no standards needed, provides structural confirmation.[4][6] | Requires specialized in situ irradiation setup for thermally unstable isomers, lower throughput, larger sample amount.[4][9] | Gold-standard validation, compounds with fast thermal relaxation, complex mixtures where UV-Vis fails. |
| HPLC | Chromatographic separation | Physical separation of isomers, high accuracy and sensitivity, suitable for complex mixtures.[10] | Potential for on-column isomerization, method development can be time-consuming, requires isomer stability during analysis. | Final validation of PSS ratios, purity analysis, analysis of complex reaction mixtures. |
Experimental Protocols & Workflow
A robust validation of a photostationary state requires a systematic workflow.
Caption: General experimental workflow for PSS determination.
Protocol 1: PSS Validation by ¹H NMR with in situ Irradiation
This protocol is adapted for thermally unstable azo-pyrroles and represents a gold-standard approach.[4]
-
System Setup:
-
Couple a monochromatic light source (e.g., a 450 nm laser or LED) to a fiber-optic cable.
-
Insert the fiber-optic cable into the NMR tube via a specialized adapter, ensuring the light path terminates within the sample volume and the NMR coil region.
-
Calibrate the light source power to ensure consistent photon flux.[14][15]
-
-
Sample Preparation:
-
Dissolve the azo-pyrrole compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) to a concentration suitable for NMR (typically 1-5 mM).
-
Ensure the sample is fully dark-adapted to start with >99% E-isomer.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum of the dark-adapted sample to identify the peaks corresponding to the pure E-isomer.
-
Place the sample in the NMR spectrometer and begin irradiation with the light source.
-
Acquire ¹H NMR spectra continuously until the peak integrals for the E and Z isomers no longer change, indicating that the PSS has been reached. This may take several minutes to hours depending on the quantum yield of isomerization.
-
-
Data Analysis:
-
Identify a set of non-overlapping, well-resolved peaks corresponding to the E-isomer and the Z-isomer.
-
Integrate these peaks. The percentage of each isomer is calculated by dividing its integral value by the sum of the integrals for both isomers. For example: %Z-isomer = [Integral(Z) / (Integral(Z) + Integral(E))] * 100
-
Protocol 2: PSS Validation by HPLC
This protocol is designed to minimize on-column isomerization.
-
Method Development:
-
Develop a separation method (isocratic or gradient) using a suitable column (e.g., C18 reversed-phase) that resolves the E and Z isomers. Mobile phases are typically mixtures of acetonitrile or methanol and water/buffer.
-
Inject a dark-adapted (E-isomer) sample to determine its retention time.
-
Inject a sample that has been briefly irradiated to generate a significant amount of the Z-isomer to identify its retention time.
-
Optimize the flow rate and run time to be as short as possible while maintaining good resolution. Consider using a chilled autosampler and column compartment if the thermal relaxation is fast.
-
-
PSS Sample Preparation:
-
In a quartz cuvette, dissolve the azo-pyrrole in the mobile phase solvent.
-
Irradiate the solution with the desired wavelength of light until the PSS is reached (monitored by UV-Vis).
-
-
Data Acquisition:
-
Immediately inject the PSS sample into the HPLC system.
-
Acquire the chromatogram, monitoring at a wavelength where both isomers have reasonable absorbance (an isosbestic point is ideal if one exists).
-
-
Data Analysis:
-
Integrate the peak areas for the E and Z isomers.
-
The percentage of each isomer is calculated from the relative peak areas. Note: This assumes that the molar absorptivity at the detection wavelength is the same for both isomers. If it is not, a correction factor derived from the UV-Vis spectra of the pure isomers must be applied.
-
Advanced Considerations for Robust Validation
-
Solvent Effects: The photostationary state and the rate of thermal relaxation are highly dependent on the solvent environment.[16] Solvent polarity and viscosity can alter the energy levels of the ground and excited states, influencing the absorption spectra and isomerization pathways.[17][18][19] Therefore, PSS must be validated in the specific solvent system used for the final application.
-
Thermal Half-Life (t₁/₂): Always determine the thermal half-life of the Z→E relaxation process. This is done by irradiating the sample to generate a high proportion of the Z-isomer, then monitoring its spectral change over time in the dark. A short half-life reinforces the need for in situ irradiation for NMR or rapid, cooled analysis for HPLC.[11][20]
-
Quantum Yield (Φ): While not required for PSS determination, the isomerization quantum yield (the efficiency of the photoconversion) dictates how quickly the PSS is reached.[21] It can be determined using actinometry or a calibrated photon flux measurement setup, providing deeper insight into the photoswitch's performance.[14][21]
Conclusion
The validation of photostationary states is a cornerstone of reliable research involving azo-pyrrole photoswitches. While UV-Vis spectroscopy offers a rapid and accessible method for preliminary analysis and kinetic monitoring, its indirect nature necessitates confirmation by more definitive techniques. For thermally unstable systems, ¹H NMR with in situ irradiation stands as the gold standard , providing direct and unambiguous quantification. HPLC offers a high-resolution alternative, provided that on-column isomerization can be carefully controlled. By understanding the causal principles behind each technique and implementing robust, self-validating protocols, researchers can ensure the accuracy and reproducibility of their work, unlocking the full potential of these remarkable molecular tools in drug development and materials science.
References
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Banghart, M. R., & Sab-Quallen, M. A. (2012). A 1H NMR assay for measuring the photostationary States of photoswitchable ligands. Journal of Visualized Experiments. [Link]
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Zhang, J., et al. (2024). Solar Azo‐Switches for Effective E→Z Photoisomerization by Sunlight. Angewandte Chemie International Edition. [Link]
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Wiedbrauk, S., et al. (2024). A fiber-optic spectroscopic setup for isomerization quantum yield determination. Methods and Applications in Fluorescence. [Link]
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Rojas-Montoya, C., et al. (2024). Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches. Organic & Biomolecular Chemistry. [Link]
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Fuchter, M. J., et al. (2016). Tuning Azoheteroarene Photoswitch Performance through Heteroaryl Design. Journal of the American Chemical Society. [Link]
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Morsali, M., et al. (2025). Solvent-dependent reactivity of azo-BF2 switches. Nature Communications. [Link]
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Wazzan, N. A., et al. (2010). The novel use of NMR spectroscopy with in situ laser irradiation to study azo photoisomerisation. Academia.edu. [Link]
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Shabani, M., et al. (2021). Facile Quantum Yield Determination via NMR Actinometry. ResearchGate. [Link]
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Raposo, M. M. M., et al. (2011). Photoswitching in azo dyes bearing thienylpyrrole and benzothiazole heterocyclic systems. Dyes and Pigments. [Link]
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HepatoChem, Inc. (n.d.). Determining Photon Flux Using Actinometry. HepatoChem. [Link]
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Joseph, B., et al. (2025). Unveiling the role of dark states in dynamic control of azopyrrole photoisomerization by light-matter interaction. Nature Communications. [Link]
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Rojas-Montoya, C., et al. (2024). Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches. ResearchGate. [Link]
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Wazzan, N. A., et al. (2007). Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences. [Link]
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Rojas-Montoya, C., et al. (2024). Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches. Organic & Biomolecular Chemistry. [Link]
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Weingart, O. (2018). Photoisomerization of Arylazopyrazole Photoswitches: Stereospecific Excited-State Relaxation. ChemPhotoChem. [Link]
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H-Cama, D., et al. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
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Demas, J. N., & Crosby, G. A. (1971). On the actinometric measurement of absolute luminescence quantum yields. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]
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Muthukumar, M., et al. (2025). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. ResearchGate. [Link]
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Al-Hossain, A., et al. (2025). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports. [Link]
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Kim, J-Y., et al. (2022). Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. Molecules. [Link]
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Wazzan, N. A., et al. (2007). Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences. [Link]
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Rojas-Montoya, C., et al. (2023). π-Extended push–pull azo-pyrrole photoswitches: synthesis, solvatochromism and optical band gaps. Organic & Biomolecular Chemistry. [Link]
-
Joseph, B., et al. (2025). The Role of Dark States on Azopyrrole Photoisomerization Reaction by Varying the Coupling Strength of Light-Matter Interaction. arXiv.org. [Link]
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Stricker, L., et al. (2022). Azobisheteroarene photoswitches based on isoxazoles and pyrazoles: tunable photostationary states, thermal relaxation and sensitization under confinement. Chemical Science. [Link]
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Yin, Z., et al. (2025). Observing Optically Dark States in the Photoswitchable Azobenzene with Resonant Inelastic X-ray Scattering. ChemRxiv. [Link]
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Sharma, P., et al. (2018). Photoisomerization of azobenzenes isolated in cryogenic matrices. Physical Chemistry Chemical Physics. [Link]
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Hüll, K., et al. (2022). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. The Journal of Organic Chemistry. [Link]
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D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]
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Wazzan, N. A., et al. (2010). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry. [Link]
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Calbo, J., et al. (2022). Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents. Chemical Science. [Link]
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Lee, H., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. [Link]
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Joseph, B., et al. (2025). The Role of Dark States on Azopyrrole Photoisomerization Reaction by Varying the Coupling Strength of Light-Matter Interaction. ResearchGate. [Link]
-
Lee, H., et al. (2025). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. ResearchGate. [Link]
-
Weston, C. M., et al. (2014). Arylazopyrazoles: azoheteroarene photoswitches offering quantitative isomerization and long thermal half-lives. Journal of the American Chemical Society. [Link]
-
G. A. B. III, et al. (2022). Design rules for optimization of photophysical and kinetic properties of azoarene photoswitches. Organic & Biomolecular Chemistry. [Link]
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Wiley Analytical Science. (2023). How Charged Aerosol Detection is Revolutionizing HPLC Analysis. Wiley Focus. [Link]
-
Chen, Y-C., et al. (2025). Evaluation of thermal hazard characteristics of four low temperature reactive azo compounds under isothermal conditions. ResearchGate. [Link]
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FTIR spectral assignment for azo group in pyrrole derivatives
An In-Depth Guide to the FTIR Spectral Assignment of Azo Groups in Pyrrole Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. Azo compounds linked to pyrrole rings represent a significant class of chromophores with applications ranging from advanced materials to pharmaceuticals.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for elucidating the functional groups within these molecules.[3][4] However, the spectral assignment of the azo (-N=N-) linkage in a pyrrole-based heterocyclic system is not always straightforward. This guide provides an in-depth comparison, supported by experimental data and protocols, to enable confident and accurate spectral interpretation.
The Vibrational Landscape: Azo and Pyrrole Fundamentals
Before identifying the azo group, it is critical to understand the baseline spectral features of the pyrrole ring and the inherent characteristics of the azo functional group itself.
Characteristic Vibrations of the Pyrrole Moiety
The pyrrole ring presents several characteristic absorption bands. Misinterpreting these can lead to incorrect assignment of the azo vibration. Key pyrrole peaks include:
-
N-H Stretching: A broad band typically observed in the 3400–3200 cm⁻¹ region.[5] Its breadth is due to hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹.
-
Ring Stretching (C=C and C-N): Multiple bands appear in the 1600–1400 cm⁻¹ region. For instance, a band around 1475 cm⁻¹ is often attributed to fundamental vibrations of the polypyrrole ring, while C-N stretching can be observed between 1200-1025 cm⁻¹.[5]
The Azo Group (-N=N-) Vibration
The primary vibration of interest is the -N=N- stretching mode. Its appearance in an FTIR spectrum is governed by the molecule's symmetry.
-
Symmetry and IR Activity: In perfectly symmetric trans-azo compounds (e.g., azobenzene), the -N=N- stretch is IR-inactive or very weak because the vibration produces a minimal change in the molecular dipole moment.
-
Asymmetry in Azo-Pyrroles: Fortunately, most azo-pyrrole derivatives are asymmetric. The differing electronic environments of the pyrrole ring and the group on the other side of the azo linkage induce a dipole moment, making the -N=N- stretch IR-active and observable.
The -N=N- stretching frequency in aromatic compounds typically falls within the 1550–1400 cm⁻¹ range.[4][6] However, this position is highly sensitive to the electronic environment.
Comparative Analysis: Assigning the -N=N- Stretch in Pyrrole Derivatives
The conjugation of the azo group with the electron-rich pyrrole ring and other aromatic systems significantly influences the bond order of the -N=N- linkage, and thus its stretching frequency. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the coupled aromatic ring further modulate this effect.
The following table summarizes experimentally observed -N=N- stretching frequencies in various azo compounds, highlighting the influence of the molecular structure.
| Compound Class/Example | Observed -N=N- Stretch (cm⁻¹) | Key Structural Feature / Rationale | Reference(s) |
| Quinazoline-based mono azo reactive dyes | 1458 - 1411 | The azo group is conjugated with a quinazoline ring system. The range reflects variations in the coupled component. | [6] |
| Pyrazole-based azo dyes (e.g., PAP azo-dyes) | ~1473 - 1476 | The azo group is linked to a pyrazole ring, another nitrogen-containing heterocycle. | [7] |
| Para Red Derivatives (p-nitroaniline coupled to naphthol) | 1500 - 1522 | A classic azo dye structure. The electron-withdrawing nitro group and the naphthol ring system define the electronic environment. | [8] |
| Mono-azo dyes from aniline intermediates | 1504 - 1555 | A broader range observed for various mono-azo dyes, indicating high sensitivity to different substituents on the aromatic rings. | [4] |
| Azo compounds with α,β-unsaturated ketone groups | ~1463 | The presence of other conjugated systems (ketones) influences the delocalization and thus the azo stretching frequency. | [9] |
Key Insights from Comparative Data:
-
Overlap with Aromatic C=C: The most significant challenge in assigning the -N=N- stretch is its tendency to appear in the same region as aromatic C=C ring stretching vibrations (1600–1450 cm⁻¹).[4] Careful comparison with precursor molecules (the pyrrole derivative and the diazonium salt precursor) is essential to pinpoint the new band corresponding to the azo linkage.
-
Influence of Conjugation: Extended π-conjugation, such as in bisazopyrroles, tends to delocalize the electron density of the N=N double bond, lowering its bond order and shifting the absorption to a lower wavenumber (bathochromic shift).[10][11]
-
Azo-Hydrazone Tautomerism: Be aware that some azo-pyrroles, particularly those with hydroxyl groups ortho or para to the azo linkage, can exist in equilibrium with a hydrazone tautomer.[2][11] This will result in a dramatically different FTIR spectrum, characterized by the disappearance of the -N=N- band and the appearance of N-H, C=O, and C=N (hydrazone) stretching bands.
The diagram below illustrates the conceptual differences in FTIR spectra when comparing the base pyrrole, a simple aromatic azo compound, and the target azo-pyrrole derivative.
Caption: Conceptual comparison of key FTIR spectral regions.
A Validated Protocol for FTIR Analysis of Azo-Pyrrole Derivatives
Obtaining a high-quality, interpretable spectrum requires a systematic approach. The following protocol is designed to be self-validating by minimizing common sources of error.
Step-by-Step Methodology
-
Sample Preparation (The Causality):
-
Choice: For solid samples, the Potassium Bromide (KBr) pellet method is standard. Its primary advantage is being IR-transparent in the mid-IR region, preventing solvent peaks from obscuring the analyte's spectrum.
-
Protocol:
-
a. Gently grind ~1-2 mg of the dried azo-pyrrole sample with ~100-200 mg of dry, spectroscopy-grade KBr in an agate mortar. Rationale: This ensures the sample is finely dispersed, reducing scattering effects.
-
b. Transfer the mixture to a pellet-pressing die.
-
c. Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet. Rationale: Vacuum removes trapped air and moisture, which have strong IR absorbances.
-
-
Alternative (ATR): Attenuated Total Reflectance (ATR) is excellent for rapid, qualitative analysis of solids or liquids with minimal sample prep. However, band intensities may differ from transmission spectra, and care must be taken to ensure good contact between the sample and the ATR crystal.
-
-
Instrument and Background Acquisition:
-
Purging: Ensure the spectrometer's sample compartment is purged with dry nitrogen or dry air for at least 15-30 minutes before analysis. Rationale: This removes atmospheric water vapor and CO₂, which have strong absorption bands that can overlap with the sample spectrum.
-
Background Scan: Collect a background spectrum of the pure KBr pellet (or the empty ATR crystal). This spectrum will be automatically subtracted from the sample spectrum. Rationale: This corrects for instrument optics, the KBr matrix, and any residual atmospheric signals.
-
-
Sample Spectrum Acquisition:
-
Resolution: Set the spectral resolution to 4 cm⁻¹. Rationale: This is sufficient for most solid-phase mid-IR analyses, providing a good balance between spectral detail and signal-to-noise ratio without significantly increasing scan time.
-
Scans: Co-add at least 32 scans. Rationale: Signal averaging increases the signal-to-noise ratio (S/N), making it easier to identify weak bands like the -N=N- stretch.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
Baseline Correction: Apply an automated baseline correction to account for any scattering effects or instrumental drift.
-
Peak Picking: Use the instrument software to identify the precise wavenumbers of the absorption maxima.
-
Comparative Overlay: Overlay the final spectrum with the spectra of the starting materials (the parent pyrrole and the aromatic amine used for diazotization) to clearly identify newly formed bands and shifts in existing ones. This is the most critical step for a trustworthy assignment.
-
Workflow Diagram
Sources
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Benchmarking Fatigue Resistance: Phenylazopyrrole Photoswitches
Topic: Benchmarking Fatigue Resistance of Phenylazopyrrole Switches Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Stability Imperative
In the development of photopharmacological agents and smart materials, the fatigue resistance of a photoswitch—its ability to undergo reversible isomerization cycles without chemical degradation—is a critical " go/no-go " parameter. While Azobenzene (AB) remains the historical standard, it suffers from overlapping absorption bands and moderate thermal stability. Phenylazopyrroles (PAPs) and their cousins, Arylazopyrazoles (AAPs) , have emerged as superior alternatives, offering near-quantitative switching and tunable half-lives.
This guide provides a technical benchmarking framework to evaluate the fatigue resistance of PAPs, contrasting them with standard Azobenzenes and high-performance Arylazopyrazoles. It details the mechanistic underpinnings of their stability and provides a self-validating experimental protocol for quantification.
Mechanism of Action & Stability Logic
To benchmark fatigue, one must understand the failure modes. Fatigue in azo switches typically arises from photo-oxidative cleavage or irreversible rearrangement (e.g., formation of hydrazines or cyclization byproducts) driven by the accumulation of excited-state energy or singlet oxygen generation (
The Heteroaryl Advantage
Phenylazopyrroles incorporate an electron-rich 5-membered heterocycle. This structural modification alters the isomerization pathway and ground-state thermodynamics:
-
Conformational Locking: Unlike the planar Z-isomer of azobenzene, PAPs and AAPs often adopt a T-shaped or twisted conformation in the Z-state. This reduces steric strain and raises the activation energy barrier for thermal relaxation, extending the thermal half-life (
). -
Spectral Separation: The heterocycle shifts the
transition, reducing the overlap between E and Z absorption bands. This allows for purer Photostationary States (PSS), meaning fewer "wasted" photons and less unnecessary excitation that could lead to degradation.
Diagram: Isomerization & Fatigue Pathways
The following diagram illustrates the reversible switching cycle and the competing degradation pathways that must be monitored.
Figure 1: The photochemical cycle of Phenylazopyrroles. Fatigue resistance is defined by the ratio of successful isomerization events (Green/Blue paths) to degradation events (Red path).
Comparative Analysis: PAPs vs. Alternatives
The following data consolidates performance metrics from key photopharmacology studies (e.g., Fuchter et al., Trauner et al.).
Table 1: Performance Benchmarks
| Feature | Azobenzene (Standard) | Phenylazopyrrole (PAP) | Arylazopyrazole (AAP) |
| Switching Efficiency (PSS) | ~80% (E | >90% (E | >98% (Quantitative) |
| Thermal Half-life ( | Hours to Days | Days to Months | Days to Years |
| Fatigue Resistance | Moderate (<100 cycles w/o loss) | High (>100 cycles) | Excellent (>1000 cycles) |
| Band Separation | Poor (Overlapping UV/Vis) | Good (Distinct | Excellent |
| Solubility (Aq) | Low (Requires modification) | Moderate | High (Tunable) |
| Primary Failure Mode | Thermal relaxation, Reduction | Photo-oxidation | Photo-oxidation |
Key Insight: While Arylazopyrazoles (AAPs) often represent the "gold standard" for stability (
Experimental Protocol: The "Fatigue Assay"
To rigorously benchmark a PAP switch, you cannot simply irradiate and observe. You must control for light source drift , solvent evaporation , and thermal relaxation .
Workflow Diagram
Figure 2: Step-by-step workflow for determining fatigue resistance.
Detailed Methodology
1. Preparation & Baseline:
-
Prepare a
solution of the PAP in spectroscopic grade Acetonitrile or DMSO. -
Control: Prepare a sealed "Dark Control" sample to monitor thermal degradation/precipitation independent of light.
-
Blank: Pure solvent blank to correct for baseline drift.
2. Irradiation Setup (The "Pump"):
-
Use a fiber-coupled LED source (e.g., 365 nm for E
Z, 520-540 nm for Z E). -
Critical: Measure power density (
) at the cuvette face. Maintain constant power throughout the experiment (re-measure every 10 cycles).
3. The Cycling Loop:
-
Step A (E
Z): Irradiate with UV light until PSS is reached (typically 30-60s). Record full UV-Vis spectrum. -
Step B (Z
E): Irradiate with Visible light until PSS is reached. Record full UV-Vis spectrum. -
Repeat: Perform at least 20-50 cycles. For "High Fatigue" claims, 100+ cycles are required.
4. Data Analysis (The "Probe"):
-
Extract the Absorbance at
(E-isomer) for every "Step B" measurement. -
Plot
vs. Cycle Number ( ). -
Fit to a linear degradation model:
. -
Validation: If the "Dark Control" shows absorbance loss, your molecule is thermally unstable or precipitating, and the fatigue data is invalid.
References
-
Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives. Source: Journal of the American Chemical Society (2014) [Link] Significance: The foundational paper by Fuchter et al. establishing the superior stability and switching metrics of 5-membered heteroaryl azo switches.[1]
-
Tuning Azoheteroarene Photoswitch Performance through Heteroaryl Design. Source: Journal of the American Chemical Society (2017) [Link] Significance: Provides the comparative data between pyrroles, pyrazoles, and imidazoles, detailing the structural reasons for fatigue resistance.
-
Photoswitches beyond azobenzene: a beginner’s guide. Source: Chemical Society Reviews (2020) [Link] Significance: A comprehensive review benchmarking various switch classes, useful for broader contextualization.
Sources
comparative toxicity of 2-phenylazopyrrole in cell cultures
Comparative Toxicity and Performance Guide: 2-Phenylazopyrrole vs. Traditional Photoswitches in Cell Culture Models
As a Senior Application Scientist, I frequently review photopharmacological data where promising light-activated compounds fail in late-stage in vitro screening. The most common point of failure is not the compound's target affinity, but a flawed experimental design that fails to deconvolute the intrinsic chemotoxicity of the photoswitch from the phototoxicity of the light used to activate it.
This guide provides an objective, data-driven comparison of 2-phenylazopyrrole —an emerging heteroaromatic azo switch—against classical azobenzenes and arylazopyrazoles. By understanding the mechanistic causality behind their cellular behavior, we can design self-validating protocols that yield trustworthy toxicity data.
The Mechanistic Bottleneck: Why Move Past Azobenzenes?
Historically, azobenzenes have been the default molecular photoswitches. However, their reliance on high-energy UV light (~365 nm) for E→Z (trans-to-cis) isomerization introduces severe confounding variables in cell culture. UV irradiation generates reactive oxygen species (ROS) and induces direct DNA damage, causing background cell death that masks the true pharmacological effect of the ligand.
Heteroaromatic azo compounds, specifically 2-phenylazopyrrole and its derivatives (e.g., TRPswitch-C), overcome this bottleneck. The electron-rich pyrrole ring fundamentally alters the electronic structure of the azo bond, red-shifting the absorption spectrum into the visible light range 1. This allows for activation using blue or green light (400–500 nm), entirely bypassing UV-induced phototoxicity and enabling safe, long-term optical control in live cells and organisms.
Comparative Performance Data
To objectively evaluate 2-phenylazopyrrole, we must benchmark it against the current standards. The table below summarizes the critical parameters that dictate cell culture compatibility.
| Feature | Traditional Azobenzene | Arylazopyrazole | 2-Phenylazopyrrole |
| Absorption Max (E-isomer) | ~330 nm (UV) | ~340–360 nm (Near-UV) | ~400–450 nm (Visible) |
| Isomerization Wavelength | 365 nm | 365–380 nm | 400–500 nm |
| Background Phototoxicity | High (DNA damage, ROS) | Moderate | Minimal (Visible light) |
| Thermal Stability (Z-isomer) | Moderate (Days) | Excellent (Days to Weeks) | Low to Moderate (Minutes to Hours) |
| Intrinsic Dark Toxicity (IC50) | >100 µM (Generally low) | Variable (Isomer-dependent) | >50 µM (Generally low) |
| Primary In Vitro Limitation | UV-induced cell death confounds viability data | Requires near-UV; trans isomers can exhibit high toxicity | Rapid aqueous thermal relaxation requires pulsed light |
Note on Isomer-Dependent Toxicity: When evaluating these scaffolds, it is critical to recognize that the E and Z states can exhibit drastically different toxicities. For example, studies on arylazopyrazole-based cisplatin analogs demonstrate that the trans isomer can be significantly more cytotoxic than the cis isomer due to differential cellular uptake and DNA cross-linking geometries 2. Conversely, plinabulin-derived hemipiperazine photoswitches have shown low-nanomolar cytotoxicity profiles that can be modulated by orders of magnitude via light 3.
Causality in Assay Design: The Viability Readout Trap
A frequent error in photopharmacology is the use of the MTT assay for viability readouts. MTT requires the addition of harsh solubilizing agents (like DMSO) to dissolve the insoluble formazan crystals 4.
The Causality: Adding DMSO at the end of the assay disrupts the aqueous equilibrium of the culture. Because 2-phenylazopyrrole is prone to rapid thermal Z→E isomerization, this solvent shock can prematurely revert the switch to its ground state before the assay is read, destroying your isomer-specific toxicity data. The Solution: You must use the MTS assay . MTS produces a water-soluble formazan product, allowing for direct, continuous absorbance reading without mechanical disruption or solvent addition.
Self-Validating Protocol: Deconvoluting Photoswitch Toxicity
To generate trustworthy data, your protocol must be a self-validating system. The following methodology isolates the intrinsic toxicity of 2-phenylazopyrrole from light-induced artifacts.
Step 1: Cell Seeding
Seed HEK293 or HeLa cells at
Step 2: Compound Administration (Strict Dark Phase) Prepare serial dilutions (1 µM to 100 µM) of 2-phenylazopyrrole and an Azobenzene control in culture media (final DMSO <0.5%). Administer to respective wells under strict dark conditions (red light illumination only) to ensure 100% of the compound remains in the thermodynamically stable E-isomer.
Step 3: Internal Controls Setup (Critical for Validation) Every plate must contain the following built-in controls:
-
Vehicle Control: 0.5% DMSO (Establishes baseline 100% viability).
-
Light-Only Control: No compound, exposed to respective wavelengths (Validates baseline phototoxicity).
-
Dark Control: Compound added, plate wrapped in foil (Validates intrinsic dark toxicity).
Step 4: Controlled Irradiation
-
Expose the Azobenzene cohort to 365 nm UV light (2 mW/cm²) for 3 minutes.
-
Expose the 2-phenylazopyrrole cohort to 450 nm visible light (2 mW/cm²) for 3 minutes.
Step 5: Incubation & Isomer Maintenance Return plates to the incubator for 48h. Mechanistic requirement: Because 2-phenylazopyrrole exhibits rapid thermal Z→E relaxation in aqueous media, you must apply a 10-second light pulse every 2 hours using an automated LED array inside the incubator to maintain the photostationary state (PSS).
Step 6: MTS Readout Add 20 µL of MTS reagent directly to the culture media. Incubate for 2 hours in the dark. Read absorbance at 490 nm.
Experimental Workflow Visualization
Experimental workflow for deconvoluting phototoxicity and intrinsic dark toxicity.
References
-
Title: Aryl azopyrroles as visible light photoswitchable TRPA1 ligands Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Light-Controlled Anticancer Activity and Cellular Uptake of a Photoswitchable Cisplatin Analogue Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Hemipiperazines as peptide-derived molecular photoswitches with low-nanomolar cytotoxicity Source: Nature Communications URL: [Link]
-
Title: Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants Source: MDPI URL: [Link]
Sources
The "Black Box" of Photopharmacology: Determining Extinction Coefficients for Phenylazopyrroles
Topic: Determining Extinction Coefficients for cis and trans Phenylazopyrrole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of photopharmaceuticals and smart materials, phenylazopyrroles (PAPs) have emerged as a superior alternative to classical azobenzenes due to their red-shifted absorption and tunable thermal half-lives. However, accurate photophysical characterization—specifically the determination of the molar extinction coefficient (
This guide compares the three primary methodologies for resolving these coefficients: NMR-Coupled UV-Vis (the gold standard), Kinetic Extrapolation (for fast switches), and HPLC-DAD (for separable isomers). We provide a decision framework to select the optimal method based on your molecule's thermal stability.
Part 1: The Strategic Framework (Method Selection)
Before selecting a protocol, you must categorize your phenylazopyrrole based on its thermal half-life (
Decision Matrix: Selecting the Right Methodology
Figure 1: Decision tree for selecting the appropriate extinction coefficient determination method based on thermal stability and chromatographic behavior.
Part 2: Comparative Analysis of Methodologies
NMR-Coupled UV-Vis (The Gold Standard)
This is the most robust method for phenylazopyrroles with moderate to high thermal stability (
-
Mechanism: You measure the absorbance of the pure trans form, then irradiate to PSS and measure absorbance again. Immediately, you transfer the sample to an NMR spectrometer to quantify the cis:trans ratio.
-
Best For: New drug candidates where purity is critical but isolation is difficult.
-
Pros: High accuracy; does not require physical isolation of cis.
-
Cons: Requires access to both UV-Vis and NMR; assumes no degradation during transfer.
Kinetic Extrapolation (For Fast Switches)
For "T-type" phenylazopyrroles that relax back to trans in seconds or minutes, you cannot transfer the sample to an NMR machine fast enough.
-
Mechanism: The sample is irradiated in the UV-Vis spectrophotometer until PSS is reached.[1] The light is turned off, and absorbance is monitored over time. The curve is fitted to a first-order decay and extrapolated back to
to find the theoretical absorbance of the pure cis form (often requiring assumptions or Fischer’s ratio method). -
Best For: Fast-relaxing "flicker" switches used in neurological applications.
-
Pros: Can handle unstable isomers; performed entirely in one instrument.
-
Cons: Lower accuracy; relies on mathematical fitting rather than direct observation.
HPLC-DAD (The Separation Approach)
If the cis and trans isomers have significantly different polarities (common in phenylazopyrroles due to the heterocycle), they can be physically separated on a column.
-
Mechanism: An HPLC with a Diode Array Detector (DAD) separates the isomers. If the detector is calibrated using the stable trans isomer (assuming equal response factors or using mass detection), the spectrum of the cis peak can be extracted directly.
-
Best For: QC environments; compounds with very distinct polarity changes.
-
Pros: Direct measurement of the pure spectrum.
-
Cons: Cis isomer may isomerize on the column due to pressure/interaction; requires method development.
Summary of Performance
| Feature | NMR-Coupled UV-Vis | Kinetic Extrapolation | HPLC-DAD |
| Accuracy | High (★★★★★) | Medium (★★★☆☆) | High (★★★★☆) |
| Sample Requirement | High (~5-10 mg) | Low (<1 mg) | Low (<1 mg) |
| Time Required | 2-4 Hours | < 1 Hour | 1-2 Days (Method Dev) |
| Thermal Limit | |||
| Equipment | UV-Vis + NMR | UV-Vis | HPLC |
Part 3: Detailed Protocol – NMR-Coupled UV-Vis
Recommended for 90% of drug discovery applications.
Prerequisites
-
Compound: Pure trans-phenylazopyrrole (>95% purity).
-
Solvent: Deuterated solvent matching the UV-Vis solvent (e.g., MeOD or DMSO-
). -
Equipment: UV-Vis Spectrophotometer, High-field NMR (400 MHz+), LED light source (typically 365 nm or blue light depending on substitution).
Step-by-Step Workflow
Phase 1: The "Trans" Baseline
-
Preparation: Prepare a stock solution of the phenylazopyrrole in the deuterated solvent. Accurate weighing is critical (use a microbalance).
-
Concentration Target: ~20-50
M for UV-Vis (dilute from stock) and ~2-5 mM for NMR. -
Note: Phenylazopyrroles often have
M cm .
-
-
Dark Adaptation: Keep the solution in the dark (aluminum foil) at elevated temperature (40°C) for 1 hour to ensure 100% relaxation to the trans form.
-
Measurement:
Phase 2: Generating the PSS
-
Irradiation: Irradiate the NMR tube directly (if quartz) or the solution in a vial using the specific switching wavelength (e.g., 365 nm) until the Photostationary State (PSS) is reached.
-
Validation: Monitor by UV-Vis until the spectrum stops changing.
-
-
Transfer: Immediately transfer to the NMR spectrometer.
-
Critical Control: Keep the sample in the dark and cool (on ice if
is < 2 hours) during transport.
-
Phase 3: Quantification & Calculation
-
NMR Quantification: Acquire the
H-NMR spectrum. Integrate distinct signals (e.g., aromatic protons or methyl groups on the pyrrole) for both cis and trans.-
Calculate the mole fraction of cis (
) in the PSS:
-
-
UV-Vis of PSS: Record the absorbance of the PSS solution (
). -
Solving for
: The absorbance at the PSS is the sum of the absorbances of both species: Rearranging for :
Visualizing the Calculation Workflow
Figure 2: Logical data flow for extracting the cis extinction coefficient from mixed PSS data.
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Why Phenylazopyrroles are Different
Unlike standard azobenzene, phenylazopyrroles possess a heterocyclic ring that alters the electronic distribution.
-
Red-Shifted Absorption: The
transition is often stronger and more separated from the band compared to azobenzene. This makes accurate determination of in the visible region (400-500 nm) critical for visible-light switching applications [1]. -
Thermal Stability Variance: While some methylated pyrazoles have half-lives of months, hydrogen-bond-capable derivatives can relax in seconds. Always run a preliminary decay test.
Common Pitfalls
-
Concentration Mismatch: Running NMR at 5 mM and UV-Vis at 50
M can lead to errors if the switch aggregates at high concentrations. Validation: Run a concentration-dependence UV-Vis study to ensure linearity (no aggregation) up to NMR concentrations, or dilute the NMR sample precisely for the UV-Vis reading. -
Thermal Relaxation during NMR: If the
is ~30 mins, the ratio will change during the NMR acquisition.-
Solution: Use a cooled NMR probe (e.g., 0°C or -20°C) to "freeze" the equilibrium during measurement.
-
References
-
Beilstein Journals. Substituent effects in N-acetylated phenylazopyrazole photoswitches. [Link]
-
Royal Society of Chemistry. The absorption spectrum of cis-azobenzene. [Link]
-
National Institutes of Health (PMC). An automated photo-isomerisation and kinetics characterisation system for molecular photoswitches. [Link]
-
ResearchGate. Phenylazopyridine as Switch in Photochemical Reactions. [Link]
-
OMLC. Pyrrole Absorption Data. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
